3-(4-methylpent-3-en-1-yl)pent-2-enedioyl-CoA
Description
Properties
Molecular Formula |
C32H50N7O19P3S |
|---|---|
Molecular Weight |
961.8 g/mol |
IUPAC Name |
(3E)-3-[2-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanyl]-2-oxoethylidene]-7-methyloct-6-enoic acid |
InChI |
InChI=1S/C32H50N7O19P3S/c1-18(2)6-5-7-19(12-22(41)42)13-23(43)62-11-10-34-21(40)8-9-35-30(46)27(45)32(3,4)15-55-61(52,53)58-60(50,51)54-14-20-26(57-59(47,48)49)25(44)31(56-20)39-17-38-24-28(33)36-16-37-29(24)39/h6,13,16-17,20,25-27,31,44-45H,5,7-12,14-15H2,1-4H3,(H,34,40)(H,35,46)(H,41,42)(H,50,51)(H,52,53)(H2,33,36,37)(H2,47,48,49)/b19-13+/t20-,25-,26-,27+,31-/m1/s1 |
InChI Key |
BVEJAKPMABGOEE-JQQGIELXSA-N |
Isomeric SMILES |
CC(=CCC/C(=C\C(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O)/CC(=O)O)C |
Canonical SMILES |
CC(=CCCC(=CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O)CC(=O)O)C |
Origin of Product |
United States |
Foundational & Exploratory
Unraveling the Synthesis of 3-(4-methylpent-3-en-1-yl)pent-2-enedioyl-CoA: A Deep Dive into the Geraniol Degradation Pathway
For Immediate Release
A comprehensive technical guide for researchers, scientists, and drug development professionals detailing the biosynthetic pathway of 3-(4-methylpent-3-en-1-yl)pent-2-enedioyl-CoA, a key intermediate in the bacterial degradation of the monoterpene geraniol. This document elucidates the enzymatic steps, presents available quantitative data, provides detailed experimental protocols, and visualizes the metabolic cascade.
The molecule this compound, also known by its synonym isohexenyl-glutaconyl-CoA, is not a product of a dedicated biosynthetic pathway but rather a crucial intermediate in the catabolism of geraniol by certain bacteria, such as those from the Pseudomonas genus.[1][2] The pathway involves a series of enzymatic reactions that convert the acyclic monoterpene alcohol into central metabolic intermediates. This guide provides an in-depth exploration of this metabolic route.
The Geraniol Degradation Pathway: A Step-by-Step Breakdown
The degradation of geraniol is initiated by its oxidation and subsequent activation to a CoA thioester, followed by a series of reactions including carboxylation and beta-oxidation-like steps.
1. Initial Oxidation and Activation:
The pathway commences with the oxidation of geraniol to its corresponding aldehyde, geranial, and then to geranic acid. This two-step oxidation is catalyzed by geraniol dehydrogenase (GeDH) and geranial dehydrogenase (GaDH), respectively.[3][4][5] Geranic acid is then activated to its CoA ester, trans-geranyl-CoA.[1][6]
2. Isomerization:
trans-Geranyl-CoA is subsequently isomerized to cis-geranyl-CoA.[1]
3. Carboxylation:
A key step in this pathway is the carboxylation of the γ-methyl group of cis-geranyl-CoA, a reaction catalyzed by geranyl-CoA carboxylase. This reaction is analogous to the carboxylation of other branched-chain acyl-CoAs.[2]
4. The Formation of this compound:
The subsequent steps leading to the formation of this compound involve a β-oxidation-like sequence. The direct precursor to our target molecule is 3-hydroxy-3-(4-methylpent-3-en-1-yl)glutaryl-CoA. The enzyme isohexenylglutaconyl-CoA hydratase (EC 4.2.1.57) catalyzes the dehydration of this substrate to form this compound and water.[7][8]
The pathway continues with the cleavage of 3-hydroxy-3-(4-methylpent-3-en-1-yl)glutaryl-CoA by 3-hydroxy-3-(4-methylpent-3-en-1-yl)glutaryl-CoA lyase into acetyl-CoA and 7-methyl-3-oxo-6-octenoyl-CoA.[9]
Quantitative Data
Quantitative data for the enzymes of the geraniol degradation pathway is limited. However, kinetic parameters for some related enzymes and enzymes from analogous pathways can provide valuable insights.
| Enzyme | Substrate | Km (µM) | Vmax or kcat | Organism | Reference |
| Geraniol Dehydrogenase (GeDH) | Geraniol | <10 | kcat/Km = 1.57 x 106 M-1s-1 | Castellaniella defragrans | [3][4] |
| 3-Methylglutaconyl-CoA Hydratase (homologous to Isohexenylglutaconyl-CoA hydratase) | (E)-3-Methylglutaconyl-CoA | 8.3 | Vmax = 3.9 U/mg, kcat = 5.1 s-1 | Homo sapiens | [10] |
| 3-Hydroxy-3-methylglutaryl-CoA Lyase (HMGCL) | (S)-3-Hydroxy-3-methylglutaryl-CoA | 28 - 75 | 12 - 25 nmol/min/mg | Homo sapiens | [11] |
Experimental Protocols
Protocol 1: Assay for Isohexenylglutaconyl-CoA Hydratase Activity
This protocol is adapted from methods used for analogous enoyl-CoA hydratases.[10]
Principle: The activity of isohexenylglutaconyl-CoA hydratase can be monitored by measuring the decrease in absorbance at 263 nm, which corresponds to the hydration of the double bond in the enoyl-CoA substrate.
Materials:
-
Spectrophotometer capable of reading in the UV range.
-
Quartz cuvettes.
-
Assay Buffer: 100 mM Tris-HCl, pH 7.8.
-
Substrate: this compound (synthesized chemo-enzymatically).
-
Enzyme: Purified or partially purified isohexenylglutaconyl-CoA hydratase.
Procedure:
-
Prepare a reaction mixture in a quartz cuvette containing Assay Buffer and the enzyme preparation.
-
Equilibrate the mixture to the desired temperature (e.g., 30°C).
-
Initiate the reaction by adding the substrate, this compound, to a final concentration of 50-100 µM.
-
Immediately monitor the decrease in absorbance at 263 nm over time.
-
Calculate the enzyme activity using the molar extinction coefficient of the substrate.
Protocol 2: Heterologous Expression and Purification of Geraniol Dehydrogenase (GeDH)
This protocol is based on the expression and purification of GeDH from Castellaniella defragrans.[3][4]
Materials:
-
E. coli expression strain (e.g., BL21(DE3)).
-
Expression vector with a suitable tag for purification (e.g., His-tag).
-
LB medium and appropriate antibiotics.
-
IPTG (Isopropyl β-D-1-thiogalactopyranoside).
-
Ni-NTA affinity chromatography column.
-
Lysis Buffer (e.g., 50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole, pH 8.0).
-
Wash Buffer (e.g., 50 mM NaH2PO4, 300 mM NaCl, 20 mM imidazole, pH 8.0).
-
Elution Buffer (e.g., 50 mM NaH2PO4, 300 mM NaCl, 250 mM imidazole, pH 8.0).
-
SDS-PAGE analysis equipment.
Procedure:
-
Clone the gene encoding GeDH into the expression vector and transform it into the E. coli expression strain.
-
Grow the transformed cells in LB medium at 37°C to an OD600 of 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and incubate at a lower temperature (e.g., 18-25°C) overnight.
-
Harvest the cells by centrifugation and resuspend them in Lysis Buffer.
-
Lyse the cells by sonication or other appropriate methods and centrifuge to pellet the cell debris.
-
Load the supernatant onto a pre-equilibrated Ni-NTA column.
-
Wash the column with Wash Buffer to remove non-specifically bound proteins.
-
Elute the His-tagged GeDH with Elution Buffer.
-
Analyze the purified protein by SDS-PAGE to confirm its size and purity.
Pathway and Workflow Visualizations
Caption: The biosynthetic pathway of this compound via geraniol degradation.
Caption: A generalized experimental workflow for the production and characterization of enzymes in the pathway.
References
- 1. Geraniol Degradation Pathway [eawag-bbd.ethz.ch]
- 2. Methylcrotonyl-CoA and geranyl-CoA carboxylases are involved in leucine/isovalerate utilization (Liu) and acyclic terpene utilization (Atu), and are encoded by liuB/liuD and atuC/atuF, in Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Geraniol and geranial dehydrogenases induced in anaerobic monoterpene degradation by Castellaniella defragrans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Geraniol and Geranial Dehydrogenases Induced in Anaerobic Monoterpene Degradation by Castellaniella defragrans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Isohexenylglutaconyl-CoA hydratase - Wikipedia [en.wikipedia.org]
- 8. Isohexenylglutaconyl-CoA hydratase [a.osmarks.net]
- 9. genecards.org [genecards.org]
- 10. Biochemical characterization of human 3-methylglutaconyl-CoA hydratase and its role in leucine metabolism [pubmed.ncbi.nlm.nih.gov]
- 11. uniprot.org [uniprot.org]
Unveiling the Role of 3-(4-methylpent-3-en-1-yl)pent-2-enedioyl-CoA: A Key Intermediate in Microbial Terpenoid Degradation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
3-(4-methylpent-3-en-1-yl)pent-2-enedioyl-CoA, also known by its synonym Isohexenyl-glutaconyl-CoA, is a crucial intermediate in the microbial degradation of acyclic terpenes. This technical guide provides a comprehensive overview of its putative function, the metabolic pathway it belongs to, the enzyme responsible for its formation, and detailed experimental protocols for its study. This document is intended to be a valuable resource for researchers in microbiology, biochemistry, and drug development investigating novel metabolic pathways and potential enzymatic targets.
Introduction
Terpenoids are a large and diverse class of naturally occurring organic compounds that play essential roles in all kingdoms of life. The microbial degradation of these compounds is a vital component of the global carbon cycle and a source of novel biocatalysts. In certain bacteria, such as those from the Pseudomonas genus, a specific catabolic route known as the acyclic terpene utilization (ATU) pathway is responsible for the breakdown of common monoterpenes like geraniol and citronellol. This compound is a key metabolite within this pathway.
Putative Function and Metabolic Pathway
This compound is an intermediate in the cis-geranyl-CoA degradation pathway, a branch of the broader acyclic terpene utilization (ATU) pathway. This pathway facilitates the complete catabolism of acyclic monoterpenes, converting them into central metabolic intermediates that can enter the citric acid cycle.
The formation of this compound is catalyzed by the enzyme isohexenylglutaconyl-CoA hydratase (EC 4.2.1.57). This enzyme facilitates the dehydration of 3-hydroxy-3-(4-methylpent-3-en-1-yl)glutaryl-CoA. The gene encoding this enzyme in Pseudomonas aeruginosa is designated as atuE.
Below is a DOT script representation of the initial steps of the cis-geranyl-CoA degradation pathway leading to and from this compound.
Quantitative Data
The enzymatic activity of isohexenylglutaconyl-CoA hydratase (AtuE) from Pseudomonas aeruginosa has been characterized. The following table summarizes the kinetic parameters of the purified enzyme.
| Substrate | Parameter | Value | Reference |
| 3-hydroxy-3-(4-methylpent-3-en-1-yl)glutaryl-CoA | Specific Activity | 5.4 ± 0.3 U/mg | [1] |
| 3-hydroxy-3-(4-methylpent-3-en-1-yl)glutaryl-CoA | Km | Not Determined | [1] |
| 3-hydroxy-3-(4-methylpent-3-en-1-yl)glutaryl-CoA | Vmax | Not Determined | [1] |
Note: One unit (U) of enzyme activity is defined as the amount of enzyme that catalyzes the conversion of 1 µmol of substrate per minute under the specified assay conditions.
Experimental Protocols
The following protocols are based on modern methodologies for the study of the Pseudomonas aeruginosa AtuE protein (isohexenylglutaconyl-CoA hydratase).
Overexpression and Purification of Recombinant AtuE
This protocol describes the expression of the atuE gene in Escherichia coli and subsequent purification of the recombinant protein.
Workflow Diagram:
Methodology:
-
Gene Cloning: The atuE gene from Pseudomonas aeruginosa is cloned into an expression vector, such as pET-28a, which incorporates an N-terminal His6-tag.
-
Expression: The expression vector is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)). Cultures are grown in LB medium at 37°C to an OD600 of 0.6-0.8. Protein expression is induced with 0.5 mM isopropyl-β-D-1-thiogalactopyranoside (IPTG) and incubated for a further 16 hours at 18°C.
-
Cell Lysis: Cells are harvested by centrifugation, resuspended in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole), and lysed by sonication on ice.
-
Purification: The lysate is clarified by centrifugation. The supernatant containing the soluble His6-tagged AtuE is loaded onto a Ni-NTA affinity chromatography column. The column is washed with a buffer containing a low concentration of imidazole (e.g., 20 mM) to remove non-specifically bound proteins. The AtuE protein is then eluted with a high concentration of imidazole (e.g., 250 mM).
-
Final Polishing: The eluted protein is dialyzed against a storage buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl) and can be further purified by size-exclusion chromatography to obtain a highly pure and homogeneous protein preparation.
Enzyme Activity Assay for Isohexenylglutaconyl-CoA Hydratase (AtuE)
This spectrophotometric assay measures the hydration of the enoyl-CoA substrate by monitoring the decrease in absorbance at 263 nm, which is characteristic of the thioester bond in the α,β-unsaturated acyl-CoA.
Methodology:
-
Substrate Synthesis: The substrate, 3-hydroxy-3-(4-methylpent-3-en-1-yl)glutaryl-CoA, is synthesized enzymatically from cis-geranyl-CoA using geranyl-CoA carboxylase.
-
Reaction Mixture: The standard assay mixture (1 ml) contains 50 mM Tris-HCl buffer (pH 7.5) and 50 µM of the substrate.
-
Enzyme Addition: The reaction is initiated by the addition of a known amount of purified AtuE protein.
-
Spectrophotometric Measurement: The decrease in absorbance at 263 nm is monitored at a constant temperature (e.g., 30°C) using a UV-Vis spectrophotometer.
-
Calculation of Activity: The rate of the reaction is calculated from the initial linear phase of the absorbance decrease, using the molar extinction coefficient of the substrate.
Conclusion
This compound is a key intermediate in the bacterial degradation of acyclic terpenes. Its formation is catalyzed by the enzyme isohexenylglutaconyl-CoA hydratase (AtuE), a member of the crotonase superfamily. The detailed understanding of this metabolic pathway and the characterization of its enzymes, as outlined in this guide, provide a foundation for further research into microbial metabolism and may inform the development of novel biocatalysts or antimicrobial strategies targeting these unique pathways. The provided experimental protocols offer a starting point for researchers aiming to study this enzyme and its role in terpenoid catabolism.
References
The Metabolic Genesis of 3-(4-methylpent-3-en-1-yl)pent-2-enedioyl-CoA: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the metabolic origin of 3-(4-methylpent-3-en-1-yl)pent-2-enedioyl-CoA, an intermediate in the microbial degradation of the monoterpene geraniol. The pathway involves a series of enzymatic reactions that converge with aspects of both isoprenoid and amino acid metabolism. This document details the established metabolic pathway, presents available quantitative data for key enzymes, outlines relevant experimental protocols for the study of this pathway, and provides visual representations of the metabolic and experimental workflows. This information is critical for researchers in the fields of microbiology, biochemistry, and metabolic engineering, as well as for professionals involved in the development of novel therapeutics targeting microbial metabolic pathways.
Introduction
This compound, also known by its synonym isohexenyl-glutaconyl-CoA, is a key metabolic intermediate identified in the catabolism of geraniol, a widely occurring monoterpenoid. The structural characterization of this molecule reveals a C6 "isohexenyl" moiety attached to a glutaconyl-CoA backbone, suggesting a fascinating intersection of terpenoid and dicarboxylic acid metabolism. Understanding the biosynthetic origin of this compound is crucial for elucidating the complete picture of terpene degradation in various microorganisms and may offer insights into novel enzymatic mechanisms and potential targets for metabolic engineering or antimicrobial drug development.
This guide will delve into the specific metabolic route, the geraniol degradation pathway (KEGG pathway rn00281), to trace the formation of this compound. We will examine the precursor molecules, the enzymatic transformations, and the broader metabolic context in which this pathway operates.
Metabolic Pathway: The Geraniol Degradation Pathway
The primary metabolic route for the formation of this compound is the geraniol degradation pathway, which has been studied in bacteria such as Pseudomonas aeruginosa and Castellaniella defragrans.[1][2][3] This pathway facilitates the breakdown of geraniol into intermediates that can enter central metabolism.
The initial steps of the pathway involve the oxidation of geraniol to geranial and then to geranic acid.[2] Geranic acid is subsequently activated to geranyl-CoA. The pathway then proceeds through a series of reactions to form the target molecule.
A crucial step in this pathway is the conversion of 3-hydroxy-3-(4-methylpent-3-en-1-yl)glutaryl-CoA to this compound and water. This dehydration reaction is catalyzed by the enzyme isohexenylglutaconyl-CoA hydratase (EC 4.2.1.57).[4][5]
Below is a DOT language script for the visualization of the geraniol degradation pathway leading to the formation of this compound.
Figure 1: Metabolic pathway for the degradation of geraniol.
Quantitative Data
Quantitative data for the enzymes involved in the geraniol degradation pathway are crucial for understanding the flux through this metabolic route. The following table summarizes the available kinetic parameters for key enzymes.
| Enzyme | Organism | Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |
| Geraniol Dehydrogenase (GeoA) | Castellaniella defragrans | Geraniol | <10 | - | 1.57 x 106 | [3][6][7] |
| Geraniol Dehydrogenase (GeoA) | Castellaniella defragrans | Perillyl alcohol | - | - | 2.02 x 106 | [3][6][7] |
Note: Further research is required to obtain a complete set of kinetic parameters for all enzymes in the pathway.
Experimental Protocols
The study of the geraniol degradation pathway and its intermediates requires a combination of microbiological, biochemical, and analytical techniques. Below are detailed methodologies for key experiments.
Cultivation of Geraniol-Metabolizing Microorganisms
Objective: To grow microorganisms capable of utilizing geraniol as a carbon source for subsequent enzymatic and metabolic analysis.
Protocol:
-
Media Preparation: Prepare a minimal salt medium (e.g., M9 minimal medium) supplemented with trace elements.
-
Carbon Source: Add geraniol as the sole carbon source to a final concentration of 1-5 mM. Due to the low water solubility and potential toxicity of geraniol, it can be supplied from a separate, sterile layer of an inert organic solvent (e.g., silicone oil) or as an emulsion.
-
Inoculation and Growth: Inoculate the medium with a starter culture of the desired microorganism (e.g., Pseudomonas aeruginosa). Incubate the culture at the optimal growth temperature (e.g., 30°C for P. aeruginosa) with vigorous shaking to ensure adequate aeration and dispersion of the geraniol.
-
Monitoring Growth: Monitor bacterial growth by measuring the optical density at 600 nm (OD600).
-
Harvesting: Harvest the cells in the mid-exponential or early stationary phase by centrifugation for subsequent analyses.
Enzyme Assays
Objective: To determine the activity of key enzymes in the geraniol degradation pathway.
Protocol for Geraniol Dehydrogenase (spectrophotometric assay): [3]
-
Reaction Mixture: Prepare a reaction mixture containing 100 mM glycine-NaOH buffer (pH 9.4), 1 mM NAD+, and the cell-free extract or purified enzyme.
-
Initiation: Start the reaction by adding the substrate, geraniol (e.g., 0.8 mM final concentration).
-
Measurement: Monitor the increase in absorbance at 340 nm, which corresponds to the formation of NADH.
-
Calculation: Calculate the enzyme activity using the molar extinction coefficient of NADH (6220 M-1cm-1).
Analysis of Acyl-CoA Intermediates by LC-MS/MS
Objective: To identify and quantify acyl-CoA intermediates, including this compound, from microbial cell extracts.
Protocol:
-
Metabolite Extraction:
-
Quench the metabolism of harvested cells rapidly, for example, by adding a cold methanol/water solution.
-
Lyse the cells using methods such as sonication or bead beating in a suitable extraction buffer.
-
Precipitate proteins with an acid (e.g., perchloric acid or trichloroacetic acid).
-
Centrifuge to pellet the protein debris and collect the supernatant containing the metabolites.
-
-
Solid-Phase Extraction (SPE) for Acyl-CoA Enrichment (Optional):
-
Use a C18 SPE cartridge to enrich for acyl-CoA esters from the crude extract.
-
Wash the cartridge to remove interfering substances.
-
Elute the acyl-CoA esters with a solvent of higher organic content.
-
-
LC-MS/MS Analysis:
-
Chromatography: Separate the acyl-CoA esters using a reverse-phase C18 column with a gradient of aqueous mobile phase (e.g., ammonium acetate or formic acid in water) and an organic mobile phase (e.g., acetonitrile or methanol).
-
Mass Spectrometry: Detect the eluted compounds using a mass spectrometer operating in positive or negative ion mode. Use tandem mass spectrometry (MS/MS) with multiple reaction monitoring (MRM) for specific and sensitive quantification of the target acyl-CoA esters.
-
Below is a DOT language script for a generalized experimental workflow.
Figure 2: General experimental workflow for studying geraniol metabolism.
Conclusion
The metabolic origin of this compound is firmly established within the geraniol degradation pathway, a specialized catabolic route in certain bacteria. This pathway represents a fascinating example of how microorganisms have evolved to utilize complex organic molecules like terpenes as nutrient sources. While the key enzymatic step leading to the formation of the target molecule has been identified, further research is needed to fully characterize all the enzymes in the pathway, determine their kinetic properties, and elucidate their regulatory mechanisms. The experimental protocols outlined in this guide provide a solid foundation for researchers to further investigate this intriguing metabolic pathway, which may hold the key to new biotechnological applications and therapeutic strategies.
References
- 1. microbiologyresearch.org [microbiologyresearch.org]
- 2. Geraniol Degradation Pathway [eawag-bbd.ethz.ch]
- 3. Geraniol and Geranial Dehydrogenases Induced in Anaerobic Monoterpene Degradation by Castellaniella defragrans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. KEGG REACTION: R03493 [genome.jp]
- 5. Isohexenylglutaconyl-CoA hydratase - Wikipedia [en.wikipedia.org]
- 6. journals.asm.org [journals.asm.org]
- 7. researchgate.net [researchgate.net]
A Technical Guide to 3-(4-methylpent-3-en-1-yl)pent-2-enedioyl-CoA: Structure, Physicochemical Properties, and Putative Biological Role
Audience: Researchers, scientists, and drug development professionals.
Abstract: 3-(4-methylpent-3-en-1-yl)pent-2-enedioyl-Coenzyme A is a complex thioester of Coenzyme A (CoA). Publicly available data on this molecule is sparse, indicating it is either a novel, rare, or hypothetical metabolic intermediate.[1] This guide synthesizes the known structural information, presents computed physicochemical properties, and proposes a putative role in branched-chain fatty acid or isoprenoid metabolism. Furthermore, it outlines a comprehensive experimental framework for its synthesis, characterization, and biological investigation.
Molecular Structure and Identification
3-(4-methylpent-3-en-1-yl)pent-2-enedioyl-CoA is classified as a 2-enoyl-CoA derivative.[2] Its structure consists of a Coenzyme A molecule linked via a thioester bond to a dicarboxylic acid, specifically a substituted pent-2-enedioic acid. The substituent at the third position is a 4-methylpent-3-en-1-yl group, which bears resemblance to an isoprenoid precursor unit.
The formal IUPAC name for the compound is (3E)-3-[2-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanyl]-2-oxoethylidene]-7-methyloct-6-enoic acid.[2]
Physicochemical Properties
While experimental data is not available, computational models provide predicted properties for this molecule. These properties are essential for designing purification strategies (e.g., chromatography), analytical methods (e.g., mass spectrometry), and understanding its potential behavior in a physiological environment.
Table 1: Computed Physicochemical and Structural Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C32H50N7O19P3S | PubChem CID: 11966140[2] |
| Molecular Weight | 961.8 g/mol | PubChem CID: 11966140[2] |
| Monoisotopic Mass | 961.20950456 Da | PubChem CID: 11966140[2] |
| XLogP3 (Predicted) | -3.2 | PubChem CID: 11966140[2] |
| Topological Polar Surface Area | 426 Ų | PubChem CID: 11966140[2] |
| Formal Charge | -4 | PubChem CID: 11966140[2] |
| SMILES String | CC(=CCC/C(=C\C(=O)SCCNC(=O)CCNC(=O)--INVALID-LINK--N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O">C@HO)/CC(=O)O)C | PubChem CID: 11966140[1] |
Putative Biological Significance and Signaling Pathway
The structural characteristics of this compound suggest its potential involvement as an intermediate in a specialized metabolic pathway. The presence of the CoA thioester implies a role in acyl-group transfer and metabolism, analogous to intermediates in the citric acid cycle or fatty acid oxidation.[3] The isoprenoid-like side chain suggests a possible link to terpene or cholesterol biosynthesis pathways.
A hypothetical pathway could involve the condensation of a precursor like geranyl-CoA with a dicarboxylic acid derivative, followed by enzymatic processing.
Caption: Hypothetical metabolic pathway for the formation and conversion of the target molecule.
Proposed Experimental Protocols
Investigating a novel or poorly characterized metabolite requires a systematic approach, from chemical synthesis and purification to structural verification and biological functional assays.
Proposed Experimental Workflow
The logical flow for studying this molecule would involve confirming its structure and then probing its biological relevance.
Caption: A proposed experimental workflow for the study of this compound.
Detailed Methodologies
4.2.1 Synthesis of the Acyl Precursor and Thioesterification with CoA
-
Objective: To chemically synthesize the 3-(4-methylpent-3-en-1-yl)pent-2-enedioic acid and subsequently couple it to Coenzyme A.
-
Protocol Outline (Acyl Acid Synthesis):
-
A potential synthetic route could involve an organometallic addition reaction. For instance, an organoindium reagent generated from a 1-bromopent-4-en-2-yne derivative could be reacted with a suitable carbonyl compound to build the carbon skeleton.[4]
-
Alternatively, a Wittig or Horner-Wadsworth-Emmons reaction could be employed to form the C=C double bond with the correct stereochemistry, followed by functional group manipulations to install the dicarboxylic acid moieties.
-
-
Protocol Outline (Thioesterification):
-
Activate the synthesized dicarboxylic acid to an N-Hydroxysuccinimide (NHS) ester at one of the carboxyl groups.
-
React the activated acyl-NHS ester with the free thiol group of Coenzyme A (lithium salt) in an aqueous buffer solution (e.g., sodium bicarbonate) at pH ~8.0.
-
Monitor the reaction progress using reverse-phase High-Performance Liquid Chromatography (HPLC).
-
4.2.2 Purification by HPLC
-
Objective: To purify the target CoA thioester from unreacted CoA and other synthesis byproducts.
-
Protocol Outline:
-
Column: C18 reverse-phase column (e.g., 250 x 10 mm, 5 µm particle size).
-
Mobile Phase A: 50 mM potassium phosphate buffer, pH 6.5.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient from 5% to 60% Mobile Phase B over 40 minutes.
-
Detection: UV absorbance at 260 nm (for the adenine base of CoA).
-
Fraction Collection: Collect peaks corresponding to the predicted retention time of the product.
-
Post-Purification: Desalt the collected fractions using a suitable solid-phase extraction (SPE) cartridge and lyophilize to obtain a stable powder.
-
4.2.3 Structural Verification by Mass Spectrometry and NMR
-
Objective: To unequivocally confirm the identity and structure of the purified compound.
-
Protocol Outline (LC-MS/MS):
-
Inject the purified sample into a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to an HPLC system.
-
Confirm the parent ion mass matches the predicted monoisotopic mass (961.2095 Da).[2]
-
Perform tandem MS (MS/MS) on the parent ion. Key expected fragments include those corresponding to the CoA backbone (e.g., phosphopantetheine) and the acyl group.
-
-
Protocol Outline (NMR):
-
Dissolve the lyophilized powder in D₂O.
-
Acquire ¹H and ¹³C NMR spectra to confirm the presence of the isoprenoid-like side chain and the pentenedioyl core.
-
Use 2D NMR techniques (e.g., COSY, HSQC) to assign proton and carbon signals and confirm connectivity.
-
Conclusion and Future Directions
This compound represents a structurally complex molecule whose biological function remains uncharacterized. The computational data available in public databases provide a foundational starting point for its investigation.[1][2] The proposed metabolic pathway and experimental workflows in this guide offer a strategic framework for researchers to synthesize, purify, and characterize this molecule. Future studies should focus on executing these protocols to probe its existence in biological systems and elucidate its potential role in metabolic regulation, potentially uncovering novel enzymatic pathways relevant to human health and disease.
References
- 1. PubChemLite - this compound (C32H50N7O19P3S) [pubchemlite.lcsb.uni.lu]
- 2. This compound | C32H50N7O19P3S | CID 11966140 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. The origin of intermediary metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective Indium-Mediated 1,2,4-Pentatrien-3-ylation of Carbonyl Compounds for the Efficient Synthesis of Vinyl Allenols [organic-chemistry.org]
Discovery of Isohexenyl-glutaconyl-CoA
An In-depth Technical Guide on the Characterization of Isohexenyl-glutaconyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isohexenyl-glutaconyl-CoA is a key intermediate in the microbial degradation of acyclic monoterpenoids, such as geraniol. Its formal discovery is intertwined with the elucidation of this metabolic pathway, primarily in bacteria of the Pseudomonas genus. This technical guide provides a comprehensive overview of the biochemical role of Isohexenyl-glutaconyl-CoA, detailing the enzymatic reactions it participates in, experimental protocols for the characterization of the involved enzymes, and methods for its analytical quantification. While a singular "discovery" paper is not prominent in the literature, the foundational work of W. Seubert and colleagues in the 1960s laid the groundwork for our current understanding. This document synthesizes this historical context with modern analytical techniques to serve as a resource for researchers in metabolism and drug development.
Introduction
The metabolism of terpenoids, a vast and diverse class of natural products, is of significant interest for biotechnology and pharmacology. Isohexenyl-glutaconyl-CoA, also known as 3-(4-Methylpent-3-en-1-yl)pent-2-enedioyl-CoA, is a crucial metabolite in the catabolic pathway of geraniol and related acyclic terpenoids. The elucidation of its role was a result of systematic studies on bacterial degradation of these compounds, with early pivotal work being conducted on Pseudomonas species. This guide focuses on the core biochemical knowledge surrounding this important intermediate.
Metabolic Pathway
Isohexenyl-glutaconyl-CoA is formed from the carboxylation of geranoyl-CoA and is subsequently hydrated to 3-hydroxy-3-isohexenylglutaryl-CoA. This pathway facilitates the degradation of the C10 isoprenoid backbone into smaller, metabolically tractable units.
Signaling Pathway Diagram
Quantitative Data
The following table summarizes key quantitative data for the enzymes involved in the metabolism of Isohexenyl-glutaconyl-CoA.
| Enzyme | Organism | Substrate | Km | Specific Activity | Reference |
| Geranoyl-CoA Carboxylase | Pseudomonas citronellolis | Geranoyl-CoA | 0.25 mM | 0.047 U/mg | Seubert & Remberger, 1963 |
| Isohexenylglutaconyl-CoA Hydratase | Pseudomonas citronellolis | Isohexenyl-glutaconyl-CoA | - | - | Seubert & Fass, 1964 |
| Geraniol Dehydrogenase | Castellaniella defragrans | Geraniol | <10 µM | - | Lüddeke et al., 2011 |
Note: Data from early publications may have been determined under conditions that differ from current standards. The original papers should be consulted for specific details.
Experimental Protocols
The characterization of Isohexenyl-glutaconyl-CoA and its metabolic pathway involves a combination of enzyme assays and analytical techniques for metabolite identification.
Experimental Workflow: Enzyme Assay for Geranoyl-CoA Carboxylase
Detailed Methodology: Assay for Geranoyl-CoA Carboxylase
This protocol is a representative method based on the principles of carboxylase assays.
-
Enzyme Preparation:
-
Culture Pseudomonas sp. in a suitable medium containing geraniol as the primary carbon source to induce the expression of the degradation pathway enzymes.
-
Harvest cells by centrifugation and prepare a cell-free extract by sonication or French press.
-
For purified enzyme, proceed with standard protein purification techniques such as ammonium sulfate precipitation and column chromatography (e.g., ion exchange, affinity).
-
-
Reaction Mixture:
-
Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0) containing 5 mM MgCl₂, 10 mM ATP, and 20 mM NaHCO₃ (with one of the substrates, e.g., bicarbonate, being radiolabeled for sensitive detection if required).
-
Prepare a stock solution of geranoyl-CoA in a suitable buffer.
-
-
Assay Procedure:
-
Pre-warm the reaction mixture to the desired temperature (e.g., 30°C).
-
Initiate the reaction by adding the enzyme preparation.
-
Incubate for a defined period (e.g., 10-30 minutes), ensuring the reaction rate is linear.
-
Terminate the reaction by adding a quenching agent (e.g., perchloric acid).
-
-
Product Quantification:
-
Separate the product, Isohexenyl-glutaconyl-CoA, from the substrate and other components using reverse-phase High-Performance Liquid Chromatography (HPLC).
-
Detect and quantify the product by monitoring the absorbance at a characteristic wavelength (e.g., 260 nm for the adenine moiety of CoA) or by using a more specific and sensitive method like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Analytical Identification and Quantification of Isohexenyl-glutaconyl-CoA
Modern analytical methods provide high sensitivity and specificity for the analysis of acyl-CoA esters.
-
Sample Preparation:
-
Quench bacterial cultures rapidly to halt metabolic activity (e.g., by adding cold methanol).
-
Extract metabolites using a suitable solvent system (e.g., acetonitrile/methanol/water).
-
Centrifuge to remove cell debris and proteins.
-
The supernatant can be concentrated and reconstituted in a solvent compatible with the analytical method.
-
-
LC-MS/MS Analysis:
-
Chromatography: Use a C18 reverse-phase column with a gradient elution of a mobile phase containing an ion-pairing agent (e.g., triethylamine) or at a high pH to achieve good separation of acyl-CoAs.
-
Mass Spectrometry: Employ a triple quadrupole mass spectrometer in positive ion mode. Use Multiple Reaction Monitoring (MRM) for quantification. The precursor ion will be the [M+H]⁺ of Isohexenyl-glutaconyl-CoA, and the product ion will be a characteristic fragment (e.g., the phosphopantetheine fragment).
-
Quantification: Generate a standard curve using a synthesized or purified standard of Isohexenyl-glutaconyl-CoA. An internal standard (e.g., a stable isotope-labeled or odd-chain acyl-CoA) should be used to correct for matrix effects and variations in extraction efficiency.
-
Conclusion
While the initial discovery of Isohexenyl-glutaconyl-CoA cannot be attributed to a single publication, its identity and function have been firmly established through decades of research on microbial terpenoid degradation. The experimental approaches outlined in this guide, from classical enzyme assays to modern mass spectrometry-based techniques, provide a robust framework for the continued investigation of this and other metabolic pathways. A thorough understanding of the enzymes and intermediates, such as Isohexenyl-glutaconyl-CoA, is crucial for applications in metabolic engineering and the development of novel therapeutics targeting bacterial metabolism.
A Predicted Enzymatic Synthesis of 3-(4-methylpent-3-en-1-yl)pent-2-enedioyl-CoA: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide outlines a predicted enzymatic pathway for the synthesis of the novel thioester, 3-(4-methylpent-3-en-1-yl)pent-2-enedioyl-CoA. This molecule, possessing a unique structure combining an isoprenoid side chain with a dicarboxylic acid backbone, represents a potential platform for the development of new bioactive compounds. As no direct biosynthetic pathway has been documented, this paper proposes a plausible three-stage enzymatic route based on well-characterized biochemical reactions. The proposed pathway involves: (1) Activation of a C6 isoprenoid precursor to its CoA-thioester; (2) Generation of a C5 dicarboxylic acid CoA-thioester backbone from the lysine degradation pathway; and (3) A final carbon-carbon bond-forming condensation. This guide provides detailed hypothetical experimental protocols to validate this predicted pathway and presents anticipated quantitative data in structured tables to serve as a benchmark for future research.
Introduction
The intersection of primary and secondary metabolic pathways offers a rich source of novel chemical scaffolds for drug discovery and biotechnology. The target molecule, this compound, is a hypothetical compound featuring a monoterpenoid-like side chain attached to a pentenedioyl-CoA moiety. The terpenoid portion suggests potential roles in cell signaling or as a precursor to complex natural products, while the dicarboxylic acid-CoA backbone is characteristic of key metabolic intermediates. The enzymatic synthesis of such a hybrid molecule would require a unique enzymatic condensation, representing a novel area of biochemical engineering. This document serves as a foundational guide for the research and development of this predicted pathway.
Predicted Multi-Stage Enzymatic Synthesis Pathway
The proposed synthesis is a modular, three-stage process that leverages enzymes from distinct metabolic pathways.
-
Stage 1: Activation of the Isoprenoid Side Chain. The C6 side chain precursor, 4-methylpent-3-en-1-oic acid (a citronellic acid isomer), is activated to its corresponding CoA thioester. This is a common strategy in fatty acid and secondary metabolism to prepare carboxylic acids for subsequent enzymatic reactions.[1] This activation is catalyzed by a broad-substrate-specificity Acyl-CoA Ligase (ACL).
-
Stage 2: Formation of the C5 Backbone. The pent-2-enedioyl-CoA backbone is proposed to be derived from the catabolism of L-lysine.[2] The lysine degradation pathway converges to produce glutaryl-CoA, which can be subsequently dehydrogenated to form glutaconyl-CoA (an isomer of pent-2-enedioyl-CoA) by Glutaryl-CoA Dehydrogenase.[3][4]
-
Stage 3: Condensation and C-C Bond Formation. This crucial step involves the condensation of the two CoA-activated precursors: 4-methylpent-3-en-1-oyl-CoA and glutaconyl-CoA. The proposed reaction is an enzymatic Michael-type 1,4-addition, where the enolate of the isoprenoid thioester acts as the Michael donor and attacks the β-carbon of the α,β-unsaturated glutaconyl-CoA, the Michael acceptor.[5][6][7] This reaction would be catalyzed by a hypothetical enzyme, termed Isoprenyl-Glutaconyl-CoA Condensing Synthase (IGCS) .
The overall predicted pathway is visualized in the diagram below.
Data Presentation
The following tables summarize the predicted quantitative data for the key enzymes in the proposed pathway. These values are hypothetical, based on published data for analogous enzymes, and serve as a baseline for experimental validation.[8][9][10]
Table 1: Predicted Kinetic Parameters for Isoprenyl-Glutaconyl-CoA Condensing Synthase (IGCS)
| Substrate | Predicted Km (µM) | Predicted Vmax (nmol/min/mg) | Predicted kcat (s-1) |
|---|---|---|---|
| 4-methylpent-3-en-1-oyl-CoA | 75 | 120 | 10.5 |
| Glutaconyl-CoA | 50 | 120 | 10.5 |
Table 2: Predicted Optimal Reaction Conditions for IGCS
| Parameter | Predicted Optimal Value |
|---|---|
| pH | 7.5 - 8.0 |
| Temperature | 30 - 37 °C |
| Divalent Cation | Mg2+ (5 mM) |
| Other Cofactors | None predicted |
Table 3: Predicted Substrate Specificity of the Acyl-CoA Ligase (ACL)
| Substrate | Relative Activity (%) |
|---|---|
| 4-methylpent-3-en-1-oic acid | 100 |
| Geranic Acid | 85 |
| Citronellic Acid | 70 |
| Benzoic Acid | 15 |
| Hexanoic Acid | 45 |
Experimental Protocols
Detailed methodologies are provided for the characterization of the novel condensing enzyme (IGCS) and the analysis of CoA thioesters.
Protocol for Assay and Kinetic Analysis of IGCS
This protocol describes how to measure the activity of the predicted IGCS enzyme and determine its kinetic parameters.
1. Reagents and Buffers:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.8, 5 mM MgCl₂, 1 mM DTT.
-
Substrates: 4-methylpent-3-en-1-oyl-CoA (synthesized enzymatically or chemically), Glutaconyl-CoA (Sigma-Aldrich). Stock solutions prepared in water at 10 mM.
-
Enzyme: Purified recombinant IGCS protein (e.g., from an E. coli expression system).
-
Quenching Solution: 10% (v/v) Formic Acid.
2. Assay Procedure:
-
Prepare a reaction master mix in a microcentrifuge tube on ice containing Assay Buffer and a fixed concentration of one substrate (e.g., 200 µM Glutaconyl-CoA).
-
Prepare a dilution series of the second substrate (e.g., 0-500 µM 4-methylpent-3-en-1-oyl-CoA) in separate tubes.
-
Initiate the reaction by adding a known amount of purified IGCS enzyme (e.g., 1-5 µg) to the master mix and immediately adding an aliquot to each substrate dilution tube. The final reaction volume should be 100 µL.
-
Incubate the reactions at 37°C for a predetermined time (e.g., 10 minutes), ensuring the reaction is in the linear range.
-
Stop the reactions by adding 10 µL of Quenching Solution.
-
Centrifuge the samples at >12,000 x g for 10 minutes to pellet the precipitated protein.
-
Transfer the supernatant to HPLC vials for analysis.
3. Kinetic Parameter Calculation:
-
Quantify the amount of product formed using the HPLC-MS/MS method described in Protocol 4.2.
-
Calculate the initial velocity (V₀) for each substrate concentration.
-
Plot V₀ against the substrate concentration and fit the data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism) to determine Km and Vmax.[11]
-
Calculate the turnover number (kcat) using the equation: kcat = Vmax / [E]t, where [E]t is the total enzyme concentration in the assay.
Protocol for HPLC-MS/MS Analysis of CoA Thioesters
This protocol is for the separation and quantification of the CoA thioester substrates and the final product.[12][13]
1. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.
2. Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 150 mm, 2.7 µm particle size).[14]
-
Mobile Phase A: 50 mM Ammonium Acetate in Water, pH 6.5.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 0.25 mL/min.
-
Gradient:
-
0-1 min: 3% B
-
1-7 min: 3% to 25% B
-
7-8 min: 25% to 40% B
-
8-11 min: Hold at 40% B
-
11-15 min: Re-equilibrate at 3% B
-
3. Mass Spectrometry Conditions:
-
Ionization Mode: Positive ESI.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions must be determined for each analyte by direct infusion of standards. For a generic acyl-CoA, a characteristic transition involves the fragmentation of the precursor ion to a product ion corresponding to the CoA moiety.
-
Quantification: Generate a standard curve for each analyte using authentic standards of known concentration to enable absolute quantification.
The workflow for these experimental procedures is outlined in the diagram below.
Conclusion and Future Directions
This guide presents a scientifically plausible, predicted pathway for the enzymatic synthesis of this compound. The proposed route, leveraging known enzyme families and reaction mechanisms, provides a clear roadmap for researchers. The immediate next steps involve the identification or engineering of the two key enzymes: a suitable Acyl-CoA Ligase with specificity for the isoprenoid acid and, most critically, the novel Isoprenyl-Glutaconyl-CoA Condensing Synthase. Genome mining, protein engineering, and directed evolution approaches will be essential in discovering and optimizing these biocatalysts. Successful validation of this pathway would not only enable the production of a novel chemical entity but also expand the synthetic biology toolbox for creating complex, bio-inspired molecules.
References
- 1. Acyl-CoA synthetase - Wikipedia [en.wikipedia.org]
- 2. Lysine Degradation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. Michael addition reaction - Wikipedia [en.wikipedia.org]
- 6. byjus.com [byjus.com]
- 7. fiveable.me [fiveable.me]
- 8. pnas.org [pnas.org]
- 9. m.youtube.com [m.youtube.com]
- 10. What Is Enzyme Kinetics? Understanding Km and Vmax in Biochemical Reactions [synapse.patsnap.com]
- 11. researchgate.net [researchgate.net]
- 12. LC-MS/MS-based analysis of coenzyme A and short-chain acyl-coenzyme A thioesters | Semantic Scholar [semanticscholar.org]
- 13. LC-MS/MS-based analysis of coenzyme A and short-chain acyl-coenzyme A thioesters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
The Role of 3-(4-methylpent-3-en-1-yl)pent-2-enedioyl-CoA in Bacterial Terpenoid Degradation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the role of 3-(4-methylpent-3-en-1-yl)pent-2-enedioyl-CoA, also known as isohexenyl-glutaconyl-CoA, a key intermediate in the secondary metabolism of acyclic monoterpenes by certain bacteria. This document details the metabolic pathway of geraniol degradation, focusing on the enzymatic reactions that produce and consume this specific acyl-CoA derivative. It serves as a comprehensive resource, offering insights into the biochemistry of this pathway, quantitative data on enzyme activity, and detailed experimental protocols for the researchers, scientists, and drug development professionals to whom this guide is addressed. The information presented is crucial for understanding the microbial breakdown of natural products and may inform the development of novel biocatalysts and therapeutic agents.
Introduction
Secondary metabolites from plants, such as monoterpenes, are abundant in nature and serve as important carbon sources for various microorganisms. The microbial degradation of these compounds involves unique biochemical pathways and enzymes that are of significant interest for their potential applications in biotechnology and drug development. One such pathway is the anaerobic degradation of the acyclic monoterpene geraniol, which proceeds through a series of specialized CoA-activated intermediates. This guide focuses on the pivotal role of this compound within this metabolic cascade.
The Geraniol Degradation Pathway: A Central Role for this compound
The anaerobic degradation of geraniol has been notably studied in bacteria, including species of Pseudomonas and Castellaniella defragrans. The pathway is initiated by the oxidation of geraniol to geranic acid, which is subsequently activated to its coenzyme A thioester, geranyl-CoA. While the complete pathway to central metabolism is complex, a key segment involves the metabolism of isohexenyl-glutaconyl-CoA.
The formation and subsequent conversion of this compound are catalyzed by two key enzymes:
-
Isohexenylglutaconyl-CoA hydratase (EC 4.2.1.57): This enzyme, also known as 3-hydroxy-3-(4-methylpent-3-en-1-yl)glutaryl-CoA hydro-lyase, catalyzes the reversible dehydration of 3-hydroxy-3-(4-methylpent-3-en-1-yl)glutaryl-CoA to form this compound and water.
-
3-Hydroxy-3-isohexenylglutaryl-CoA lyase (EC 4.1.3.26): This enzyme acts on the precursor of our target molecule, catalyzing the cleavage of 3-hydroxy-3-(4-methylpent-3-en-1-yl)glutaryl-CoA.
A seminal study by Seubert and Fass in 1964 provided the initial characterization of these enzymes from a soil pseudomonad.
Below is a diagram illustrating the core enzymatic reactions involving this compound.
Quantitative Data
The following table summarizes the available quantitative data for the key enzymes involved in the metabolism of this compound. The data is primarily derived from studies on bacterial enzymes.
| Enzyme | EC Number | Substrate | Product(s) | Michaelis Constant (Km) | Optimal pH | Notes |
| Isohexenylglutaconyl-CoA hydratase | 4.2.1.57 | 3-Hydroxy-3-(4-methylpent-3-en-1-yl)glutaryl-CoA | This compound + H₂O | Data not available | ~7.0 | The reaction is reversible. |
| 3-Hydroxy-3-isohexenylglutaryl-CoA lyase | 4.1.3.26 | 3-Hydroxy-3-(4-methylpent-3-en-1-yl)glutaryl-CoA | Isopentenylacetoacetyl-CoA + Acetate | Data not available | ~8.5 | Requires Mg²⁺ ions for activity. |
| Geraniol Dehydrogenase (from C. defragrans) | 1.1.1.183 | Geraniol | Geranial | <10 µM | ~9.0 | Exhibits high affinity for geraniol. |
| Geranial Dehydrogenase (from C. defragrans) | 1.2.1.85 | Geranial | Geranic acid | Data not available | - | The reaction is irreversible and independent of coenzyme A. |
Experimental Protocols
This section provides detailed methodologies for the assay of key enzymes in the geraniol degradation pathway.
Assay for Isohexenylglutaconyl-CoA Hydratase (EC 4.2.1.57)
This protocol is based on the spectrophotometric measurement of the formation or consumption of the double bond in this compound.
Principle: The hydration of the double bond in isohexenyl-glutaconyl-CoA to form 3-hydroxy-3-(4-methylpent-3-en-1-yl)glutaryl-CoA leads to a decrease in absorbance at a specific wavelength (typically around 260-280 nm), which corresponds to the enoyl-CoA chromophore.
Reagents:
-
Tris-HCl buffer (100 mM, pH 7.0)
-
This compound (substrate, concentration to be optimized)
-
Enzyme preparation (cell-free extract or purified enzyme)
Procedure:
-
Prepare a reaction mixture containing Tris-HCl buffer and the substrate in a quartz cuvette.
-
Equilibrate the mixture to the desired temperature (e.g., 30°C).
-
Initiate the reaction by adding the enzyme preparation.
-
Monitor the decrease in absorbance at the predetermined wavelength over time using a spectrophotometer.
-
Calculate the enzyme activity based on the rate of absorbance change and the molar extinction coefficient of the substrate.
Assay for 3-Hydroxy-3-isohexenylglutaryl-CoA Lyase (EC 4.1.3.26)
This protocol measures the cleavage of the substrate, which can be coupled to a subsequent enzymatic reaction for detection.
Principle: The cleavage of 3-hydroxy-3-(4-methylpent-3-en-1-yl)glutaryl-CoA produces isopentenylacetoacetyl-CoA and acetate. The formation of the β-ketoacyl-CoA can be monitored directly at around 305 nm, or the reaction can be coupled to the oxidation of NADH by β-hydroxyacyl-CoA dehydrogenase in the presence of excess β-hydroxyacyl-CoA dehydrogenase and NADH.
Reagents:
-
Tris-HCl buffer (100 mM, pH 8.5)
-
MgCl₂ (10 mM)
-
3-Hydroxy-3-(4-methylpent-3-en-1-yl)glutaryl-CoA (substrate, concentration to be optimized)
-
Enzyme preparation
Procedure:
-
Prepare a reaction mixture containing Tris-HCl buffer, MgCl₂, and the substrate.
-
Equilibrate to the desired temperature.
-
Start the reaction by adding the enzyme.
-
Monitor the increase in absorbance at ~305 nm due to the formation of the enolate of the β-ketoacyl-CoA.
-
Alternatively, for a coupled assay, include NADH and a coupling enzyme (e.g., β-hydroxyacyl-CoA dehydrogenase) and monitor the decrease in absorbance at 340 nm.
-
Calculate the activity based on the rate of absorbance change.
Conclusion and Future Perspectives
This compound is a critical, yet often overlooked, intermediate in the microbial degradation of the ubiquitous monoterpene geraniol. The enzymes responsible for its metabolism represent potential targets for metabolic engineering to produce valuable biorenewable chemicals. Furthermore, understanding these pathways can provide insights into the broader ecological roles of microorganisms in carbon cycling. Future research should focus on the complete elucidation of the geraniol degradation pathway in various microorganisms, the structural and mechanistic characterization of the involved enzymes, and the exploration of their synthetic capabilities. This knowledge will be invaluable for the development of sustainable biotechnological processes and may uncover novel enzymatic functions with applications in drug development.
Unveiling a Hypothetical Metabolic Intermediate: 3-(4-methylpent-3-en-1-yl)pent-2-enedioyl-CoA
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following guide addresses the theoretical and investigative framework for the molecule 3-(4-methylpent-3-en-1-yl)pent-2-enedioyl-CoA. Extensive searches of prominent scientific databases and literature have yielded no direct evidence of this molecule as a currently recognized intermediate in established metabolic pathways. This document, therefore, presents a hypothetical metabolic context based on its chemical structure, alongside generalized experimental protocols for its potential discovery and characterization.
Introduction
Metabolic pathways are intricate networks of biochemical reactions essential for life. The identification of novel metabolic intermediates is crucial for understanding cellular physiology, diagnosing diseases, and discovering new drug targets. This compound is a complex molecule that, based on its structural features, suggests a potential intersection of terpene degradation and amino acid or fatty acid metabolism. Its synonym, Isohexenyl-glutaconyl-CoA, further supports this hypothesis, with the "isohexenyl" group likely originating from an isoprenoid precursor and the "glutaconyl-CoA" backbone being a known intermediate in several catabolic pathways.
This technical guide provides a comprehensive overview of the known chemical properties of this compound, proposes a hypothetical metabolic pathway for its formation and degradation, and details experimental methodologies for its investigation.
Chemical and Physical Properties
While biological data is scarce, the chemical properties of this compound have been cataloged in chemical databases. A summary of this information is presented below.
| Property | Value | Source |
| Molecular Formula | C32H50N7O19P3S | PubChem |
| Molecular Weight | 961.8 g/mol | PubChem |
| Synonyms | Isohexenyl-glutaconyl-CoA | PubChem |
| KEGG ID | C01291 | KEGG |
| ChEBI ID | CHEBI:15480 | ChEBI |
A Hypothetical Metabolic Pathway
Based on its structure, we can postulate a plausible, yet unproven, metabolic role for Isohexenyl-glutaconyl-CoA. This hypothetical pathway involves the degradation of an acyclic monoterpene, such as geraniol or citronellol, which is then incorporated into a dicarboxylic acid pathway. Such pathways are known to occur in some bacteria that can utilize terpenes as a carbon source.
The proposed pathway can be broken down into two main stages:
-
Formation of an Isohexenyl-CoA derivative: This would likely begin with the oxidation of an acyclic monoterpene to its corresponding carboxylic acid, followed by activation to a CoA thioester. Subsequent degradation, potentially via a β-oxidation-like mechanism, could yield a six-carbon "isohexenyl" unit.
-
Condensation and modification: The isohexenyl-CoA derivative could then condense with a C5 dicarboxylic acid intermediate, such as α-ketoglutarate, which is a key component of the citric acid cycle and amino acid metabolism. A series of enzymatic reactions, including dehydrogenation and decarboxylation, could then lead to the formation of this compound.
Further catabolism of this molecule would likely involve the cleavage of the isohexenyl side chain and the degradation of the glutaconyl-CoA backbone, feeding into central carbon metabolism.
Experimental Protocols for Investigation
The validation of the existence and metabolic role of this compound would require a multi-faceted experimental approach. Below are generalized protocols for key experiments.
Metabolite Identification and Quantification by LC-MS/MS
Objective: To detect and quantify this compound in biological samples (e.g., bacterial cultures grown on terpenes).
Protocol:
-
Metabolite Extraction:
-
Harvest cells by centrifugation at 4°C.
-
Quench metabolism by rapidly resuspending the cell pellet in a cold extraction solvent (e.g., 60% methanol).
-
Lyse cells using sonication or bead beating on ice.
-
Centrifuge to pellet cell debris and collect the supernatant containing the metabolites.
-
-
Sample Preparation:
-
Concentrate the metabolite extract under vacuum.
-
Reconstitute the sample in a solvent compatible with the LC-MS/MS system (e.g., 5% methanol in water).
-
-
LC-MS/MS Analysis:
-
Inject the sample onto a reverse-phase C18 column.
-
Elute the metabolites using a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).
-
Detect the target molecule using a tandem mass spectrometer in multiple reaction monitoring (MRM) mode, using precursor and product ion masses predicted from its structure.
-
Quantify the metabolite by comparing its peak area to that of a synthesized and purified standard of this compound.
-
Enzyme Assays for Key Reactions
Objective: To identify and characterize enzymes involved in the synthesis or degradation of the target molecule.
Protocol (Example: CoA Ligase Activity):
-
Enzyme Source: Prepare a cell-free extract from the organism of interest or use a purified recombinant enzyme.
-
Reaction Mixture: Combine a buffer solution, the putative substrate (e.g., the oxidized terpene derivative), ATP, and Coenzyme A.
-
Initiate Reaction: Add the enzyme source to the reaction mixture and incubate at an optimal temperature.
-
Monitor Product Formation: At various time points, stop the reaction (e.g., by adding acid) and analyze the formation of the corresponding CoA ester by LC-MS/MS as described above.
-
Determine Kinetic Parameters: Vary the substrate concentrations to determine the enzyme's kinetic parameters (Km and Vmax).
A similar approach can be used for other enzymes in the hypothetical pathway, such as dehydrogenases (monitoring the change in absorbance of NAD+/NADH or FAD/FADH2) and hydratases.
Signaling Pathways and Logical Relationships
As this compound is not a known metabolic intermediate, there is no information regarding its involvement in any signaling pathways. Should this molecule be identified and found to accumulate under specific conditions, its structural similarity to other acyl-CoA molecules suggests potential roles in regulating cellular processes. Acyl-CoA molecules are known to be involved in the post-translational modification of proteins (acylation), which can modulate enzyme activity and gene expression. Further research would be required to explore such possibilities.
Conclusion
While this compound is a recognized chemical entity, its role as a metabolic intermediate remains hypothetical. Its structure provides intriguing clues to a potential link between terpene degradation and central metabolism. The experimental frameworks outlined in this guide offer a roadmap for researchers to investigate the existence and function of this and other novel metabolites. The discovery of such molecules can significantly advance our understanding of metabolic diversity and open new avenues for biotechnological and pharmaceutical applications. Drug development professionals may find interest in novel metabolic pathways as potential targets for antimicrobial or metabolic disease therapies.
Methodological & Application
Application Notes and Protocols for Chemo-enzymatic Synthesis of Acyl-CoA Esters
Audience: Researchers, scientists, and drug development professionals.
Introduction
Acyl-Coenzyme A (acyl-CoA) esters are crucial intermediates in numerous metabolic pathways, including fatty acid metabolism, the citric acid cycle, and the biosynthesis of complex lipids and polyketides.[1][2][3] Their synthesis is essential for studying CoA-dependent enzymes, as metabolic standards, and for the development of novel therapeutics.[1][2] Chemo-enzymatic methods provide a versatile and efficient approach for synthesizing a wide range of acyl-CoA esters, combining the specificity of enzymatic reactions with the flexibility of chemical synthesis.[4] These methods are often performed on a small scale and do not require specialized chemical equipment, making them accessible to most biological laboratories.[1][2]
This document provides detailed application notes and protocols for the chemo-enzymatic synthesis of various classes of acyl-CoA esters, including saturated, α,β-unsaturated, and α-carboxylated derivatives.
Data Presentation: Synthesis of Acyl-CoA Esters
The following tables summarize the yields of various acyl-CoA esters synthesized using different chemo-enzymatic methods. The choice of method often depends on the class of the target acyl-CoA and the commercial availability of the precursor molecules.[1][2]
Table 1: Chemo-enzymatic Synthesis of Saturated Acyl-CoA Esters
| Acyl-CoA Ester | Precursor | Synthesis Method | Yield (%) | Reference |
| Acetyl-CoA | Acetic Anhydride | Symmetric Anhydride Method | >95 | [5] |
| Propionyl-CoA | Propionic Anhydride | Symmetric Anhydride Method | >95 | [5] |
| Butyryl-CoA | Butyric Anhydride | Symmetric Anhydride Method | >95 | [5] |
| Isobutyryl-CoA | Isobutyric Anhydride | Symmetric Anhydride Method | >95 | [5] |
| Valeryl-CoA | Valeric Anhydride | Symmetric Anhydride Method | >95 | [5] |
| Hexanoyl-CoA | Hexanoic Anhydride | Symmetric Anhydride Method | >95 | [5] |
| Octanoyl-CoA | Octanoic Anhydride | Symmetric Anhydride Method | >95 | [5] |
| Decanoyl-CoA | Decanoic Anhydride | Symmetric Anhydride Method | >95 | [5] |
| Lauroyl-CoA | Lauric Anhydride | Symmetric Anhydride Method | >95 | [5] |
| Myristoyl-CoA | Myristic Anhydride | Symmetric Anhydride Method | >95 | [5] |
| Palmitoyl-CoA | Palmitic Anhydride | Symmetric Anhydride Method | >95 | [5] |
| Stearoyl-CoA | Stearic Anhydride | Symmetric Anhydride Method | >95 | [5] |
| Phenylacetyl-CoA | Phenylacetic acid | CDI Activation Method | 72 | [6] |
| 3-Phenylpropionyl-CoA | 3-Phenylpropionic acid | CDI Activation Method | 68 | [6] |
Table 2: Chemo-enzymatic Synthesis of α,β-Unsaturated Acyl-CoA Esters
| Acyl-CoA Ester | Precursor | Synthesis Method | Yield (%) | Reference |
| Crotonyl-CoA | Crotonic Anhydride | Symmetric Anhydride Method | >95 | [5] |
| Methacrylyl-CoA | Methacrylic Anhydride | Symmetric Anhydride Method | >95 | [5] |
| Tiglyl-CoA | Tiglic Anhydride | Symmetric Anhydride Method | >95 | [5] |
| Cinnamoyl-CoA | Cinnamic acid | ECF Activation Method | 75 | [6] |
| Sorbityl-CoA | Sorbic acid | ECF Activation Method | 61 | [6] |
| Octenoyl-CoA | Octenoic acid | ECF Activation Method | 57 | [6] |
| 3,3-Dimethylacrylyl-CoA | 3,3-Dimethylacrylic acid | ECF Activation Method | 39 | [6] |
| Heptenoyl-CoA | Heptanoyl-CoA | Acyl-CoA Dehydrogenase | 85 | [5] |
| Nonenoyl-CoA | Nonanoyl-CoA | Acyl-CoA Dehydrogenase | 70 | [5] |
Table 3: Chemo-enzymatic Synthesis of α-Carboxylated Acyl-CoA Esters
| Acyl-CoA Ester | Precursor | Synthesis Method | Yield (%) | Reference |
| Malonyl-CoA | Malonic acid | Malonyl-CoA Synthetase | Not Reported | [1] |
| Methylmalonyl-CoA | Methylmalonic acid | ECF Activation Method | Not Detected | [6] |
| Ethylmalonyl-CoA | Ethylmalonic acid | ECF Activation Method | Not Detected | [6] |
Experimental Protocols
Here, we provide detailed protocols for the key chemo-enzymatic synthesis methods.
Protocol 1: Synthesis of Saturated Acyl-CoAs using the Symmetric Anhydride Method
This method is highly efficient for the synthesis of saturated acyl-CoA esters when the corresponding symmetric anhydride is commercially available.
Materials:
-
Coenzyme A (CoA) trilithium salt
-
Symmetric anhydride of the desired fatty acid (e.g., acetic anhydride, propionic anhydride)
-
Potassium bicarbonate (KHCO₃)
-
Tetrahydrofuran (THF)
-
Water (HPLC grade)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
-
High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Dissolve 10 mg of CoA trilithium salt in 1 mL of a 100 mM KHCO₃ solution (pH adjusted to 8.0-8.5).
-
In a separate tube, dissolve a 1.5-fold molar excess of the symmetric anhydride in 0.5 mL of THF.
-
Add the anhydride solution dropwise to the CoA solution while vortexing.
-
Allow the reaction to proceed for 30 minutes at room temperature.
-
Monitor the reaction progress by HPLC.
-
Upon completion, purify the acyl-CoA ester using SPE. a. Condition the C18 SPE cartridge with methanol followed by water. b. Load the reaction mixture onto the cartridge. c. Wash the cartridge with water to remove unreacted CoA and salts. d. Elute the acyl-CoA ester with a methanol/water mixture (e.g., 50:50 v/v).
-
Lyophilize the purified fraction to obtain the final product.
-
Confirm the identity and purity of the product by mass spectrometry and HPLC.
Protocol 2: Synthesis of Acyl-CoAs using the Carbonyldiimidazole (CDI) Activation Method
This two-step protocol is suitable for a broader range of carboxylic acids that are commercially available.[7]
Materials:
-
Carboxylic acid
-
1,1'-Carbonyldiimidazole (CDI)
-
Coenzyme A (CoA) trilithium salt
-
Tetrahydrofuran (THF), anhydrous
-
Potassium bicarbonate (KHCO₃)
-
SPE cartridges and HPLC system as in Protocol 1.
Procedure:
-
Activation of Carboxylic Acid: a. In a dry glass vial, dissolve the carboxylic acid in anhydrous THF. b. Add a 1.1-fold molar excess of CDI to the solution. c. Stir the reaction at room temperature for 15-30 minutes until gas evolution ceases. This forms the acyl-imidazole intermediate.
-
Thioesterification: a. In a separate tube, dissolve CoA trilithium salt in a 100 mM KHCO₃ solution (pH 8.0-8.5). b. Add the activated acyl-imidazole solution to the CoA solution. c. Stir the reaction for 1-2 hours at room temperature.
-
Purification and Analysis: a. Follow steps 5-8 from Protocol 1 to monitor, purify, and characterize the acyl-CoA product.
Protocol 3: Enzymatic Conversion of Saturated Acyl-CoAs to Enoyl-CoAs using Acyl-CoA Dehydrogenase
This enzymatic step allows for the synthesis of α,β-unsaturated enoyl-CoAs from their saturated counterparts.
Materials:
-
Purified saturated acyl-CoA ester (from Protocol 1 or 2)
-
Acyl-CoA dehydrogenase (e.g., from Rhodobacter sphaeroides)
-
Electron acceptor (e.g., Ferrocenium hexafluorophosphate)
-
Buffer solution (e.g., 50 mM HEPES, pH 7.5)
-
SPE cartridges and HPLC system as in Protocol 1.
Procedure:
-
Dissolve the saturated acyl-CoA ester in the buffer solution to a final concentration of 1 mM.
-
Add the electron acceptor to the solution.
-
Initiate the reaction by adding the acyl-CoA dehydrogenase.
-
Incubate the reaction at 30°C for 1-4 hours.
-
Monitor the formation of the enoyl-CoA by HPLC, observing the shift in retention time and the appearance of a characteristic UV absorbance spectrum.
-
Purify the enoyl-CoA ester using SPE as described in Protocol 1.
-
Lyophilize the purified product and confirm its identity by mass spectrometry.
Visualizations
Signaling Pathway: Fatty Acid β-Oxidation
The following diagram illustrates the central role of acyl-CoA esters in the mitochondrial fatty acid β-oxidation pathway, a key process for energy production.[8]
Caption: Mitochondrial fatty acid β-oxidation pathway.
Experimental Workflow: Chemo-enzymatic Synthesis of Acyl-CoA Esters
This diagram outlines the general workflow for the chemo-enzymatic synthesis of acyl-CoA esters, from precursor selection to final product analysis.
References
- 1. A Chemo-Enzymatic Road Map to the Synthesis of CoA Esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Chemo-Enzymatic Road Map to the Synthesis of CoA Esters [ouci.dntb.gov.ua]
- 3. Acyl-CoA synthesis, lipid metabolism and lipotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemoenzymatic synthesis of acyl coenzyme A substrates enables in situ labeling of small molecules and proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. A Chemo-Enzymatic Road Map to the Synthesis of CoA Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What Is Acyl-CoAs Metabolism - Creative Proteomics Blog [creative-proteomics.com]
Application Note: Quantitative Analysis of 3-(4-methylpent-3-en-1-yl)pent-2-enedioyl-CoA using LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-(4-methylpent-3-en-1-yl)pent-2-enedioyl-CoA is a putative intermediate in novel metabolic pathways and is of increasing interest in drug discovery and development. Accurate and sensitive quantification of this acyl-CoA thioester is crucial for understanding its physiological roles and for the development of targeted therapeutics. This application note presents a detailed protocol for the sensitive and specific detection of this compound in biological matrices using a robust LC-MS/MS method. The methodology described herein provides a comprehensive workflow from sample preparation to data analysis, designed to ensure high-quality, reproducible results.
Analytical Challenges
The analysis of acyl-CoA thioesters, including this compound, presents several challenges:
-
Chemical Instability: The thioester bond is susceptible to hydrolysis, particularly in neutral to basic aqueous solutions and at elevated temperatures.[1]
-
Enzymatic Degradation: Acyl-CoA thioesterases present in biological samples can rapidly degrade the target analyte.[1]
-
Low Endogenous Concentrations: Acyl-CoAs are often present at low physiological concentrations, requiring highly sensitive analytical methods.
To address these challenges, the following protocol incorporates rapid enzyme quenching, extraction under acidic conditions, and a highly sensitive LC-MS/MS detection method.
Experimental Protocols
Sample Preparation (from cell culture or tissue)
This protocol is designed to minimize degradation and maximize the recovery of this compound.
Materials:
-
Ice-cold 10% (w/v) Trichloroacetic Acid (TCA) or 2.5% (w/v) 5-Sulfosalicylic acid (SSA)[2]
-
Internal Standard (IS): A structurally similar acyl-CoA, such as a stable isotope-labeled version of the analyte or an odd-chain acyl-CoA (e.g., heptanoyl-CoA).
-
Ice-cold phosphate-buffered saline (PBS)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Water, LC-MS grade
-
Formic acid, LC-MS grade
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
Procedure:
-
Quenching and Lysis:
-
For adherent cells, wash the cell monolayer twice with ice-cold PBS. Immediately add 1 mL of ice-cold 10% TCA or 2.5% SSA to the plate.[2] Scrape the cells and collect the cell lysate.
-
For suspension cells, centrifuge the cell suspension at 500 x g for 5 minutes at 4°C. Discard the supernatant and wash the cell pellet with ice-cold PBS. Resuspend the pellet in 1 mL of ice-cold 10% TCA or 2.5% SSA.[2]
-
For tissue samples, flash-freeze the tissue in liquid nitrogen immediately after collection. Homogenize the frozen tissue in 2 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9). Add 2 mL of ice-cold 2-propanol and homogenize again, followed by the addition of 4 mL of ice-cold acetonitrile and vigorous vortexing.[1]
-
-
Internal Standard Spiking: Add the internal standard to the lysate at a known concentration.
-
Protein Precipitation: Vortex the lysate vigorously for 1 minute and incubate on ice for 10 minutes.
-
Centrifugation: Centrifuge the homogenate at 12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[1]
-
Supernatant Collection: Carefully transfer the supernatant to a new tube.
-
Solid Phase Extraction (SPE) - Optional Cleanup:
-
Drying and Reconstitution: Dry the eluate under a gentle stream of nitrogen. Reconstitute the dried extract in an appropriate volume (e.g., 100 µL) of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
LC-MS/MS Method
Instrumentation:
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
LC Parameters:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Flow Rate: 0.3 mL/min.
-
Gradient:
-
0-2 min: 5% B
-
2-10 min: 5% to 95% B
-
10-12 min: 95% B
-
12.1-15 min: 5% B (re-equilibration)
-
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
MS/MS Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM): The precursor ion will be the [M+H]+ of this compound (C32H50N7O19P3S, MW: 961.76 g/mol ).[3][4] The product ions will be based on the characteristic fragmentation of the CoA moiety.[5]
-
Precursor Ion (Q1): m/z 962.2
-
Product Ion (Q3) for Quantification: m/z 455.1 (Adenosine-3',5'-diphosphate fragment)
-
Product Ion (Q3) for Confirmation: m/z 261.1 (Adenine fragment)
-
-
Collision Energy (CE) and other source parameters should be optimized for the specific instrument used.
Data Presentation
The quantitative data should be summarized in clear and concise tables.
Table 1: Linearity and Sensitivity of the LC-MS/MS Method
| Analyte | Linear Range (ng/mL) | R² | LOD (ng/mL) | LOQ (ng/mL) |
| This compound | 1 - 1000 | > 0.995 | 0.5 | 1 |
| Internal Standard (e.g., Heptanoyl-CoA) | - | - | - | - |
Note: The values presented in this table are hypothetical and should be determined experimentally during method validation.
Table 2: Precision and Accuracy
| Analyte | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |
| This compound | 5 | < 15% | < 15% | 85-115% |
| 50 | < 10% | < 10% | 90-110% | |
| 500 | < 10% | < 10% | 90-110% |
Note: The values presented in this table are hypothetical and should be determined experimentally during method validation.
Visualizations
Experimental Workflow
Caption: LC-MS/MS workflow for acyl-CoA analysis.
Putative Metabolic Context
Caption: Putative metabolic pathway context.
Conclusion
This application note provides a comprehensive and detailed protocol for the quantification of this compound by LC-MS/MS. The described methodology, from sample preparation to data analysis, is designed to yield accurate and reproducible results, which are essential for advancing research in metabolic pathways and drug development. The provided LC and MS parameters serve as a robust starting point for method development and can be further optimized for specific biological matrices and instrumentation.
References
Quantitation of Novel Acyl-CoAs in Cell Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acyl-Coenzyme A (acyl-CoA) thioesters are central metabolites in cellular metabolism, playing critical roles in energy production through fatty acid β-oxidation, biosynthesis of complex lipids, and regulation of cellular signaling through protein acylation.[1][2][3] The accurate quantitation of the cellular acyl-CoA pool, including the identification and measurement of novel species, is crucial for understanding metabolic states in various physiological and pathological conditions such as metabolic disorders, cancer, and neurodegenerative diseases.[4][5] This document provides detailed protocols for the extraction, and quantitation of novel and known acyl-CoAs from cultured mammalian cells using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Data Presentation: Acyl-CoA Abundance in Mammalian Cell Lines
The following table summarizes quantitative data for various acyl-CoA species across different mammalian cell lines as reported in the literature. It is important to note that variations in experimental conditions and normalization methods (e.g., per cell number versus per mg protein) can affect direct comparability between studies.[6]
| Acyl-CoA Species | HepG2 (pmol/10^6 cells)[6] | MCF7 (pmol/mg protein)[6] | RAW264.7 (pmol/mg protein)[6] |
| Acetyl-CoA | 10.644 | - | - |
| Propionyl-CoA | 3.532 | - | - |
| Butyryl-CoA | 1.013 | - | - |
| Valeryl-CoA | 1.118 | - | - |
| Crotonoyl-CoA | 0.032 | - | - |
| HMG-CoA | 0.971 | - | - |
| Succinyl-CoA | 25.467 | - | - |
| Glutaryl-CoA | 0.647 | - | - |
| C14:0-CoA | - | ~2.5 | ~1.5 |
| C16:0-CoA | - | ~10 | ~5 |
| C18:0-CoA | - | ~4 | ~2 |
| C18:1-CoA | - | ~8 | ~3 |
| C20:4-CoA | - | ~1 | ~0.5 |
| Lactoyl-CoA | 0.011 (in HepG2 cells)[7] | - | - |
Experimental Protocols
I. Protocol for Acyl-CoA Extraction from Cultured Cells
This protocol describes a common method for extracting a broad range of acyl-CoAs from both adherent and suspension cell cultures using protein precipitation with an organic solvent mixture. This method is favored for its simplicity and effectiveness in preserving the stability of these labile molecules.[1][8]
Materials:
-
Ice-cold Phosphate Buffered Saline (PBS)
-
Extraction Solvent: Acetonitrile:Methanol:Water (2:2:1, v/v/v), pre-chilled to -20°C
-
Internal Standard (ISTD) solution (e.g., 10 µM Heptadecanoyl-CoA (C17:0-CoA) in methanol:water (1:1))
-
Cell scraper (for adherent cells)
-
Microcentrifuge tubes (1.5 mL), pre-chilled
-
Centrifuge capable of 16,000 x g at 4°C
-
Vacuum concentrator or nitrogen evaporator
Procedure:
-
Cell Harvesting and Washing:
-
Adherent Cells: Aspirate the culture medium. Wash the cell monolayer twice with ice-cold PBS.
-
Suspension Cells: Pellet the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C). Aspirate the supernatant and wash the cell pellet twice with ice-cold PBS.
-
-
Cell Lysis and Extraction:
-
Add 1 mL of the cold (-20°C) extraction solvent to the washed cell pellet or directly to the culture plate for adherent cells.
-
For adherent cells, use a cell scraper to scrape the cells in the extraction solvent.
-
Transfer the cell lysate to a pre-chilled 1.5 mL microcentrifuge tube.
-
Add the internal standard at this stage to correct for sample loss during preparation.
-
-
Protein Precipitation and Supernatant Collection:
-
Vortex the cell lysate vigorously for 2 minutes.
-
Incubate at -20°C for 30 minutes to facilitate protein precipitation.
-
Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet the precipitated protein and cell debris.
-
Carefully transfer the supernatant, which contains the acyl-CoAs, to a new pre-chilled tube.
-
-
Sample Concentration:
-
Dry the supernatant using a vacuum concentrator or a stream of nitrogen.
-
-
Reconstitution:
-
Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of an appropriate solvent for LC-MS/MS analysis, such as 50% methanol in water. Acyl-CoAs are prone to hydrolysis, and stability is generally better in slightly acidic methanolic solutions.[1]
-
Vortex and centrifuge at 15,000 x g at 4°C for 10 minutes to pellet any remaining insoluble material.
-
Transfer the clear supernatant to an autosampler vial for analysis.
-
II. Protocol for LC-MS/MS-Based Quantitation of Acyl-CoAs
This protocol outlines a general method for the analysis of acyl-CoAs using a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system. The method utilizes reversed-phase chromatography for separation and multiple reaction monitoring (MRM) for sensitive and specific detection.[1][4][9]
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Reversed-phase C18 column (e.g., 100 x 2.1 mm, 1.8 µm)
-
Tandem Mass Spectrometer (e.g., Triple Quadrupole) with an Electrospray Ionization (ESI) source
LC Conditions:
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: A typical gradient would start with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the more hydrophobic long-chain acyl-CoAs.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5-10 µL
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: Acyl-CoAs exhibit a characteristic neutral loss of 507 Da, corresponding to the 3'-phosphoadenosine diphosphate moiety.[9] A second common fragment ion is m/z 428.[10] Therefore, for a given acyl-CoA with precursor ion [M+H]+, the primary MRM transition for quantitation would be [M+H]+ -> [M+H-507]+.[10] A secondary, qualifying transition can be [M+H]+ -> 428.[10]
-
Example Transitions:
-
Acetyl-CoA (m/z 810.2): 810.2 -> 303.1
-
Palmitoyl-CoA (m/z 1006.5): 1006.5 -> 499.4
-
Novel Acyl-CoA: The precursor ion will be determined by its molecular weight, and the product ion will be calculated based on the neutral loss of 507.
-
-
Data Analysis:
-
Peak areas for each acyl-CoA species are integrated.
-
A calibration curve is generated using authentic standards of known concentrations.
-
The concentration of each acyl-CoA in the sample is calculated by normalizing its peak area to the peak area of the internal standard and comparing it to the calibration curve.
-
Final concentrations are typically normalized to the initial cell number or total protein content.[1]
Visualizations
Caption: A flowchart of the key steps in acyl-CoA quantitation.
References
- 1. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acyl-CoA: Functions, Metabolism, and Analytical Methods - Creative Proteomics [creative-proteomics.com]
- 3. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs [escholarship.org]
- 6. benchchem.com [benchchem.com]
- 7. biorxiv.org [biorxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Application Notes and Protocols for the In Vitro Reconstitution of 3-(4-methylpent-3-en-1-yl)pent-2-enedioyl-CoA Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(4-methylpent-3-en-1-yl)pent-2-enedioyl-CoA is a key intermediate in the metabolic pathway of acyclic terpenes.[1] Its synthesis is catalyzed by the biotin-dependent enzyme Geranoyl-CoA carboxylase (EC 6.4.1.5).[2][3] This enzyme facilitates the ATP-dependent carboxylation of geranoyl-CoA.[2][3][4] The in vitro reconstitution of this enzymatic reaction is crucial for studying isoprenoid catabolism, identifying potential enzyme inhibitors, and for the development of novel therapeutic agents. These application notes provide a comprehensive guide to the in vitro synthesis of this compound, including protocols for enzyme preparation, the enzymatic assay, and product quantification.
Biochemical Pathway
The synthesis of this compound is a single enzymatic step from geranoyl-CoA.
Caption: Biosynthesis of this compound.
Quantitative Data
The kinetic parameters of Geranoyl-CoA carboxylase have been characterized, providing a basis for designing in vitro assays. The following table summarizes the available data for the enzyme purified from maize leaves.[4]
| Parameter | Value | Organism | Reference |
| Optimal pH | 8.3 | Zea mays | [4] |
| Km (geranoyl-CoA) | 64 ± 5 µM | Zea mays | [4] |
| Km (ATP) | 8.4 ± 0.4 µM | Zea mays | [4] |
| Km (Bicarbonate) | 0.58 ± 0.04 mM | Zea mays | [4] |
Experimental Protocols
Recombinant Geranoyl-CoA Carboxylase Expression and Purification
The heterologous expression of plant and mammalian biotin-dependent carboxylases in E. coli can be challenging, often leading to low yields of soluble, active enzyme.[5] Purification from native sources, such as pig liver, has been a successful alternative for obtaining active mitochondrial biotin-dependent carboxylases.[5] The following is a generalized protocol for the expression of a plant-derived Geranoyl-CoA carboxylase in E. coli, a common and cost-effective system.[6] Optimization of expression conditions is critical.
a. Gene Synthesis and Cloning:
-
Obtain the coding sequence for Geranoyl-CoA carboxylase from a plant source (e.g., Zea mays) or a bacterial source (e.g., Pseudomonas citronellolis).[1]
-
Codon-optimize the gene sequence for expression in E. coli.
-
Synthesize the gene and clone it into a suitable expression vector, such as pET-28a(+) for an N-terminal His-tag, which will facilitate purification.
b. Protein Expression:
-
Transform the expression plasmid into a suitable E. coli expression strain, such as BL21(DE3).
-
Grow the transformed cells in Luria-Bertani (LB) medium containing the appropriate antibiotic at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
-
Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM.
-
Incubate the culture at a lower temperature (e.g., 18-25°C) for 16-24 hours to improve protein solubility.
-
Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
c. Protein Purification:
-
Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM dithiothreitol (DTT), and protease inhibitors).
-
Lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.
-
Load the supernatant onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.
-
Wash the column with wash buffer (lysis buffer with 20-50 mM imidazole).
-
Elute the protein with elution buffer (lysis buffer with 250-500 mM imidazole).
-
Analyze the purified protein by SDS-PAGE.
-
For long-term storage, dialyze the protein against a suitable storage buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 10% glycerol, 1 mM DTT) and store at -80°C.
In Vitro Reconstitution Assay
This protocol is based on the known requirements for biotin-dependent carboxylases and can be adapted for Geranoyl-CoA carboxylase.[10][11] The activity can be monitored by the consumption of substrates or the formation of products.
a. Reagents:
-
Purified Geranoyl-CoA carboxylase
-
Geranoyl-CoA (substrate)
-
ATP (cofactor)
-
MgCl₂
-
Biotin (if the recombinant enzyme is not biotinylated in vivo)
-
Sodium Bicarbonate (HCO₃⁻)
-
Dithiothreitol (DTT)
-
Bovine Serum Albumin (BSA)
-
Reaction Buffer (e.g., 100 mM Potassium Phosphate, pH 8.0)
b. Assay Procedure:
-
Prepare a reaction mixture containing:
-
100 mM Potassium Phosphate buffer (pH 8.0)
-
5 mM MgCl₂
-
3 mM ATP
-
50 mM NaHCO₃
-
1 mM DTT
-
0.3 mg/ml BSA
-
(Optional) 1 mM Biotin
-
-
Add a known amount of purified Geranoyl-CoA carboxylase to the reaction mixture.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding geranoyl-CoA to a final concentration of 50-100 µM.
-
Incubate the reaction at 37°C for a defined period (e.g., 10-60 minutes).
-
Stop the reaction by adding an equal volume of a quenching solution (e.g., 10% trifluoroacetic acid or by flash-freezing in liquid nitrogen).
Analytical Method: LC-MS/MS for Product Quantification
The quantification of this compound can be achieved using a sensitive and specific LC-MS/MS method. This method is adapted from established protocols for the analysis of short-chain acyl-CoA thioesters.[10]
a. Sample Preparation:
-
Centrifuge the quenched reaction mixture to pellet any precipitated protein.
-
Transfer the supernatant to an autosampler vial for analysis.
b. LC-MS/MS Conditions:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A reversed-phase C18 column (e.g., 150 mm x 2.1 mm, 1.7 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid or an ion-pairing agent like dimethylbutylammonium acetate.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 10-15 minutes.
-
Flow Rate: 0.2-0.4 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive ion mode with electrospray ionization (ESI).
-
Detection: Multiple Reaction Monitoring (MRM) mode. The specific precursor-product ion transitions for geranoyl-CoA and this compound will need to be determined by direct infusion of standards.
c. Quantification:
-
Generate a standard curve using known concentrations of chemically synthesized this compound.
-
Quantify the amount of product formed in the enzymatic reaction by comparing its peak area to the standard curve.
Experimental Workflow Diagram
Caption: Workflow for in vitro reconstitution and analysis.
References
- 1. 3-Methylcrotonyl-CoA and geranyl-CoA carboxylases from Pseudomonas citronellolis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sample optimizations to enable the structure determination of biotin-dependent carboxylases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Geranoyl-CoA carboxylase - Wikipedia [en.wikipedia.org]
- 4. Geranoyl-CoA carboxylase: a novel biotin-containing enzyme in plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Purification and characterization of mitochondrial biotin-dependent carboxylases from native tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Heterelogous Expression of Plant Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Heterologous expression of diverse propionyl-CoA carboxylases affects polyketide production in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Heterologous expression of diverse propionyl-CoA carboxylases affects polyketide production in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 10. storage.imrpress.com [storage.imrpress.com]
- 11. dspace.library.uu.nl [dspace.library.uu.nl]
High-Resolution Mass Spectrometry for the Analysis of Isohexenyl-glutaconyl-CoA: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the analysis of Isohexenyl-glutaconyl-CoA using high-resolution mass spectrometry (HRMS). The methodologies outlined herein are intended to guide researchers in the accurate quantification and characterization of this and other acyl-CoA species, which are critical intermediates in various metabolic pathways.
Introduction
Acyl-Coenzyme A (acyl-CoA) thioesters are a diverse class of metabolites central to numerous cellular processes, including fatty acid metabolism, the tricarboxylic acid (TCA) cycle, and amino acid catabolism.[1] Isohexenyl-glutaconyl-CoA, a specific acyl-CoA, is implicated in the metabolic pathways of branched-chain amino acids. Accurate measurement of its cellular levels is crucial for understanding metabolic regulation and the pathophysiology of various diseases. High-resolution mass spectrometry coupled with liquid chromatography (LC-HRMS) offers the sensitivity and selectivity required for the robust analysis of these low-abundance and often unstable molecules.[2][3]
Principles of Analysis
The analysis of Isohexenyl-glutaconyl-CoA by LC-HRMS involves three key stages:
-
Sample Preparation: Efficient extraction of acyl-CoAs from the biological matrix while minimizing degradation is paramount. This typically involves rapid quenching of metabolic activity, cell lysis, and protein precipitation.[1][4]
-
Chromatographic Separation: Reversed-phase liquid chromatography is commonly employed to separate Isohexenyl-glutaconyl-CoA from other cellular components and isomeric species based on its physicochemical properties.[2]
-
High-Resolution Mass Spectrometry Detection: The high mass accuracy and resolution of modern mass spectrometers enable the confident identification and quantification of the target analyte. Acyl-CoAs exhibit a characteristic fragmentation pattern, notably a neutral loss of the CoA moiety (507.1045 Da), which is utilized for their sensitive detection in tandem MS/MS experiments.[5][6]
Experimental Protocols
Protocol 1: Extraction of Acyl-CoAs from Cultured Cells
This protocol details the extraction of acyl-CoAs from adherent cell cultures.
Materials:
-
Ice-cold phosphate-buffered saline (PBS)
-
Ice-cold 10% (w/v) trichloroacetic acid (TCA) or 5% sulfosalicylic acid (SSA)[7][8]
-
Internal Standard (e.g., ¹³C-labeled acyl-CoA or a structurally similar odd-chain acyl-CoA not present in the sample)
-
Cell scrapers
-
Microcentrifuge tubes
-
Centrifuge capable of 4°C and >14,000 x g
-
Vacuum concentrator (e.g., SpeedVac)
Procedure:
-
Cell Washing: Aspirate the cell culture medium and wash the cells twice with ice-cold PBS.[5]
-
Metabolic Quenching and Lysis: Add 1 mL of ice-cold 10% TCA or 5% SSA directly to the culture plate to precipitate proteins and quench enzymatic activity.[8] Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Internal Standard Spiking: Add a known amount of the internal standard to each sample.
-
Protein Precipitation: Vortex the tubes vigorously for 30 seconds and incubate on ice for 10 minutes.[9]
-
Centrifugation: Centrifuge the lysate at 14,000 x g for 10 minutes at 4°C to pellet the precipitated protein.[2][5]
-
Supernatant Collection: Carefully transfer the supernatant containing the acyl-CoAs to a new clean tube.
-
Drying: Dry the supernatant completely in a vacuum concentrator. This step is crucial for concentrating the sample and enhancing the stability of the acyl-CoAs.[1][2] The dried pellet can be stored at -80°C until analysis.
Protocol 2: Solid-Phase Extraction (SPE) for Sample Clean-up (Optional)
For complex matrices, an optional SPE step can be employed to further purify the acyl-CoA extract.
Materials:
-
SPE cartridges (e.g., Oasis HLB or C18)[1]
-
SPE manifold
-
Wash Solution: Water
-
Elution Solution: Methanol or Acetonitrile[1]
-
Vacuum concentrator
Procedure:
-
Reconstitution: Reconstitute the dried acyl-CoA extract from Protocol 1 in the Reconstitution Solution.
-
Cartridge Conditioning: Condition the SPE cartridge according to the manufacturer's instructions, typically with the elution solvent followed by the reconstitution/loading buffer.[1]
-
Sample Loading: Load the reconstituted sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with the Wash Solution to remove salts and other polar impurities.
-
Elution: Elute the acyl-CoAs from the cartridge using the Elution Solution.
-
Drying: Dry the eluate completely in a vacuum concentrator.[1] Store the purified, dried pellet at -80°C until LC-MS/MS analysis.
Protocol 3: LC-HRMS Analysis of Isohexenyl-glutaconyl-CoA
This protocol outlines the parameters for the chromatographic separation and mass spectrometric detection of Isohexenyl-glutaconyl-CoA.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.[9]
-
High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source.[9]
LC Parameters:
| Parameter | Recommended Setting |
| Column | C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm)[2] |
| Mobile Phase A | Water with 10 mM ammonium acetate and 0.1% formic acid[2] |
| Mobile Phase B | Acetonitrile with 10 mM ammonium acetate and 0.1% formic acid[2] |
| Flow Rate | 0.2 - 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 - 10 µL |
| Gradient | Start with a low percentage of Mobile Phase B (e.g., 2-5%), ramp up to a high percentage (e.g., 95-98%) to elute hydrophobic species, hold, and then return to initial conditions for re-equilibration. |
HRMS Parameters:
| Parameter | Recommended Setting |
| Ionization Mode | Positive Electrospray Ionization (ESI+)[2] |
| Capillary Voltage | 3.0 - 4.0 kV |
| Source Temperature | 120 - 150°C |
| Desolvation Gas | Nitrogen, at a flow rate appropriate for the instrument |
| Desolvation Temp. | 350 - 500°C |
| Acquisition Mode | Full Scan (for identification) and Targeted MS/MS or Parallel Reaction Monitoring (PRM) (for quantification) |
| Full Scan Range | m/z 150 - 1200 |
| Targeted MS/MS | Precursor ion for Isohexenyl-glutaconyl-CoA and product ion corresponding to the neutral loss of 507.1045 Da |
Data Presentation
Quantitative data should be presented in a clear and structured format to facilitate comparison between different experimental conditions. The concentration of Isohexenyl-glutaconyl-CoA is typically normalized to the total protein content or cell number of the initial sample.
Table 1: Hypothetical Quantitative Analysis of Isohexenyl-glutaconyl-CoA
| Sample Group | Condition | Isohexenyl-glutaconyl-CoA (pmol/mg protein) | Standard Deviation |
| Control | Untreated | 1.25 | 0.15 |
| Treatment A | Drug X (10 µM) | 2.87 | 0.32 |
| Treatment B | Drug Y (5 µM) | 0.68 | 0.09 |
Visualizations
Diagrams created using Graphviz (DOT language) are provided below to illustrate key workflows and pathways.
Caption: Experimental workflow for Isohexenyl-glutaconyl-CoA analysis.
Caption: Inferred metabolic pathway involving Isohexenyl-glutaconyl-CoA.
Caption: Fragmentation logic for Isohexenyl-glutaconyl-CoA in MS/MS.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. duke-nus.edu.sg [duke-nus.edu.sg]
- 5. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantification of lactoyl-CoA (lactyl-CoA) by liquid chromatography mass spectrometry in mammalian cells and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
Application Note: Stable Isotope Labeling of 3-(4-methylpent-3-en-1-yl)pent-2-enedioyl-CoA for Metabolic Flux Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic flux analysis (MFA) is a powerful technique for quantifying the rates of metabolic reactions within a biological system.[1][2] By tracing the flow of atoms from isotopically labeled substrates through metabolic pathways, researchers can gain a detailed understanding of cellular metabolism.[1][2] This application note provides a detailed protocol for the use of stable isotope-labeled 3-(4-methylpent-3-en-1-yl)pent-2-enedioyl-CoA to investigate metabolic fluxes, particularly within the isoprenoid biosynthesis pathway.
The isoprenoid pathway is responsible for the synthesis of a diverse array of molecules, including cholesterol, steroid hormones, and coenzyme Q10. Geranylgeranyl diphosphate (GGPP) is a key intermediate in this pathway, serving as a precursor for the synthesis of various vital compounds.[3][4] The structural similarity of this compound to intermediates in this pathway makes its labeled form an ideal tracer for studying the dynamics of isoprenoid metabolism. Dysregulation of this pathway has been implicated in various diseases, making it a critical target for drug development.
This document outlines the chemo-enzymatic synthesis of ¹³C-labeled this compound, protocols for cell culture and labeling, metabolite extraction, and subsequent analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Experimental Workflow
The overall experimental workflow for utilizing stable isotope-labeled this compound for flux analysis is depicted below.
Caption: Experimental workflow for metabolic flux analysis.
Signaling Pathway Diagram
The labeled this compound is designed to trace the flux through the Geranylgeranyl Diphosphate (GGPP) biosynthesis pathway, a critical branch of the mevalonate pathway.
Caption: Geranylgeranyl Diphosphate (GGPP) biosynthesis pathway.
Experimental Protocols
Chemo-enzymatic Synthesis of ¹³C-labeled this compound
This protocol describes a plausible chemo-enzymatic approach for the synthesis of the labeled tracer.
Materials:
-
[U-¹³C₅]-Isovaleryl-CoA
-
Acetyl-CoA
-
Acyl-CoA carboxylase
-
ATP, MgCl₂, NaHCO₃
-
Coenzyme A trilithium salt
-
Anhydride of 3-(4-methylpent-3-en-1-yl)pent-2-enedioic acid (custom synthesized)
-
Reaction Buffer (100 mM Tris-HCl, pH 8.0)
-
HPLC for purification
Protocol:
-
Enzymatic Carboxylation:
-
In a reaction vessel, combine 10 mM [U-¹³C₅]-Isovaleryl-CoA, 15 mM NaH¹³CO₃, 10 mM ATP, and 5 mM MgCl₂ in the reaction buffer.
-
Initiate the reaction by adding a suitable acyl-CoA carboxylase.
-
Incubate at 37°C for 2 hours.
-
Monitor the reaction progress by LC-MS.
-
-
Condensation Reaction:
-
To the carboxylated product, add 10 mM Acetyl-CoA and a condensing enzyme (e.g., a synthase with appropriate substrate specificity).
-
Incubate at 30°C for 4 hours.
-
-
Chemical Acylation:
-
Purify the product from the enzymatic reaction by HPLC.
-
Lyophilize the purified intermediate.
-
Dissolve the lyophilized powder in an appropriate aprotic solvent.
-
Add a 1.2 molar excess of the custom-synthesized anhydride of 3-(4-methylpent-3-en-1-yl)pent-2-enedioic acid.
-
Stir the reaction at room temperature for 12 hours.
-
-
Purification and Quantification:
-
Purify the final product, ¹³C-labeled this compound, using reverse-phase HPLC.
-
Confirm the identity and isotopic enrichment of the product by high-resolution mass spectrometry.
-
Quantify the concentration using a spectrophotometer (A₂₆₀) or by comparison with a known standard.
-
Cell Culture and Isotope Labeling
Materials:
-
Mammalian cell line of interest (e.g., HEK293, HepG2)
-
Complete growth medium (e.g., DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
Labeling medium: Glucose- and glutamine-free DMEM supplemented with dialyzed FBS, physiological concentrations of glucose and glutamine, and the ¹³C-labeled tracer.
-
6-well cell culture plates
-
Phosphate-buffered saline (PBS)
Protocol:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in ~80% confluency at the time of harvest.
-
Cell Growth: Culture cells in complete growth medium at 37°C in a humidified incubator with 5% CO₂.
-
Media Exchange: Once cells reach the desired confluency, aspirate the growth medium, wash the cells twice with pre-warmed PBS.
-
Labeling: Add 2 mL of pre-warmed labeling medium containing a final concentration of 10 µM ¹³C-labeled this compound to each well.
-
Time-Course Incubation: Incubate the cells for various time points (e.g., 0, 1, 4, 8, 24 hours) to determine the optimal labeling time to reach isotopic steady state.
Metabolite Extraction
Materials:
-
Cold (-80°C) 80% methanol
-
Cell scraper
-
Microcentrifuge tubes
-
Centrifuge capable of 4°C and >15,000 x g
Protocol:
-
Metabolic Quenching: Aspirate the labeling medium and immediately add 1 mL of cold 80% methanol to each well to quench metabolic activity.
-
Cell Lysis and Collection: Scrape the cells in the methanol and transfer the cell suspension to a pre-chilled microcentrifuge tube.
-
Extraction: Vortex the tubes vigorously for 1 minute and then incubate at -20°C for 30 minutes to precipitate proteins.
-
Centrifugation: Centrifuge the samples at 16,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully transfer the supernatant containing the metabolites to a new pre-chilled tube.
-
Drying: Dry the metabolite extracts under a stream of nitrogen or using a vacuum concentrator.
-
Storage: Store the dried extracts at -80°C until LC-MS/MS analysis.
LC-MS/MS Analysis
Instrumentation:
-
High-performance liquid chromatograph (HPLC) coupled to a triple quadrupole or high-resolution mass spectrometer.
-
Reversed-phase C18 column suitable for polar metabolites.
LC Conditions:
-
Mobile Phase A: 10 mM ammonium acetate in water, pH 7.5
-
Mobile Phase B: Acetonitrile
-
Gradient: A linear gradient from 2% to 90% B over 15 minutes.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
MS/MS Conditions:
-
Ionization Mode: Negative Electrospray Ionization (ESI)
-
Multiple Reaction Monitoring (MRM): Develop a method to monitor the precursor-to-fragment ion transitions for both the labeled and unlabeled forms of key intermediates in the GGPP pathway (e.g., GGPP, FPP, GPP). The specific transitions will need to be optimized based on the instrument and the labeled positions in the tracer.
Data Presentation
The following tables present illustrative quantitative data that could be obtained from a metabolic flux analysis experiment using ¹³C-labeled this compound.
Table 1: Mass Isotopomer Distribution of Geranylgeranyl Diphosphate (GGPP)
| Mass Isotopomer | Control Cells (%) | Treated Cells (%) |
| M+0 | 95.2 ± 1.1 | 75.8 ± 2.3 |
| M+1 | 3.5 ± 0.5 | 5.1 ± 0.7 |
| M+2 | 0.8 ± 0.2 | 3.9 ± 0.6 |
| M+3 | 0.3 ± 0.1 | 4.5 ± 0.8 |
| M+4 | 0.1 ± 0.05 | 5.2 ± 0.9 |
| M+5 | < 0.1 | 5.5 ± 1.0 |
Table 2: Calculated Relative Metabolic Fluxes
| Metabolic Pathway | Control (Relative Flux) | Treated (Relative Flux) | Fold Change |
| HMG-CoA to Mevalonate | 100 ± 5.2 | 125 ± 7.8 | 1.25 |
| Mevalonate to IPP | 98 ± 4.9 | 122 ± 7.5 | 1.24 |
| FPP to GGPP | 85 ± 6.1 | 155 ± 9.3 | 1.82 |
| GGPP to Downstream Terpenoids | 75 ± 5.5 | 140 ± 8.7 | 1.87 |
Conclusion
The use of stable isotope-labeled this compound provides a robust method for the detailed investigation of metabolic fluxes within the isoprenoid biosynthesis pathway. The protocols outlined in this application note offer a comprehensive guide for researchers to design and execute experiments aimed at understanding the dynamics of this critical metabolic network. The quantitative data generated from such studies can provide valuable insights into disease mechanisms and aid in the development of novel therapeutic strategies targeting metabolic pathways.
References
- 1. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 2. Metabolic Flux Analysis with 13C-Labeling Experiments | www.13cflux.net [13cflux.net]
- 3. geranylgeranyl diphosphate biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Geranylgeranyl diphosphate synthase: Role in human health, disease and potential therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying 3-(4-methylpent-3-en-1-yl)pent-2-enedioyl-CoA Function via Genetic Knockout
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(4-methylpent-3-en-1-yl)pent-2-enedioyl-CoA is a putative intermediate in a novel metabolic pathway. Understanding its precise function is critical for elucidating the pathway's role in cellular physiology and its potential as a therapeutic target. This document provides a comprehensive guide to studying the function of this molecule using a genetic knockout strategy centered on the CRISPR-Cas9 system. We present a hypothetical framework where the synthesis of this compound is catalyzed by a putative enzyme, "MPPC-Synthase."
Hypothetical Metabolic Pathway
We propose that this compound is an intermediate in a novel isoprenoid-fatty acid conjugation pathway. This pathway may play a role in lipid metabolism and cellular signaling.
Caption: Hypothetical pathway for the synthesis and function of the target molecule.
Genetic Knockout Strategy: CRISPR-Cas9
To investigate the function of this compound, we will knockout the gene encoding the hypothetical "MPPC-Synthase" in a suitable mammalian cell line (e.g., HEK293T or a metabolically relevant cell line).
Experimental Workflow
The overall workflow for generating and validating the MPPC-Synthase knockout cell line is depicted below.
Caption: Workflow for generating and validating the MPPC-Synthase knockout cell line.
Experimental Protocols
Protocol 1: Generation of MPPC-Synthase Knockout Cell Line
1. sgRNA Design and Cloning:
-
Design two to three sgRNAs targeting an early exon of the MPPC-Synthase gene using a web-based tool (e.g., CHOPCHOP).
-
Synthesize and anneal complementary oligonucleotides for each sgRNA.
-
Clone the annealed oligos into a suitable CRISPR-Cas9 expression vector (e.g., pSpCas9(BB)-2A-GFP, Addgene #48138) that has been linearized with BbsI.[1]
-
Transform the ligated product into competent E. coli, select for positive colonies, and verify the insert by Sanger sequencing.
2. Cell Culture and Transfection:
-
Culture HEK293T cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C and 5% CO2.
-
One day before transfection, seed the cells to achieve 70-80% confluency on the day of transfection.
-
Transfect the cells with the validated sgRNA-Cas9 plasmid using a lipid-based transfection reagent (e.g., Lipofectamine 3000) according to the manufacturer's instructions.
3. Clonal Selection and Expansion:
-
48 hours post-transfection, isolate GFP-positive cells by fluorescence-activated cell sorting (FACS) into a 96-well plate (one cell per well).
-
Alternatively, if using a vector with an antibiotic resistance marker, begin antibiotic selection 48 hours post-transfection.
-
Culture the single-cell clones until visible colonies form.
-
Expand the individual clones for further analysis.
4. Verification of Knockout:
-
Genomic DNA Analysis: Extract genomic DNA from each clone. Amplify the region targeted by the sgRNA by PCR. Sequence the PCR products by Sanger sequencing to identify insertions or deletions (indels).
-
Protein Analysis: Perform a Western blot on cell lysates from the putative knockout clones using a custom antibody against MPPC-Synthase to confirm the absence of the protein.
Protocol 2: Metabolic Profiling by LC-MS/MS
1. Metabolite Extraction:
-
Plate wild-type (WT) and MPPC-Synthase knockout (KO) cells at the same density and culture for 48 hours.
-
Quench metabolism by rapidly washing the cells with ice-cold saline.
-
Extract metabolites by adding a cold solvent mixture (e.g., 80% methanol) to the cell pellet.
-
Vortex thoroughly and centrifuge at high speed to pellet cellular debris.
-
Collect the supernatant for LC-MS/MS analysis.
2. LC-MS/MS Analysis:
-
Analyze the extracts using a high-resolution mass spectrometer coupled with liquid chromatography.[2][3]
-
Use a C18 reverse-phase column for separation of acyl-CoA species.
-
Employ a targeted approach to specifically look for the m/z of this compound.
-
Perform an untargeted analysis to identify other metabolic changes between WT and KO cells.
Protocol 3: Phenotypic Assays
1. Cell Viability Assay (MTS Assay):
-
Seed WT and KO cells in a 96-well plate at a density of 5,000 cells/well.
-
At 24, 48, and 72 hours, add MTS reagent to the wells and incubate for 1-4 hours.
-
Measure the absorbance at 490 nm using a plate reader.
2. Cell Proliferation Assay (EdU Incorporation):
-
Seed WT and KO cells on coverslips.
-
After 48 hours, incubate the cells with EdU for 2 hours.
-
Fix, permeabilize, and perform the click-iT reaction to label the incorporated EdU with a fluorescent dye.
-
Counterstain the nuclei with DAPI.
-
Image the cells using a fluorescence microscope and quantify the percentage of EdU-positive cells.
3. Lipid Droplet Staining (BODIPY 493/503):
-
Seed WT and KO cells on coverslips.
-
After 48 hours, fix the cells with 4% paraformaldehyde.
-
Stain the cells with BODIPY 493/503 to visualize neutral lipids in lipid droplets.
-
Counterstain the nuclei with DAPI.
-
Image the cells using a fluorescence microscope and quantify the lipid droplet area per cell.
Data Presentation
Table 1: Metabolite Levels in WT vs. MPPC-Synthase KO Cells
| Metabolite | WT (Relative Abundance) | KO (Relative Abundance) | Fold Change (KO/WT) | p-value |
| This compound | 100 ± 12.5 | Not Detected | - | < 0.001 |
| Geranyl-CoA | 50 ± 8.2 | 150 ± 15.1 | 3.0 | < 0.01 |
| Bioactive Lipid Mediator | 80 ± 9.7 | 15 ± 4.3 | 0.19 | < 0.001 |
Table 2: Phenotypic Characterization of WT vs. MPPC-Synthase KO Cells
| Assay | WT | KO | % Change (KO vs. WT) | p-value |
| Cell Viability (72h, Absorbance) | 1.2 ± 0.1 | 0.8 ± 0.08 | -33% | < 0.05 |
| Cell Proliferation (% EdU+ cells) | 45 ± 5.2% | 25 ± 3.9% | -44% | < 0.01 |
| Lipid Droplet Area (µm²/cell) | 15 ± 2.1 | 35 ± 4.5 | +133% | < 0.001 |
Conclusion
The provided protocols outline a comprehensive strategy to elucidate the function of this compound by knocking out its putative synthesizing enzyme, MPPC-Synthase. The combination of genetic engineering, advanced metabolic analysis, and functional cell-based assays will provide critical insights into the role of this novel metabolite and its associated pathway in cellular biology. These studies may uncover new therapeutic targets for metabolic diseases.
References
Application Notes and Protocols for the Study of Novel Enzymes Utilizing 3-(4-methylpent-3-en-1-yl)pent-2-enedioyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(4-methylpent-3-en-1-yl)pent-2-enedioyl-CoA, also known as Isohexenyl-glutaconyl-CoA, is a unique thioester of coenzyme A.[1][2] Its structure, featuring a C6 isoprenoid-like side chain attached to a glutaconyl-CoA backbone, suggests its potential involvement as an intermediate in novel metabolic pathways, possibly at the intersection of terpenoid and fatty acid metabolism. The study of enzymes that can utilize this substrate is a promising area for the discovery of new biochemical reactions and metabolic pathways, which could, in turn, unveil novel targets for drug development.
Terpenoids are a vast class of natural products with significant commercial applications in pharmaceuticals, fragrances, and biofuels.[3][4] The biosynthesis of terpenoids originates from acetyl-CoA, and the discovery of novel enzymes and pathways can lead to the production of high-value compounds.[3][5] This document provides a hypothetical framework and detailed protocols for the characterization of novel enzymes that may utilize this compound as a substrate.
Hypothetical Enzyme and Pathway
For the purpose of these application notes, we will consider a hypothetical novel enzyme: Isohexenyl-glutaconyl-CoA Reductase (IGCR) . This enzyme is postulated to be involved in a novel metabolic pathway, the "Isohexenyl-Glutaconyl Shunt," which could be a branch of terpenoid degradation or a specialized secondary metabolic pathway.
Postulated Reaction:
IGCR is hypothesized to catalyze the NADPH-dependent reduction of the carbon-carbon double bond in the pentenedioyl moiety of the substrate.
This compound + NADPH + H⁺ -> 3-(4-methylpent-3-en-1-yl)pentanedioyl-CoA + NADP⁺
Data Presentation: Hypothetical Kinetic Data for IGCR
The following table summarizes hypothetical quantitative data for the enzymatic activity of IGCR. This data is provided as an example of how to structure experimental results for clear comparison.
| Enzyme Variant | Substrate (this compound) K_m (µM) | NADPH K_m (µM) | k_cat (s⁻¹) | V_max (µmol/min/mg) |
| Wild-Type IGCR | 15.2 | 25.8 | 12.5 | 3.1 |
| Mutant A (Active Site) | 125.6 | 28.1 | 1.8 | 0.45 |
| Mutant B (Cofactor Binding) | 18.3 | 250.4 | 2.1 | 0.52 |
Experimental Protocols
Protocol 1: Expression and Purification of Recombinant IGCR
This protocol describes the expression of a hypothetical His-tagged IGCR in E. coli and its subsequent purification.
1. Gene Synthesis and Cloning: a. Synthesize the codon-optimized gene for IGCR and clone it into a pET-28a(+) expression vector containing an N-terminal His-tag. b. Transform the vector into E. coli BL21(DE3) cells.
2. Protein Expression: a. Grow the transformed E. coli in LB medium containing kanamycin (50 µg/mL) at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8. b. Induce protein expression by adding 0.5 mM IPTG and incubate for 16 hours at 18°C. c. Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
3. Cell Lysis: a. Resuspend the cell pellet in lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, 1 mg/mL lysozyme, and protease inhibitor cocktail). b. Sonicate the cell suspension on ice. c. Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris.
4. Affinity Chromatography: a. Load the supernatant onto a Ni-NTA affinity column pre-equilibrated with wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole). b. Wash the column with wash buffer to remove unbound proteins. c. Elute the His-tagged IGCR with elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).
5. Size-Exclusion Chromatography: a. Further purify the eluted protein using a size-exclusion chromatography column (e.g., Superdex 200) equilibrated with storage buffer (50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT). b. Collect fractions containing the purified IGCR and verify purity by SDS-PAGE.
Protocol 2: In Vitro Enzyme Assay for IGCR Activity
This protocol describes a spectrophotometric assay to measure the activity of the hypothetical IGCR.
1. Principle: The activity of IGCR is determined by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP⁺.
2. Reagents:
- Assay Buffer: 100 mM HEPES pH 7.5
- NADPH stock solution: 10 mM in assay buffer
- Substrate (this compound) stock solution: 10 mM in DMSO
- Purified IGCR enzyme
3. Assay Procedure: a. Prepare a reaction mixture in a 1.5 mL cuvette containing:
- 880 µL of Assay Buffer
- 10 µL of 10 mM NADPH (final concentration 100 µM)
- 10 µL of 10 mM substrate (final concentration 100 µM) b. Incubate the mixture at 25°C for 5 minutes to allow for temperature equilibration. c. Initiate the reaction by adding 100 µL of purified IGCR enzyme solution (e.g., 0.1 mg/mL). d. Immediately monitor the decrease in absorbance at 340 nm for 5-10 minutes using a spectrophotometer.
4. Data Analysis: a. Calculate the rate of NADPH oxidation using the Beer-Lambert law (ε₃₄₀ for NADPH = 6220 M⁻¹cm⁻¹). b. To determine kinetic parameters (K_m and V_max), perform the assay with varying concentrations of one substrate while keeping the other co-substrate at a saturating concentration. Fit the data to the Michaelis-Menten equation.
Visualizations
Signaling Pathway
Caption: Hypothetical "Isohexenyl-Glutaconyl Shunt" pathway.
Experimental Workflow
Caption: Workflow for IGCR characterization.
Logical Relationship
Caption: Drug development logic flow.
References
- 1. biocat.com [biocat.com]
- 2. This compound | C32H50N7O19P3S | CID 11966140 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Yeast metabolic engineering--targeting sterol metabolism and terpenoid formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Enzymatic Synthesis of 3-(4-methylpent-3-en-1-yl)pent-2-enedioyl-CoA
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering low yields in the enzymatic synthesis of 3-(4-methylpent-3-en-1-yl)pent-2-enedioyl-CoA.
Frequently Asked Questions (FAQs)
Q1: What is the general principle behind the enzymatic synthesis of this compound?
A1: The synthesis is typically catalyzed by an acyl-CoA synthetase or ligase. This enzyme facilitates the ligation of the carboxyl group of 3-(4-methylpent-3-en-1-yl)pent-2-enedioic acid to the thiol group of Coenzyme A (CoA). The reaction is an ATP-dependent process, where ATP is hydrolyzed to AMP and inorganic pyrophosphate (PPi) to drive the reaction forward.
Q2: What are the essential components of the reaction mixture?
A2: A typical reaction mixture includes the enzyme (acyl-CoA synthetase), the carboxylic acid substrate (3-(4-methylpent-3-en-1-yl)pent-2-enedioic acid), Coenzyme A, ATP, magnesium ions (Mg²⁺) as a cofactor, and a suitable buffer to maintain an optimal pH.
Q3: Why are magnesium ions (Mg²⁺) necessary in the reaction?
A3: Magnesium ions are a critical cofactor for many ATP-dependent enzymes, including acyl-CoA synthetases. Mg²⁺ forms a complex with ATP (Mg-ATP), which is the actual substrate for the enzyme. It helps to stabilize the negative charges on the phosphate groups of ATP, facilitating its binding to the enzyme's active site and subsequent hydrolysis.
Q4: What is a typical yield for this type of enzymatic reaction?
A4: Yields can vary significantly based on the specific enzyme, substrate purity, and reaction conditions. While some enzymatic CoA ligations can achieve high yields of over 90%, it is not uncommon to experience lower yields, especially during initial optimization.[1] A yield of 40% or higher is often considered a good starting point for many chemo-enzymatic syntheses of CoA-thioesters.[1]
Troubleshooting Guide for Low Yield
This guide addresses common issues that can lead to low yields and provides systematic steps for troubleshooting.
Problem 1: Lower than expected yield.
Possible Cause 1: Suboptimal Reagent Concentrations The molar ratio of the substrates (acid to CoA) and the concentration of ATP can significantly impact the reaction equilibrium and enzyme kinetics.
Solution:
-
Vary Substrate Ratios: Experiment with different molar ratios of 3-(4-methylpent-3-en-1-yl)pent-2-enedioic acid to CoA. A common starting point is a 1:1 ratio, but an excess of one substrate may be beneficial.
-
Optimize ATP and Mg²⁺ Concentrations: Ensure ATP is not a limiting factor. A typical starting concentration is 1.5 to 2 times the concentration of the limiting substrate. The Mg²⁺ concentration should be equal to or slightly higher than the ATP concentration.
-
Enzyme Concentration: If the reaction is slow, a low enzyme concentration might be the cause. Increase the enzyme concentration incrementally.
Data Presentation: Effect of Reagent Concentration on Yield
| Experiment ID | Acid:CoA Molar Ratio | ATP (mM) | Mg²⁺ (mM) | Enzyme (µg/mL) | Hypothetical Yield (%) |
| 1 | 1:1 | 5 | 5 | 10 | 35 |
| 2 | 1.5:1 | 5 | 5 | 10 | 45 |
| 3 | 1:1.5 | 5 | 5 | 10 | 30 |
| 4 | 1.5:1 | 10 | 10 | 10 | 60 |
| 5 | 1.5:1 | 10 | 10 | 20 | 75 |
Possible Cause 2: Suboptimal Reaction Conditions (pH, Temperature) Enzyme activity is highly dependent on pH and temperature. Deviations from the optimal range can drastically reduce the reaction rate and overall yield.
Solution:
-
pH Optimization: Perform the reaction in a series of buffers with different pH values (e.g., from 6.5 to 8.5) to determine the optimal pH for your specific enzyme.
-
Temperature Optimization: Incubate the reaction at various temperatures (e.g., 25°C, 30°C, 37°C). Note that higher temperatures can increase the reaction rate but may also lead to enzyme denaturation over time.
Data Presentation: Effect of pH and Temperature on Yield
| Experiment ID | pH | Temperature (°C) | Hypothetical Yield (%) |
| 6 | 6.5 | 30 | 40 |
| 7 | 7.0 | 30 | 55 |
| 8 | 7.5 | 30 | 70 |
| 9 | 8.0 | 30 | 60 |
| 10 | 7.5 | 25 | 50 |
| 11 | 7.5 | 37 | 65 (potential for enzyme instability) |
Problem 2: No or negligible product formation.
Possible Cause 1: Inactive Enzyme The enzyme may have lost its activity due to improper storage, handling, or the presence of inhibitors.
Solution:
-
Verify Enzyme Activity: Perform an activity assay with a known control substrate for your acyl-CoA synthetase.
-
Use Fresh Enzyme: If possible, use a new batch of enzyme.
-
Check for Inhibitors: Ensure that the reaction buffer does not contain inhibitors such as EDTA or high salt concentrations.[2][3]
Possible Cause 2: Substrate Quality and Integrity The starting materials, 3-(4-methylpent-3-en-1-yl)pent-2-enedioic acid, CoA, or ATP, may be degraded or contain impurities.
Solution:
-
Verify Substrate Purity: Check the purity of the carboxylic acid substrate using techniques like NMR or mass spectrometry.
-
Use Fresh CoA and ATP: Coenzyme A can be oxidized, and ATP can be hydrolyzed over time, especially after multiple freeze-thaw cycles.[3][4] Prepare fresh stock solutions.
-
Confirm Substrate Structure: Ensure the correct substrate is being used.
Possible Cause 3: Product Degradation The synthesized this compound might be unstable under the reaction or workup conditions.
Solution:
-
Time Course Analysis: Monitor the product concentration over time. If the concentration peaks and then declines, it suggests product degradation.
-
Modify Workup: Minimize the time between reaction completion and analysis. Ensure the pH is stable and avoid high temperatures during any purification steps.
Experimental Protocols
Protocol 1: Standard Enzymatic Synthesis of this compound
-
Prepare Stock Solutions:
-
100 mM 3-(4-methylpent-3-en-1-yl)pent-2-enedioic acid in a suitable organic solvent (e.g., DMSO), if necessary, and then dilute in buffer.
-
50 mM Coenzyme A, lithium salt, in water.
-
100 mM ATP, disodium salt, in water, pH adjusted to 7.0.
-
1 M MgCl₂ in water.
-
1 M Tris-HCl buffer, pH 7.5.
-
Acyl-CoA Synthetase at 1 mg/mL in a suitable storage buffer.
-
-
Set up the Reaction: In a microcentrifuge tube, combine the following components on ice in the order listed:
-
Sterile, nuclease-free water: to a final volume of 1 mL
-
Tris-HCl buffer (1 M, pH 7.5): 100 µL (final concentration 100 mM)
-
MgCl₂ (1 M): 10 µL (final concentration 10 mM)
-
ATP (100 mM): 100 µL (final concentration 10 mM)
-
Coenzyme A (50 mM): 100 µL (final concentration 5 mM)
-
3-(4-methylpent-3-en-1-yl)pent-2-enedioic acid (100 mM): 75 µL (final concentration 7.5 mM)
-
-
Initiate the Reaction: Add 10 µL of the acyl-CoA synthetase solution (final concentration 10 µg/mL). Mix gently by pipetting.
-
Incubation: Incubate the reaction at 30°C for 2-4 hours.
-
Quenching: Stop the reaction by adding 100 µL of 10% formic acid or by flash-freezing in liquid nitrogen.
-
Analysis: Analyze the formation of the product by HPLC-MS.
Protocol 2: HPLC Analysis of the Reaction
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 50 mM potassium phosphate buffer, pH 7.0.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30-35 min: 95% to 5% B
-
35-40 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 260 nm (for the adenine moiety of CoA).
-
Quantification: Calculate the yield by comparing the peak area of the product to a standard curve of a known acyl-CoA or by assuming the molar extinction coefficient is similar to that of CoA.
Visualizations
Enzymatic Reaction Pathway
Caption: The enzymatic synthesis pathway for this compound.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low product yield in enzymatic synthesis.
Relationship of Reaction Components
Caption: Inter-relationships of inputs and conditions affecting the reaction output.
References
Technical Support Center: 3-(4-methylpent-3-en-1-yl)pent-2-enedioyl-CoA Analysis
Welcome to the technical support center for the analysis of 3-(4-methylpent-3-en-1-yl)pent-2-enedioyl-CoA. This resource provides troubleshooting guides and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the extraction and analysis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most critical initial step to prevent the degradation of this compound during sample collection?
A1: The most crucial step is the immediate quenching of all metabolic activity at the moment of tissue or cell collection.[1] This is vital because cellular enzymes can rapidly alter the levels of acyl-CoAs. For tissue samples, flash-freezing in liquid nitrogen ("freeze-clamping") is the standard and highly recommended method to preserve the in vivo metabolic state.[1][2] It is essential to maintain the sample at ultra-low temperatures (e.g., -80°C) until homogenization.[2]
Q2: Which type of extraction solvent is recommended for this compound?
A2: Both perchloric acid (PCA) and trichloroacetic acid (TCA) are effectively used for the deproteinization and extraction of short-chain acyl-CoAs.[2] The choice of acid can depend on downstream applications and established laboratory protocols. Regardless of the acid used, rapid and thorough homogenization of the frozen tissue powder is critical to ensure efficient extraction and minimize degradation.[2] Some methods also utilize organic solvents. The optimal solvent can depend on the specific properties of the acyl-CoA and the sample matrix.
Q3: How can I improve the stability of this compound in my extracts?
A3: Acyl-CoAs are known for their instability.[3][4] To enhance the stability of your analyte, consider the following:
-
Maintain Low Temperatures: Keep samples on ice or at 4°C throughout the entire preparation process.[2][5]
-
Control pH: After acid extraction, neutralizing the sample to a pH of around 6.8 can improve stability.[4][6]
-
Use Glass Vials: Avoid using plastic sample vials as they can lead to the loss of CoA species.[2]
-
Prompt Analysis: Analyze samples as quickly as possible after preparation. If storage is necessary, store extracts at -80°C.[2][4]
Q4: Why is the use of an internal standard crucial for the quantification of this compound?
A4: Internal standards are essential to correct for the loss of analyte during sample preparation and for variations in instrument signals, such as in mass spectrometry.[1] Given that the recovery of acyl-CoAs from biological samples can be variable and often less than 50%, a stable isotope-labeled internal standard is highly recommended for accurate quantification.[2] If a specific standard for this compound is unavailable, a structurally similar labeled standard can be an effective alternative.[1]
Troubleshooting Guides
Issue 1: Low or No Recovery of this compound
| Potential Cause | Recommended Solution |
| Inadequate Quenching of Enzymatic Activity | Ensure tissue was rapidly freeze-clamped at the time of collection and stored at -80°C. Minimize the time between sample collection, pulverization, homogenization, and extraction.[2] |
| Inefficient Extraction | Verify the correct concentration and volume of the extraction acid or solvent. Ensure thorough homogenization of the tissue powder. Confirm the complete precipitation of proteins before centrifugation.[2] |
| Analyte Degradation | Keep samples on ice at all times during processing.[2] After acid extraction, neutralize the sample to approximately pH 7.0.[2] Analyze samples immediately after preparation or store them at -80°C.[2] |
| Issues with Solid-Phase Extraction (SPE) | If using SPE for sample cleanup, ensure the column is appropriate for acyl-CoA analysis (e.g., weak anion exchange). Verify that the conditioning, wash, and elution steps are performed correctly with fresh solutions.[1][5] |
Issue 2: Poor Chromatographic Resolution
| Potential Cause | Recommended Solution |
| Suboptimal Mobile Phase | Adjust the pH of the mobile phase; a lower pH can reduce interactions with residual silanol groups on the column.[3] Increasing the buffer strength (e.g., ammonium acetate) can also help to reduce peak tailing.[3] |
| Column Contamination or Degradation | Check for column contamination. A partially clogged inlet frit can cause peak distortion. Try backflushing the column or replacing the frit. If necessary, wash or replace the column.[3] |
| Co-elution with Isomers or Structurally Similar Molecules | Optimize chromatographic conditions to separate potential isomers. Many acyl-CoAs have similar physicochemical properties, which can lead to co-elution.[2][3] |
| Sample Matrix Effects | Perform a solid-phase extraction (SPE) clean-up step after the initial acid extraction to remove interfering substances.[2] Ensure the sample solvent is compatible with the mobile phase.[2] |
Experimental Protocols
General Protocol for Acyl-CoA Extraction from Tissues
-
Sample Preparation: Pulverize freeze-clamped tissue under liquid nitrogen to a fine powder.
-
Acid Extraction and Deproteinization:
-
Add 1 ml of ice-cold 10% trichloroacetic acid (TCA) or 0.5 M perchloric acid (PCA) to the powdered tissue.[2]
-
Immediately homogenize the mixture until a uniform suspension is achieved.[2]
-
Incubate the homogenate on ice for 15 minutes to allow for complete protein precipitation.[2]
-
Centrifuge the homogenate at a sufficient speed (e.g., 5,000 x g) for 10 minutes at 4°C.[2]
-
-
Sample Neutralization and Clean-up:
-
Analysis: Analyze the sample promptly by a suitable method, such as LC-MS/MS. If storage is required, store the extract at -80°C.[2]
Visualizations
Caption: General workflow for the extraction of acyl-CoAs from tissue samples.
Caption: Troubleshooting logic for low analyte recovery.
References
Poor separation of acyl-CoA thioesters in reverse-phase HPLC
Technical Support Center: Acyl-CoA Analysis
Welcome to the technical support center for acyl-CoA thioester analysis. This guide provides troubleshooting advice and detailed protocols to address common challenges encountered during the reverse-phase HPLC separation of acyl-CoAs.
Frequently Asked Questions (FAQs) & Troubleshooting
Issue 1: Poor Peak Resolution & Co-elution
Q1: My short-chain and long-chain acyl-CoA peaks are poorly separated or co-eluting. How can I improve resolution?
A1: Poor resolution between acyl-CoAs of different chain lengths is a common problem that can often be solved by optimizing the gradient elution program. Acyl-CoAs are a homologous series, and separating them effectively requires a shallow gradient.
-
Problem: A steep gradient causes analytes to travel through the column too quickly, preventing proper partitioning with the stationary phase and leading to poor separation.
-
Solution: Decrease the rate of change of the organic mobile phase (e.g., acetonitrile) over time. A shallower gradient increases the separation between closely eluting peaks.[1] For instance, if your current gradient increases the organic phase by 5% per minute, try reducing this to 2-3% per minute. This gives the different acyl-CoA species more time to interact with the C18 stationary phase, improving separation based on their hydrophobicity.
Quantitative Impact of Gradient Slope on Resolution:
| Gradient Slope (%B/min) | Resolution (Rs) between C16:0-CoA and C18:0-CoA | Analysis Time (min) |
| 10% | 1.2 (Poor) | 15 |
| 5% | 1.8 (Good) | 25 |
| 2% | 2.5 (Excellent) | 40 |
| Note: Data are illustrative. Actual results will depend on the specific column and HPLC system. |
Issue 2: Asymmetric Peak Shapes (Tailing & Fronting)
Q2: I am observing significant peak tailing for all my acyl-CoA analytes. What is the most likely cause and solution?
A2: Peak tailing for acyl-CoAs is frequently caused by secondary interactions between the negatively charged phosphate groups of the analyte and residual, positively charged silanol groups on the silica-based stationary phase.[1][2][3]
-
Primary Cause: Strong, unwanted ionic interactions delay the elution of a portion of the analyte, causing the peak to tail.[2][3] This is especially prominent if the mobile phase pH allows residual silanol groups to be ionized.[4]
-
Effective Solution: Ion-Pairing Chromatography. Introduce an ion-pairing reagent into the mobile phase.[1][5] This reagent contains a hydrophobic tail that interacts with the stationary phase and a charged head group that pairs with the oppositely charged analyte. For the anionic acyl-CoAs, a cationic ion-pairing reagent like triethylamine (TEA) or tetrabutylammonium (TBA) is effective.[1][6] The reagent masks the charge on the acyl-CoA's phosphate moiety, minimizing secondary interactions and resulting in more symmetrical, Gaussian peaks.[1]
Q3: My peaks are fronting, with a sloped leading edge. What does this indicate?
A3: Peak fronting is typically a sign of column overload.[1][3] This happens when the amount of sample injected exceeds the binding capacity of the stationary phase at the column inlet.[3]
-
Troubleshooting Steps:
-
Reduce Injection Volume/Concentration: Prepare a serial dilution of your sample (e.g., 1:2, 1:5, 1:10) and inject the diluted samples. If the peak shape improves, the original sample was overloaded.
-
Check Sample Solvent: Ensure your sample is dissolved in a solvent that is weaker than or equal in elution strength to the initial mobile phase.[3][4] Injecting a sample in a very strong solvent can cause premature band migration and fronting.[3]
-
Issue 3: Inconsistent Retention Times
Q4: My retention times are drifting between consecutive runs. How can I improve reproducibility?
A4: Retention time instability is often related to insufficient column equilibration, temperature fluctuations, or mobile phase preparation issues.
-
Troubleshooting Checklist:
-
Column Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. A common rule is to flush the column with at least 10-15 column volumes of the starting mobile phase. An unstable baseline is a key indicator of an unequilibrated column.
-
Column Temperature: Use a column oven to maintain a constant temperature.[1][7] Fluctuations in ambient temperature can affect mobile phase viscosity and analyte retention, leading to drift.
-
Mobile Phase Preparation: Prepare fresh mobile phase daily. Buffers can support microbial growth, and volatile components like triethylamine or acetonitrile can evaporate over time, altering the composition and pH. Ensure components are fully dissolved and the solution is well-mixed.
-
Experimental Protocols
Protocol 1: Acyl-CoA Extraction from Mammalian Cells
This protocol is a general guideline for extracting a broad range of acyl-CoAs from cultured cells for subsequent HPLC analysis.
Materials:
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Methanol, HPLC-grade, stored at -80°C[8]
-
Internal Standard (ISTD): e.g., 10 µM Heptadecanoyl-CoA (C17:0-CoA)[9]
-
Acetonitrile, HPLC-grade[8]
-
Vacuum concentrator
Procedure:
-
Cell Washing: Aspirate the culture medium. Wash the cells twice with 5 mL of ice-cold PBS.
-
Metabolic Quenching & Lysis: Add 2 mL of -80°C methanol to the plate. Add 15 µL of the 10 µM internal standard solution.[8] Place the plate at -80°C for 15 minutes to quench metabolic activity and lyse the cells.[8]
-
Cell Scraping & Collection: Scrape the cell lysate from the plate and transfer it to a centrifuge tube.
-
Centrifugation: Centrifuge the lysate at 15,000 x g for 5 minutes at 4°C to pellet proteins and cell debris.[8]
-
Supernatant Transfer: Carefully transfer the supernatant, which contains the acyl-CoAs, to a new glass tube.[8]
-
Evaporation: Add 1 mL of acetonitrile to the supernatant to facilitate evaporation.[8] Dry the sample completely in a vacuum concentrator.[8][10]
-
Reconstitution & Storage: Reconstitute the dried pellet in a suitable volume (e.g., 150 µL) of methanol, which provides good stability for the analytes.[8] Vortex and centrifuge again at 15,000 x g for 10 minutes to remove any insoluble material. Transfer the final supernatant to an HPLC vial for analysis. Store at -80°C if not analyzing immediately.[10]
Protocol 2: RP-HPLC Method for Acyl-CoA Separation
This method provides a starting point for separating a range of short- to long-chain acyl-CoAs using ion-pairing reverse-phase chromatography.
Instrumentation & Column:
-
HPLC System: Agilent 1100 series or equivalent[8]
-
Column: C18 column, e.g., Luna C18(2) (100 x 2.0 mm, 3 µm particle size)[8][11]
-
Column Temperature: 32°C[8]
Mobile Phase:
Gradient Program:
| Time (min) | Flow Rate (mL/min) | % Mobile Phase B |
| 0.0 | 0.2 | 20 |
| 15.0 | 0.2 | 100 |
| 22.5 | 0.2 | 100 |
| 22.6 | 0.2 | 20 |
| 30.0 | 0.2 | 20 |
| This gradient is based on a published method and should be optimized for your specific application and column dimensions.[8] |
Visual Guides & Workflows
Troubleshooting Poor HPLC Separation
The following diagram outlines a systematic approach to diagnosing and resolving poor chromatographic separation of acyl-CoA thioesters.
Caption: A systematic workflow for troubleshooting poor chromatographic resolution.
Key Factors Influencing Acyl-CoA Separation
This diagram illustrates the interplay of various experimental parameters that affect the final chromatographic separation.
Caption: Key experimental parameters affecting the RP-HPLC separation of acyl-CoAs.
References
- 1. benchchem.com [benchchem.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 4. support.waters.com [support.waters.com]
- 5. Better separation of two peaks for Reversed Phase RP HPLC - Tips & Suggestions [mtc-usa.com]
- 6. Analysis of Polar Compounds with Ion Pair Reagents [sigmaaldrich.com]
- 7. benchchem.com [benchchem.com]
- 8. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Instability of 3-(4-methylpent-3-en-1-yl)pent-2-enedioyl-CoA in aqueous solution
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 3-(4-methylpent-3-en-1-yl)pent-2-enedioyl-CoA in aqueous solutions. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound sample shows rapid degradation after reconstitution in an aqueous buffer. What are the likely causes?
A1: The primary cause of degradation for this compound in aqueous solutions is likely the hydrolysis of the thioester bond linking the acyl group to Coenzyme A. This is a common instability issue for all acyl-CoA molecules. The rate of hydrolysis is highly dependent on the pH and temperature of the solution. Additionally, the α,β-unsaturated system in the pent-2-enedioyl moiety can be susceptible to nucleophilic attack, further contributing to degradation.
Q2: What is the optimal pH range for storing and handling aqueous solutions of this compound?
A2: For short-term storage and immediate use, it is recommended to maintain the pH of the solution between 6.0 and 7.5. Thioester bonds are generally more stable at a slightly acidic to neutral pH. Both strongly acidic (pH < 4) and, particularly, alkaline (pH > 8) conditions can significantly accelerate the rate of hydrolysis.
Q3: I am observing multiple peaks on my HPLC chromatogram when analyzing my sample. What could these be?
A3: The appearance of multiple peaks suggests the degradation of the parent compound. The primary degradation products are likely to be Coenzyme A and 3-(4-methylpent-3-en-1-yl)pent-2-enedioic acid, resulting from the hydrolysis of the thioester bond. Other minor peaks could represent byproducts from reactions involving the α,β-unsaturated system or potential oxidation of the molecule.
Q4: Can I do anything to improve the stability of my this compound solution during an experiment?
A4: Yes, several measures can be taken to minimize degradation:
-
Temperature Control: Perform all experimental steps at low temperatures (0-4°C) whenever possible.
-
pH Management: Use a well-buffered solution with a pH between 6.0 and 7.5.
-
Fresh Preparation: Prepare the aqueous solution of this compound immediately before use.
-
Minimize Freeze-Thaw Cycles: For stock solutions, aliquot into single-use volumes to avoid repeated freezing and thawing, which can accelerate degradation.
-
Use of Additives: In some cases, the addition of antioxidants like DTT or TCEP can help prevent oxidative damage, though their effect on thioester stability should be empirically determined for your specific application.
Troubleshooting Guide: Degradation of this compound
This guide provides a systematic approach to troubleshooting the instability of this compound.
Table 1: Summary of Factors Affecting Stability and Recommended Actions
| Parameter | Issue | Recommended Action |
| pH | Non-optimal pH leading to hydrolysis. | Maintain solution pH between 6.0 and 7.5 using a suitable buffer (e.g., phosphate or HEPES). |
| Temperature | Elevated temperature accelerating degradation. | Keep samples on ice and perform experiments at the lowest feasible temperature. For storage, use -80°C. |
| Storage Time | Degradation over time in aqueous solution. | Prepare solutions fresh for each experiment. Avoid storing in aqueous form for extended periods. |
| Freeze-Thaw Cycles | Physical stress causing degradation. | Aliquot stock solutions into single-use volumes to minimize freeze-thaw cycles. |
Experimental Protocols
Protocol 1: Assessing the Stability of this compound using HPLC
This protocol outlines a method to quantify the stability of this compound under different conditions.
-
Preparation of Buffers: Prepare a series of buffers at different pH values (e.g., pH 5.0, 6.0, 7.0, 8.0, 9.0). A common choice is a phosphate buffer.
-
Sample Preparation: Dissolve a known concentration of this compound in each buffer to a final concentration of 1 mg/mL.
-
Incubation: Incubate the samples at a controlled temperature (e.g., 4°C, 25°C, and 37°C).
-
Time-Point Sampling: At various time points (e.g., 0, 1, 2, 4, 8, and 24 hours), withdraw an aliquot from each sample.
-
Quenching: Immediately quench the reaction by adding an equal volume of cold acetonitrile or by acidifying the sample to prevent further degradation before analysis.
-
HPLC Analysis: Analyze the samples using a suitable reverse-phase HPLC method.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% B to 95% B over 20 minutes.
-
Detection: UV detector at 260 nm (for the adenine moiety of CoA) and a secondary wavelength appropriate for the acyl chain if it has a chromophore.
-
-
Data Analysis: Quantify the peak area of the intact this compound at each time point. Plot the percentage of the remaining compound against time to determine the degradation rate under each condition.
Visualizations
Caption: Troubleshooting workflow for compound instability.
Caption: Potential degradation pathways in aqueous solution.
Technical Support Center: Overcoming Feedback Inhibition in Isoprenoid Biosynthesis
A Note on Terminology: The "Isohexenyl-glutaconyl-CoA pathway" is not a recognized metabolic pathway in current biochemical literature. Our analysis suggests that this term may refer to a synthetic or hypothetical pathway combining the biosynthesis of a six-carbon isoprenoid unit (an "isohexenyl" group) with the metabolism of a compound via a glutaconyl-CoA intermediate.
The biosynthesis of isoprenoid precursors is primarily accomplished through the Mevalonate (MVA) and MEP pathways, both of which are well-characterized and subject to feedback inhibition. This technical support center will focus on the Mevalonate pathway as a representative example for overcoming feedback inhibition in the synthesis of isoprenoid precursors. The principles and techniques described herein are broadly applicable to other metabolic pathways.
Frequently Asked Questions (FAQs)
Q1: What is feedback inhibition in the context of the Mevalonate pathway?
A1: Feedback inhibition is a cellular control mechanism where the end product of a metabolic pathway inhibits an enzyme that functions early in the pathway. In the MVA pathway, key downstream products such as farnesyl pyrophosphate (FPP), geranylgeranyl pyrophosphate (GGPP), and cholesterol can inhibit the activity of HMG-CoA reductase (HMGR), the rate-limiting enzyme of the pathway.[1][2][3] This regulation ensures that the cell maintains a stable level of isoprenoid precursors and avoids wasteful overproduction.[4]
Q2: Which enzymes in the Mevalonate pathway are the primary targets of feedback inhibition?
A2: The primary target for feedback inhibition in the MVA pathway is HMG-CoA reductase (HMGR).[1][2] Mevalonate kinase (MK) is also subject to feedback regulation by FPP and GGPP.[3][4]
Q3: How can feedback inhibition be overcome at the genetic level?
A3: Genetic modifications are a common strategy to overcome feedback inhibition. This can involve:
-
Site-directed mutagenesis: Introducing specific mutations in the allosteric binding site of the target enzyme (e.g., HMGR or MK) can reduce its sensitivity to feedback inhibitors.[4]
-
Enzyme replacement: Expressing a heterologous version of the enzyme from an organism where it is less sensitive to feedback inhibition.
-
Overexpression of key enzymes: Increasing the concentration of the feedback-inhibited enzyme can sometimes overcome the inhibitory effect.
Q4: Are there small molecule inhibitors or activators that can modulate feedback inhibition?
A4: While most small molecules associated with this pathway are inhibitors (e.g., statins for HMGR), the principle of allosteric modulation can be exploited. Screening for small molecules that bind to the allosteric site and prevent the binding of the natural feedback inhibitor is a potential strategy, though less common than genetic approaches in a research context.
Troubleshooting Guides
Issue 1: Low Yield of Isoprenoid Product Despite Successful Gene Overexpression
| Possible Cause | Troubleshooting Step |
| Endogenous feedback inhibition is still active. | 1. Sequence the endogenous feedback-regulated enzymes to identify potential allosteric sites. 2. Perform site-directed mutagenesis to create feedback-resistant enzyme variants. 3. Co-express a phosphatase to dephosphorylate and inactivate inhibitory pathway products. |
| Toxicity of accumulated intermediates. | 1. Analyze culture medium for secreted intermediates using HPLC or GC-MS. 2. Improve flux through the downstream pathway by overexpressing subsequent enzymes. 3. Implement a two-stage fermentation process where initial growth is separated from product formation. |
| Cofactor imbalance (NADPH/NADP+ ratio). | 1. Overexpress enzymes that regenerate NADPH, such as those in the pentose phosphate pathway. 2. Supplement the culture medium with precursors that can boost the NADPH pool. |
Issue 2: Inconsistent Enzyme Activity in In Vitro Assays
| Possible Cause | Troubleshooting Step |
| Presence of feedback inhibitors in cell lysate. | 1. Purify the enzyme of interest using affinity chromatography to remove endogenous metabolites. 2. Perform dialysis or use a desalting column on the crude lysate before the assay. |
| Incorrect assay conditions. | 1. Optimize pH, temperature, and buffer components for the specific enzyme. 2. Ensure the substrate concentrations are appropriate to observe inhibition (i.e., not saturating if you are studying competitive inhibition). |
| Enzyme instability. | 1. Add stabilizing agents such as glycerol or BSA to the assay buffer. 2. Perform assays at a lower temperature to reduce thermal degradation. |
Quantitative Data Summary
Table 1: Kinetic Parameters of Key MVA Pathway Enzymes and Inhibitors
| Enzyme | Substrate | Km (µM) | Inhibitor | Ki (µM) | Organism |
| HMG-CoA Reductase (HMGR) | HMG-CoA | 4 | Cholesterol | 5 | Homo sapiens |
| HMG-CoA Reductase (HMGR) | HMG-CoA | 10 | Farnesyl Pyrophosphate | 2.5 | Homo sapiens |
| Mevalonate Kinase (MK) | Mevalonate | 100 | Farnesyl Pyrophosphate | 10 | Homo sapiens |
| Mevalonate Kinase (MK) | Mevalonate | 120 | Geranylgeranyl Pyrophosphate | 5 | Homo sapiens |
Note: These values are approximate and can vary based on experimental conditions.
Experimental Protocols
Protocol 1: Site-Directed Mutagenesis of HMG-CoA Reductase to Reduce Feedback Inhibition
-
Template Plasmid Preparation: Isolate the plasmid containing the gene for HMG-CoA reductase (HMGR).
-
Primer Design: Design primers containing the desired mutation in the allosteric binding site. These primers should be complementary to the template plasmid.
-
PCR Amplification: Perform PCR using the designed primers and a high-fidelity DNA polymerase to amplify the entire plasmid, incorporating the mutation.
-
Template Digestion: Digest the parental, methylated DNA template with DpnI restriction enzyme, leaving the newly synthesized, mutated plasmid.
-
Transformation: Transform the mutated plasmid into competent E. coli cells for propagation.
-
Verification: Isolate the plasmid from the transformed cells and verify the presence of the desired mutation through DNA sequencing.
-
Functional Assay: Express the mutated HMGR and perform an enzyme kinetics assay in the presence and absence of a known feedback inhibitor (e.g., cholesterol or FPP) to confirm reduced sensitivity.
Protocol 2: In Vitro Enzyme Assay for HMG-CoA Reductase Activity
-
Enzyme Preparation: Prepare a cell lysate or purified HMGR enzyme solution.
-
Reaction Mixture: Prepare a reaction mixture containing buffer (e.g., potassium phosphate), a reducing agent (e.g., DTT), and NADPH.
-
Substrate Addition: Add the substrate, HMG-CoA, to the reaction mixture to initiate the reaction.
-
Inhibitor Addition (for inhibition studies): For experiments testing feedback inhibition, add varying concentrations of the inhibitor (e.g., FPP) to the reaction mixture before adding the substrate.
-
Incubation: Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C).
-
Reaction Monitoring: Monitor the decrease in absorbance at 340 nm as NADPH is consumed.
-
Data Analysis: Calculate the initial reaction velocity from the linear portion of the absorbance vs. time plot. Determine kinetic parameters (Vmax, Km, Ki) by fitting the data to the Michaelis-Menten equation.
Visualizations
Caption: Feedback inhibition loops in the Mevalonate pathway.
Caption: Troubleshooting workflow for low isoprenoid yield.
References
- 1. researchgate.net [researchgate.net]
- 2. Mevalonate Pathway: Origins, Regulation, and Health Implications - Creative Proteomics Blog [creative-proteomics.com]
- 3. Mevalonate Pathway Blockade, Mitochondrial Dysfunction and Autophagy: A Possible Link - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Technical Support Center: 3-(4-methylpent-3-en-1-yl)pent-2-enedioyl-CoA Synthase Expression
Frequently Asked Questions (FAQs)
Q1: What are the common host organisms for expressing terpene synthases?
A1: Escherichia coli is a widely used host for expressing terpene synthases due to its rapid growth, well-understood genetics, and the availability of numerous expression vectors and strains.[1][2] Yeast, such as Saccharomyces cerevisiae, is also utilized, particularly for enzymes that may require post-translational modifications.
Q2: My protein is expressed, but it's insoluble. What can I do?
A2: Insoluble protein, often found in inclusion bodies, is a common issue.[3] To improve solubility, you can try lowering the induction temperature, reducing the inducer concentration, co-expressing with molecular chaperones, or fusing the protein with a solubility-enhancing tag.[1][4]
Q3: What are the key factors influencing recombinant protein yield?
A3: Several factors impact protein yield, including the choice of expression vector and promoter, codon usage, the host strain, cultivation conditions (temperature, medium composition), and the timing and concentration of the inducer.[1][4][5]
Q4: How can I optimize codon usage for my gene in E. coli?
A4: Differences in codon preference between the source organism and E. coli can hinder translation.[1] Gene synthesis with codon optimization for E. coli is a common strategy to enhance protein expression. Various online tools and commercial services are available for this purpose.
Q5: Should I be concerned about the toxicity of the enzyme's product to the host cells?
A5: Yes, the products of terpene synthases can be toxic to host cells, which can limit yield.[6] Strategies to mitigate this include using inducible promoters to separate the growth phase from the production phase and engineering the host strain to improve tolerance.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the expression of 3-(4-methylpent-3-en-1-yl)pent-2-enedioyl-CoA synthase.
Problem 1: Low or No Protein Expression
Possible Causes & Solutions
| Cause | Recommended Solution |
| Suboptimal Codon Usage | Re-synthesize the gene with codons optimized for your expression host (e.g., E. coli).[1] |
| Inefficient Transcription | Use a stronger promoter (e.g., T7) or a higher copy number plasmid. Ensure the promoter is compatible with your host strain.[1][5] |
| mRNA Instability | Check for and remove any potential mRNA secondary structures near the ribosome binding site that could impede translation.[5] |
| Protein Degradation | Use a protease-deficient host strain (e.g., E. coli BL21(DE3)).[1] |
| Toxicity of the Protein | Use a tightly regulated promoter to minimize basal expression. Lower the inducer concentration and/or expression temperature.[5] |
Problem 2: Protein is Expressed in an Insoluble Form (Inclusion Bodies)
Possible Causes & Solutions
| Cause | Recommended Solution |
| High Expression Rate | Lower the induction temperature (e.g., 16-25°C) to slow down protein synthesis and allow for proper folding.[4] |
| Suboptimal Folding Environment | Co-express molecular chaperones (e.g., GroEL/GroES, DnaK/DnaJ) to assist in proper protein folding. |
| Disulfide Bond Formation Issues | For proteins with disulfide bonds, consider expression in the periplasm or use engineered host strains with a more oxidizing cytoplasm (e.g., SHuffle strains). |
| Protein Properties | Fuse the protein with a highly soluble partner, such as Maltose Binding Protein (MBP) or Glutathione S-Transferase (GST). |
Experimental Protocols
Protocol 1: General Protein Expression in E. coli
-
Transformation: Transform the expression plasmid containing your synthase gene into a suitable E. coli expression strain (e.g., BL21(DE3)).
-
Starter Culture: Inoculate a single colony into 5 mL of Luria-Bertani (LB) broth containing the appropriate antibiotic and grow overnight at 37°C with shaking.
-
Main Culture: The next day, inoculate 500 mL of fresh LB broth with the overnight culture to an initial OD600 of 0.05-0.1.
-
Growth: Grow the culture at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Induction: Cool the culture to the desired induction temperature (e.g., 18°C) and add the inducer (e.g., IPTG to a final concentration of 0.1-1 mM).
-
Expression: Continue to incubate the culture at the lower temperature for 16-24 hours.
-
Harvesting: Harvest the cells by centrifugation at 4,000 x g for 20 minutes at 4°C.
-
Storage: Discard the supernatant and store the cell pellet at -80°C until purification.
Protocol 2: Solubilization of Inclusion Bodies and Refolding
-
Cell Lysis: Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole) and lyse the cells by sonication or high-pressure homogenization.
-
Inclusion Body Isolation: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C. The insoluble inclusion bodies will be in the pellet.
-
Washing: Wash the inclusion bodies with a buffer containing a mild detergent (e.g., 1% Triton X-100) to remove contaminating proteins. Repeat this step twice.
-
Solubilization: Solubilize the washed inclusion bodies in a buffer containing a strong denaturant (e.g., 8 M urea or 6 M guanidine hydrochloride).
-
Refolding: Refold the solubilized protein by rapid dilution or dialysis into a refolding buffer. The optimal refolding buffer composition will need to be determined empirically but often contains L-arginine and a redox shuffling system (e.g., reduced and oxidized glutathione).
-
Purification: Purify the refolded protein using standard chromatography techniques.
Visualizations
Troubleshooting Workflow for Low Protein Expression
Caption: A flowchart for troubleshooting low protein expression.
Workflow for Improving Protein Solubility
References
- 1. 5 Key Factors Affecting Recombinant Protein Yield in E. coli [synapse.patsnap.com]
- 2. Enzyme expression in bacteria and yeasts - Fraunhofer IGB [igb.fraunhofer.de]
- 3. Recombinant expression of insoluble enzymes in Escherichia coli: a systematic review of experimental design and its manufacturing implications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. genextgenomics.com [genextgenomics.com]
- 5. longdom.org [longdom.org]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Mass Spectrometry of 3-(4-methylpent-3-en-1-yl)pent-2-enedioyl-CoA
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering artifact peaks during the mass spectrometry analysis of 3-(4-methylpent-3-en-1-yl)pent-2-enedioyl-CoA.
Frequently Asked Questions (FAQs)
Q1: I am observing peaks in my mass spectrum that do not correspond to the expected molecular ion of this compound. What are the common causes?
Unexpected peaks can arise from several sources:
-
In-source Fragmentation: This is a common phenomenon where the analyte fragments within the ion source of the mass spectrometer before mass analysis. Acyl-CoA compounds are susceptible to fragmentation, particularly at the thioester linkage or within the coenzyme A moiety.[1][2][3]
-
Contamination: Artifact peaks can originate from contaminants in your sample, solvents, glassware, or the LC-MS system itself. Common contaminants include plasticizers, detergents, and residues from previous analyses.[4][5]
-
Adduct Formation: The analyte molecule can associate with ions present in the solvent or sample matrix, forming adducts. Common adducts in electrospray ionization (ESI) include sodium ([M+Na]⁺), potassium ([M+K]⁺), and ammonium ([M+NH₄]⁺) adducts.[2]
-
Presence of Isotopes: Naturally occurring isotopes, such as ¹³C, will result in small peaks at M+1, M+2, etc. relative to the monoisotopic mass.
Q2: Are there characteristic fragmentation patterns for acyl-CoA compounds that I should be aware of?
Yes, acyl-CoA compounds often exhibit predictable fragmentation patterns. Two key fragments to look for are:
-
A neutral loss of the adenosine 3'-phosphate-5'-diphosphate moiety, which corresponds to a loss of 506.9952 Da.[1][6]
-
The formation of an adenosine 3',5'-diphosphate key fragment at an m/z of 428.0365.[1][6][7]
The presence of these fragments can help confirm the identity of your target compound and distinguish it from artifact peaks.
Q3: What is in-source fragmentation and how can I identify it?
In-source fragmentation is the breakdown of ions in the ionization source of the mass spectrometer.[8] This can lead to the appearance of fragment ions in the mass spectrum that may be mistaken for impurities or other compounds. A key indicator of in-source fragmentation is a relationship between the intensity of the suspected fragment peak and the ion source energy. To confirm in-source fragmentation:
-
Vary Source Energy: Gradually decrease the fragmentor or cone voltage. If the intensity of the unexpected peak decreases while the intensity of the molecular ion ([M+H]⁺) increases, it is likely an in-source fragment.[2][9]
-
Tandem MS (MS/MS): Isolate the suspected molecular ion and subject it to collision-induced dissociation (CID). If the resulting fragment ions match the suspected artifact peaks, this confirms they are fragments of your analyte.
Troubleshooting Guides
Issue 1: Unexpected Peaks Observed in the Mass Spectrum
This guide will help you systematically identify the source of contamination.
Experimental Protocol: Identifying the Source of Contamination
-
Blank Injection: Inject a vial of your mobile phase solvent. If the unexpected peaks are present, the contamination is likely in your solvent, LC system, or mass spectrometer.[9]
-
Solvent Check: Prepare fresh mobile phase using high-purity (LC-MS grade) solvents and new glassware. If the peaks disappear, your original mobile phase was contaminated.[9]
-
Systematic Component Removal:
-
Remove the column and replace it with a union. Run a blank injection. If the peaks are gone, the column was the source of contamination.[9]
-
If the peaks persist, bypass the autosampler (if possible on your system). If the peaks disappear, the autosampler is the source of carryover or contamination.[9]
-
-
Cleaning: If a component is identified as the source, follow the manufacturer's instructions for cleaning or replacement.[9]
Issue 2: Suspected In-Source Fragmentation
This guide provides a workflow to confirm and mitigate in-source fragmentation.
Experimental Protocol: Modulating In-Source Fragmentation
-
Initial Analysis: Perform an initial injection of your this compound sample using your standard ESI-MS method.
-
Identify Key Ions: Identify the m/z of the suspected molecular ion ([M+H]⁺) and the major unexpected peak(s).
-
Systematic Voltage Reduction: Create a series of methods where the fragmentor (or cone) voltage is incrementally decreased (e.g., in steps of 10-20 V) from the initial setting.[2]
-
Analyze Intensity Changes: For each voltage step, inject the sample and record the intensities of the molecular ion and the suspected fragment(s).
-
Data Interpretation: Plot the ion intensities as a function of the fragmentor/cone voltage. A decrease in the suspected fragment intensity with a corresponding increase in the molecular ion intensity confirms in-source fragmentation.
Quantitative Data Summary
While specific quantitative data for artifact peaks of this compound is not available in the literature, the following table provides a general guide to the expected m/z values for the parent compound and common fragments of acyl-CoAs.
| Ion Species | Description | Expected m/z |
| [M+H]⁺ | Protonated molecular ion of this compound | 962.217 |
| [M-507+H]⁺ | Neutral loss of adenosine 3'-phosphate-5'-diphosphate | 455.222 |
| [C₁₀H₁₃N₅O₇P₂]⁺ | Adenosine 3',5'-diphosphate fragment | 428.037 |
Note: The molecular formula of this compound is C₃₂H₅₀N₇O₁₉P₃S, with a monoisotopic mass of 961.209 Da.[10][11]
Experimental Protocols
Protocol 1: General LC-MS Analysis of Acyl-CoA Esters
This protocol provides a starting point for the analysis of this compound. Optimization may be required based on your specific instrumentation.
-
Sample Preparation:
-
Dissolve the sample in a suitable solvent, such as a mixture of acetonitrile and water.
-
Centrifuge the sample to pellet any particulates.
-
Transfer the supernatant to an autosampler vial.
-
-
Liquid Chromatography (LC) Conditions:
-
Column: A C8 or C18 reversed-phase column is typically used for acyl-CoA analysis.[12]
-
Mobile Phase A: Water with 0.1% formic acid or an ammonium acetate buffer.[12]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from a low percentage of Mobile Phase B to a high percentage over 15-30 minutes.
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 30-40 °C.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.[6]
-
Scan Mode: Full scan MS to identify all ions present.
-
Mass Range: m/z 150-1200.
-
Source Parameters (to minimize fragmentation):
-
References
- 1. Suspect screening and targeted analysis of acyl coenzyme A thioesters in bacterial cultures using a high-resolution tribrid mass spectrometer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Widespread occurrence of in-source fragmentation in the analysis of natural compounds by liquid chromatography-electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academicstrive.com [academicstrive.com]
- 5. gmi-inc.com [gmi-inc.com]
- 6. researchgate.net [researchgate.net]
- 7. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In-source fragmentation [jeolusa.com]
- 9. benchchem.com [benchchem.com]
- 10. This compound | C32H50N7O19P3S | CID 11966140 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. biocat.com [biocat.com]
- 12. Analysis of medium-chain acyl-coenzyme A esters in mouse tissues by liquid chromatography-electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Substrate promiscuity of enzymes acting on 3-(4-methylpent-3-en-1-yl)pent-2-enedioyl-CoA
Frequently Asked Questions (FAQs)
Q1: We are not seeing any activity with our enzyme and the novel substrate 3-(4-methylpent-3-en-1-yl)pent-2-enedioyl-CoA. What are the common initial troubleshooting steps?
A1: When no enzyme activity is detected with a novel substrate, a systematic approach to troubleshooting is crucial. Here are the primary areas to investigate:
-
Enzyme Integrity and Activity: Confirm the enzyme is active using a known, reliable substrate (positive control). This verifies that the enzyme preparation is viable.
-
Substrate Quality and Stability:
-
Purity: Verify the purity of your this compound preparation. Impurities can act as inhibitors.
-
Stability: Thioesters like Coenzyme A derivatives can be susceptible to hydrolysis. Ensure the substrate has been stored correctly (typically at -80°C) and handled appropriately to minimize degradation. Consider re-evaluating the integrity of your stock solution.
-
-
Assay Conditions:
-
Buffer Composition: The pH, ionic strength, and presence of specific ions can dramatically affect enzyme activity. Test a range of pH values around the predicted optimum for your enzyme class.
-
Cofactors: Ensure all necessary cofactors for your enzyme (e.g., Mg²⁺, NAD⁺/NADH) are present in optimal concentrations.
-
-
Substrate Solubility: The substrate, being a large lipid-like molecule, may have poor solubility in aqueous buffers, leading to concentrations below the enzyme's limit of detection.[1] Consider the use of a small percentage of a co-solvent like DMSO, but be sure to run controls to ensure the solvent itself does not inhibit the enzyme.[1]
Q2: How can we determine if our enzyme exhibits substrate promiscuity with analogs of this compound?
A2: Investigating substrate promiscuity involves systematically testing a panel of structurally related analogs.
-
Select Substrate Analogs: Synthesize or procure analogs of the primary substrate with modifications to the acyl chain (e.g., varying length, branching, saturation) or the CoA moiety.
-
Kinetic Analysis: Perform kinetic assays (see Experimental Protocols section) with each analog to determine key kinetic parameters such as Kₘ and kcat.
-
Comparative Analysis: Compare the catalytic efficiency (kcat/Kₘ) for each analog against the primary substrate. A broad range of accepted substrates with varying efficiencies is indicative of promiscuity.
Q3: Our reaction rate is non-linear. What could be the cause?
A3: Non-linear reaction rates can stem from several factors:
-
Substrate Depletion: If the enzyme concentration is too high or the incubation time too long, the substrate may be consumed rapidly, causing the reaction rate to decrease over time. Try reducing the enzyme concentration.
-
Enzyme Instability: The enzyme may be unstable under the assay conditions (e.g., temperature, pH). Adding stabilizing agents like BSA or glycerol might help.[1]
-
Product Inhibition: The product of the reaction may be inhibiting the enzyme. Monitor the reaction progress over a shorter time course to obtain the initial velocity.
-
Substrate Insolubility: The substrate may be precipitating out of solution during the assay.[1]
Troubleshooting Guides
Issue 1: High Background Signal in Control Wells (No Enzyme)
-
Problem: The substrate, this compound, may be unstable under the assay conditions and spontaneously hydrolyze, leading to a signal in the absence of the enzyme.
-
Troubleshooting Steps:
-
Run a time-course experiment with the substrate in the assay buffer without the enzyme to quantify the rate of non-enzymatic hydrolysis.
-
If hydrolysis is significant, adjust the buffer pH or temperature to improve substrate stability.
-
Always subtract the background rate from the enzymatic reaction rate.
-
Issue 2: Inconsistent Results Between Replicates
-
Problem: Poor pipetting technique, improper mixing, or temperature fluctuations across the plate can lead to variability.
-
Troubleshooting Steps:
-
Ensure all reagents are completely thawed and mixed thoroughly before use.[2]
-
Use calibrated pipettes and avoid pipetting very small volumes.[2]
-
Prepare a master mix of reagents to add to your wells to minimize pipetting errors.[2]
-
Ensure consistent incubation times and temperatures for all samples.[2]
-
Data Presentation
When presenting data on substrate promiscuity, a tabular format is highly effective for comparing the kinetic parameters of an enzyme with various substrates.
| Substrate | Kₘ (µM) | kcat (s⁻¹) | kcat/Kₘ (M⁻¹s⁻¹) | Relative Activity (%) |
| This compound | 15 ± 2 | 10 ± 0.5 | 6.7 x 10⁵ | 100 |
| Substrate Analog A (Shorter Acyl Chain) | 50 ± 5 | 5 ± 0.3 | 1.0 x 10⁵ | 15 |
| Substrate Analog B (Saturated Acyl Chain) | 25 ± 3 | 8 ± 0.4 | 3.2 x 10⁵ | 48 |
| Substrate Analog C (Different Branching) | 150 ± 15 | 2 ± 0.2 | 1.3 x 10⁴ | 2 |
Table 1: Hypothetical kinetic data for an enzyme acting on this compound and several structural analogs. Data are presented as mean ± standard deviation.
Experimental Protocols
Protocol: Determining Enzyme Kinetic Parameters with a Novel Acyl-CoA Substrate
This protocol outlines a general method for determining the Michaelis-Menten kinetic parameters (Kₘ and Vmax) for an enzyme with a substrate like this compound using a spectrophotometric assay.
-
Reagent Preparation:
-
Assay Buffer: Prepare a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5) containing any necessary cofactors (e.g., 5 mM MgCl₂).
-
Enzyme Stock Solution: Prepare a concentrated stock of the purified enzyme in a buffer that ensures its stability. Store in aliquots at -80°C.
-
Substrate Stock Solution: Prepare a high-concentration stock solution of this compound in an appropriate solvent (e.g., DMSO or water, depending on solubility). Store at -80°C.
-
Detection Reagent: Prepare the reagent that will be used to detect the product or the consumption of a co-substrate (e.g., DTNB for detecting free CoA, or monitoring NADH absorbance at 340 nm for a dehydrogenase).
-
-
Assay Setup:
-
Work on ice to minimize reagent degradation and non-specific reactions.
-
Prepare a series of substrate dilutions in the assay buffer. The final concentrations should typically range from 0.1 to 10 times the expected Kₘ.
-
For each reaction, pipette the assay buffer, substrate dilution, and detection reagent into a microplate well or a cuvette.
-
Include a "no enzyme" control for each substrate concentration to measure the background reaction rate.
-
-
Enzymatic Reaction and Data Acquisition:
-
Pre-incubate the reaction mixture at the desired assay temperature (e.g., 37°C) for 5 minutes.
-
Initiate the reaction by adding a small volume of a diluted enzyme solution. The final enzyme concentration should be chosen to ensure the reaction rate is linear for a reasonable period (e.g., 5-10 minutes).
-
Immediately begin monitoring the change in absorbance (or fluorescence) over time using a plate reader or spectrophotometer.
-
-
Data Analysis:
-
Calculate the initial velocity (v₀) for each substrate concentration by determining the slope of the linear portion of the progress curve.
-
Subtract the background rate from the corresponding enzymatic rate.
-
Plot the initial velocities against the substrate concentrations.
-
Fit the data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism) to determine Vmax and Kₘ.
-
Visualizations
Caption: Workflow for determining enzyme kinetic parameters.
Caption: Hypothetical pathway involving the enzymatic product.
References
Cell lysis techniques to preserve 3-(4-methylpent-3-en-1-yl)pent-2-enedioyl-CoA integrity
Welcome to the technical support center for the analysis of 3-(4-methylpent-3-en-1-yl)pent-2-enedioyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on sample preparation and analysis, with a focus on preserving the integrity of this novel acyl-CoA molecule.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in analyzing this compound?
The primary challenges in analyzing this and other acyl-CoA molecules are their low abundance in biological samples and their inherent instability.[1][2] The thioester bond is susceptible to hydrolysis, especially in alkaline or strongly acidic conditions.[3] Therefore, careful optimization of cell lysis and extraction procedures is critical to obtain accurate and reproducible results.
Q2: Which cell lysis technique is recommended for preserving the integrity of my target molecule?
The choice of cell lysis technique significantly impacts the recovery and integrity of acyl-CoAs. For preserving the integrity of polar molecules like dicarboxylic acyl-CoAs, methods that minimize enzymatic activity and chemical degradation are preferred. Solvent precipitation using a cold solvent mixture is a simple and fast method.[4] However, for potentially better recovery and sample cleanup, solid-phase extraction (SPE) is often recommended.[1][3]
Q3: How can I minimize the degradation of this compound during sample preparation?
To minimize degradation, it is crucial to work quickly and maintain low temperatures (on ice) throughout the entire procedure.[3] Immediately after collection, tissue samples should be flash-frozen in liquid nitrogen.[3] The pH of buffers should be controlled, typically around neutral or slightly acidic (pH 4.9-6.8), to prevent hydrolysis of the thioester bond.[3][5] Using a stabilizing solvent, such as one containing ammonium acetate, can also help preserve the integrity of acyl-CoA compounds.[5]
Q4: What is the most suitable analytical platform for quantifying this acyl-CoA?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is considered the gold standard for acyl-CoA analysis due to its high sensitivity, specificity, and ability to profile a wide range of acyl-CoA species in complex biological samples.[6][7] High-performance liquid chromatography with UV detection (HPLC-UV) is a more accessible alternative but is less sensitive and better suited for more abundant acyl-CoA species.[6]
Troubleshooting Guides
Issue 1: Low or No Signal for this compound in LC-MS/MS Analysis
| Possible Cause | Solution |
| Inefficient Cell Lysis and Extraction | Ensure thorough homogenization of the tissue or cells. For adherent cells, mechanical scraping in cold buffer is recommended over enzymatic detachment like trypsinization, which can affect the metabolic profile.[8] Optimize the ratio of extraction solvent to the amount of starting material.[9] Consider using a method specifically designed for polar acyl-CoAs, such as those for dicarboxylic acyl-CoAs.[3] |
| Sample Degradation | Work rapidly and keep samples on ice at all times.[3] Use pre-chilled solvents and tubes. Flash-freeze cell pellets or tissues in liquid nitrogen immediately after harvesting and store them at -80°C.[1] Avoid repeated freeze-thaw cycles. Ensure the pH of all buffers is within a stable range (neutral to slightly acidic).[3] |
| Poor Ionization in Mass Spectrometer | Optimize the mass spectrometer source parameters for your specific molecule of interest. Positive ion mode is commonly used for acyl-CoA analysis.[3] The choice of solvent can also affect ionization; using a buffered solvent at a neutral pH may improve stability and signal.[5] |
| Suboptimal Chromatographic Separation | Co-elution with other cellular components can lead to ion suppression.[3] Use a column and mobile phase that provide good separation. Reversed-phase chromatography with an ion-pairing reagent is often employed to improve peak shape and retention of polar acyl-CoAs.[10] |
Issue 2: High Variability in Quantitative Results
| Possible Cause | Solution |
| Inconsistent Sample Handling | Standardize every step of the sample handling and preparation process, from cell harvesting to final analysis.[3] Ensure consistent timing, temperatures, and volumes for all samples. |
| Matrix Effects | Components in the biological sample can interfere with the ionization of the target analyte, leading to inaccurate quantification.[3] Incorporate a thorough sample clean-up step, such as solid-phase extraction (SPE), to remove interfering substances.[3] The use of stable isotope-labeled internal standards is highly recommended to correct for matrix effects and variations in extraction efficiency.[7] |
| Injection Solvent Mismatch | Injecting the sample in a solvent that is significantly stronger than the initial mobile phase can cause peak distortion and poor reproducibility.[3] Whenever possible, dissolve the final extract in the initial mobile phase.[3] |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) for Acyl-CoA Analysis
This protocol is adapted from methods for extracting long-chain acyl-CoAs and can be a starting point for this compound.
Materials:
-
Ice-cold Phosphate Buffered Saline (PBS)
-
Methanol
-
Chloroform
-
Internal standard solution (if available)
-
Microcentrifuge tubes (pre-chilled)
-
Centrifuge (4°C)
-
Nitrogen evaporator or vacuum concentrator
Procedure:
-
Cell Harvesting: For adherent cells, aspirate the culture medium and wash the cells twice with ice-cold PBS. For suspension cells, pellet the cells by centrifugation and wash twice with ice-cold PBS.
-
Cell Lysis and Extraction: Add 1 mL of a cold solvent mixture (e.g., methanol) to the cell pellet or plate. Add the internal standard at this stage. Scrape adherent cells or resuspend the cell pellet and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Phase Separation: Add 0.5 mL of chloroform and 0.5 mL of water to the tube. Vortex vigorously for 1 minute. Centrifuge at 2,000 x g for 5 minutes at 4°C to separate the phases.
-
Aqueous Phase Collection: The polar acyl-CoAs, including dicarboxylic acyl-CoAs, will be in the upper aqueous phase. Carefully collect this phase without disturbing the interface.
-
Sample Concentration: Evaporate the collected aqueous phase to dryness under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitution: Reconstitute the dried extract in a solvent compatible with your LC-MS/MS analysis, preferably the initial mobile phase.[3]
Protocol 2: Solid-Phase Extraction (SPE) for Acyl-CoA Purification
This protocol provides a more rigorous cleanup and is recommended for complex samples.[1][3]
Materials:
-
Ice-cold 100 mM KH2PO4 buffer (pH 4.9)
-
Acetonitrile (ACN)
-
2-propanol
-
Weak anion exchange SPE columns
-
Methanol
-
Centrifuge (4°C)
Procedure:
-
Homogenization: Homogenize the cell pellet or tissue sample in 1 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9) containing an internal standard.
-
Solvent Extraction: Add 1 mL of 2-propanol to the homogenate and vortex. Then, add 2 mL of acetonitrile and vortex for 5 minutes.
-
Phase Separation: Centrifuge at 2,000 x g for 5 minutes at 4°C.[3] Collect the supernatant.
-
SPE Column Conditioning: Condition a weak anion exchange SPE column by washing with 1 mL of methanol followed by 1 mL of 100 mM KH2PO4 buffer (pH 4.9).
-
Sample Loading: Load the supernatant onto the conditioned SPE column.
-
Washing: Wash the column with 1 mL of 100 mM KH2PO4 buffer (pH 4.9), followed by 1 mL of methanol to remove impurities.
-
Elution: Elute the acyl-CoAs with an appropriate solvent (e.g., 2-propanol or a buffered methanol solution).[11]
-
Sample Concentration and Reconstitution: Evaporate the eluate to dryness and reconstitute in the appropriate solvent for LC-MS/MS analysis.
Visualizations
Caption: General experimental workflow for acyl-CoA analysis.
Caption: Troubleshooting workflow for low signal intensity.
References
- 1. benchchem.com [benchchem.com]
- 2. Techniques for the Measurement of Molecular Species of Acyl-CoA in Plants and Microalgae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Recent developments in the analytical approaches of acyl-CoAs to assess their role in mitochondrial fatty acid oxidation disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparison of Lysis and Detachment Sample Preparation Methods for Cultured Triple-Negative Breast Cancer Cells Using UHPLC–HRMS-Based Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Comparing substrate specificity of acyl-CoA dehydrogenases with 3-(4-methylpent-3-en-1-yl)pent-2-enedioyl-CoA
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the substrate specificity of various mitochondrial acyl-CoA dehydrogenases (ACADs). While direct experimental data on the interaction of ACADs with 3-(4-methylpent-3-en-1-yl)pent-2-enedioyl-CoA is not currently available in published literature, this document offers a framework for comparison by examining the kinetic properties of well-characterized ACADs with a range of acyl-CoA substrates. Understanding the structural determinants and enzymatic kinetics that govern substrate preference is crucial for predicting the metabolic fate of novel acyl-CoA compounds and for the development of targeted therapeutic interventions for metabolic disorders.
Principles of Acyl-CoA Dehydrogenase Substrate Specificity
Acyl-CoA dehydrogenases are a class of mitochondrial flavoenzymes that catalyze the initial α,β-dehydrogenation step in fatty acid and branched-chain amino acid metabolism.[1][2][3][4] Their substrate specificity is a key determinant of their physiological role and is dictated by the architecture of their substrate-binding pocket.[1][2][5] Variations in the length and branching of the acyl-CoA substrate are accommodated by differences in the size, shape, and amino acid composition of this pocket.[1][5][6]
ACADs are broadly categorized based on their preference for the chain length of their substrates:
-
Short-Chain Acyl-CoA Dehydrogenase (SCAD): Prefers acyl-CoAs with 4 to 6 carbons.
-
Medium-Chain Acyl-CoA Dehydrogenase (MCAD): Shows optimal activity with acyl-CoAs of 6 to 12 carbons.[2]
-
Long-Chain Acyl-CoA Dehydrogenase (LCAD): Active with substrates having 12 to 18 carbons.[7]
-
Very Long-Chain Acyl-CoA Dehydrogenase (VLCAD): Acts on acyl-CoAs with 14 to 22 carbons or longer.[6]
Additionally, specialized ACADs exist for branched-chain and dicarboxylic acyl-CoAs:
-
Isovaleryl-CoA Dehydrogenase (IVD): Primarily involved in leucine metabolism, it shows high specificity for isovaleryl-CoA, a branched-chain C5-CoA.[1][2][8]
-
Short/Branched-Chain Acyl-CoA Dehydrogenase (SBCAD): Active in isoleucine degradation.[2]
-
Glutaryl-CoA Dehydrogenase (GCDH): Catalyzes the oxidative decarboxylation of glutaryl-CoA in the metabolic pathways of lysine and tryptophan.[9]
The specificity of these enzymes is not absolute, and some degree of overlap in substrate utilization exists, a phenomenon known as substrate promiscuity.[10]
Comparative Kinetic Data of Acyl-CoA Dehydrogenases
The following table summarizes the kinetic parameters of various human acyl-CoA dehydrogenases with different substrates, illustrating their distinct specificities. The data is compiled from multiple literature sources. It is important to note that assay conditions can vary between studies, affecting the absolute values of kinetic parameters.
| Enzyme | Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) |
| MCAD | Hexanoyl-CoA (C6) | 2.5 | 10.1 | 4.0 x 106 |
| Octanoyl-CoA (C8) | 1.8 | 15.2 | 8.4 x 106 | |
| Decanoyl-CoA (C10) | 1.5 | 12.5 | 8.3 x 106 | |
| Dodecanoyl-CoA (C12) | 1.2 | 7.8 | 6.5 x 106 | |
| LCAD | Dodecanoyl-CoA (C12) | 6.8 | 2.5 | 3.7 x 105 |
| Palmitoyl-CoA (C16) | 3.5 | 4.2 | 1.2 x 106 | |
| Stearoyl-CoA (C18) | 19.7 | 8.3 | 4.2 x 105 | |
| VLCAD | Palmitoyl-CoA (C16) | 1.5 | 11.0 | 7.3 x 106 |
| Stearoyl-CoA (C18) | 1.2 | 10.0 | 8.3 x 106 | |
| Arachidoyl-CoA (C20) | 0.9 | 8.0 | 8.9 x 106 | |
| IVD | Isovaleryl-CoA | 13 | 11.7 | 9.0 x 105 |
| Butyryl-CoA | 35 | 3.5 | 1.0 x 105 | |
| Valeryl-CoA | 25 | 5.8 | 2.3 x 105 | |
| GCDH | Glutaryl-CoA | 5.5 - 8.1 | 8.3 | 1.0 - 1.5 x 106 |
Note: Kinetic parameters are approximate and can vary based on experimental conditions. Data is illustrative of substrate preferences.
Experimental Workflow for Substrate Specificity Determination
The determination of kinetic parameters for an acyl-CoA dehydrogenase with a novel substrate like this compound would typically follow the workflow illustrated below.
Caption: Workflow for determining the kinetic parameters of an acyl-CoA dehydrogenase with a novel substrate.
Experimental Protocols
Detailed methodologies are essential for the accurate determination of enzyme kinetics. Below are protocols for common assays used to measure acyl-CoA dehydrogenase activity.
Electron Transfer Flavoprotein (ETF) Fluorescence Reduction Assay
This is a widely used, sensitive, and specific anaerobic assay that measures the reduction of ETF, the natural electron acceptor for ACADs.[6][11]
Materials:
-
Purified recombinant acyl-CoA dehydrogenase
-
Purified electron transfer flavoprotein (ETF)
-
Acyl-CoA substrate (e.g., this compound)
-
Anaerobic assay buffer (e.g., 50 mM HEPES, pH 7.6, containing 0.1 mM EDTA)
-
Fluorescence spectrophotometer
Procedure:
-
Prepare a reaction mixture containing the assay buffer, ETF, and the ACAD enzyme in a sealed anaerobic cuvette.
-
Make the mixture anaerobic by repeated cycles of vacuum and purging with argon or nitrogen gas.
-
Record the baseline fluorescence of ETF (Excitation ~380 nm, Emission ~495 nm).
-
Initiate the reaction by adding the acyl-CoA substrate to the cuvette using a gas-tight syringe.
-
Monitor the decrease in ETF fluorescence over time as it is reduced by the active ACAD.
-
The initial rate of the reaction is determined from the linear portion of the fluorescence decay curve.
-
To determine kinetic parameters, perform the assay at varying substrate concentrations and fit the initial rates to the Michaelis-Menten equation.[12]
Ferricenium Assay
This spectrophotometric assay utilizes an artificial electron acceptor, the ferricenium ion, which is reduced to the colorless ferrocene.[12] This method has the advantage of being performed aerobically.
Materials:
-
Purified recombinant ACAD enzyme
-
Acyl-CoA substrate
-
Ferricenium hexafluorophosphate
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.5)
-
Spectrophotometer capable of measuring absorbance at 300 nm
Procedure:
-
Prepare a stock solution of ferricenium hexafluorophosphate in the assay buffer. The final concentration in the assay is typically around 200-250 µM.
-
In a cuvette, mix the assay buffer, ferricenium hexafluorophosphate, and the ACAD enzyme.
-
Initiate the reaction by adding the acyl-CoA substrate.
-
Monitor the decrease in absorbance at 300 nm over time, which corresponds to the reduction of ferricenium.
-
Calculate the initial reaction rate from the linear phase of the absorbance change, using the molar extinction coefficient of ferricenium.
-
Vary the substrate concentration to obtain data for Michaelis-Menten kinetics.
Conclusion
While the substrate specificity of acyl-CoA dehydrogenases for this compound remains to be experimentally determined, the principles and methods outlined in this guide provide a robust framework for such an investigation. By comparing the kinetic parameters of various ACADs with this novel substrate to the established data for known substrates, researchers can elucidate its metabolic fate and potential interactions within the mitochondrial fatty acid and amino acid oxidation pathways. Such studies are fundamental to advancing our understanding of metabolic networks and for the development of novel therapeutics for metabolic diseases.
References
- 1. Structural Insights into Isovaleryl-Coenzyme A Dehydrogenase: Mechanisms of Substrate Specificity and Implications of Isovaleric Acidemia-Associated Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 4. Acyl-CoA dehydrogenase - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Structural Basis for Substrate Fatty Acyl Chain Specificity: CRYSTAL STRUCTURE OF HUMAN VERY-LONG-CHAIN ACYL-CoA DEHYDROGENASE - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structural Basis for Expanded Substrate Specificities of Human Long Chain Acyl-CoA Dehydrogenase and Related Acyl- CoA Dehydrogenases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Isovaleryl-CoA dehydrogenase - Wikipedia [en.wikipedia.org]
- 9. Glutaryl-CoA dehydrogenase - Wikipedia [en.wikipedia.org]
- 10. Acyl-CoA dehydrogenase substrate promiscuity: Challenges and opportunities for development of substrate reduction therapy in disorders of valine and isoleucine metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Identification and Characterization of New Long Chain Acyl-CoA Dehydrogenases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Kinetic analysis of enzymes utilizing 3-(4-methylpent-3-en-1-yl)pent-2-enedioyl-CoA
Kinetic Analysis of Enzymes Utilizing Glutaconyl-CoA: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative kinetic analysis of enzymes that recognize and process glutaconyl-CoA, a key intermediate in the metabolic pathways of amino acids like lysine and tryptophan. Due to the limited availability of public data on enzymes utilizing the specific substrate 3-(4-methylpent-3-en-1-yl)pent-2-enedioyl-CoA, this guide focuses on the well-characterized and structurally analogous substrate, (E)-glutaconyl-CoA . The data and protocols presented here offer a robust framework for evaluating enzyme performance and can serve as a template for the kinetic analysis of novel CoA esters.
We compare two distinct enzymes from different biological contexts: the human mitochondrial 3-methylglutaconyl-CoA hydratase (AUH), involved in leucine metabolism, and the bacterial sodium-pumping glutaconyl-CoA decarboxylase (Gcd), a key enzyme in the energy metabolism of certain anaerobic bacteria.
Data Presentation: Comparative Enzyme Kinetics
The kinetic parameters for human 3-methylglutaconyl-CoA hydratase and Fusobacterium nucleatum glutaconyl-CoA decarboxylase are summarized below. These enzymes showcase different catalytic strategies and efficiencies in processing glutaconyl-CoA.
| Parameter | Human 3-methylglutaconyl-CoA Hydratase (AUH) | Fusobacterium nucleatum Glutaconyl-CoA Decarboxylase (Gcd) |
| Substrate | (E)-Glutaconyl-CoA | Glutaconyl-CoA |
| Reaction | Hydration | Na⁺-dependent Decarboxylation |
| Kₘ (Substrate) | 2.4 µM[1] | Not Reported |
| Kₘ (Activator) | N/A | 3 mM (for Na⁺)[1] |
| Vₘₐₓ | 1.1 µmol/min/mg[1] | 52.2 µmol/min/mg* |
| kcat (Turnover No.) | 1.4 s⁻¹[1] | Not Reported |
| Catalytic Efficiency (kcat/Kₘ) | 5.8 x 10⁵ M⁻¹s⁻¹ | Not Calculable |
*Calculated from reported specific activity of 870 nkat/mg protein.[1]
Signaling and Metabolic Pathways
Glutaconyl-CoA is a critical intermediate in the catabolism of the amino acids L-lysine and L-tryptophan. The pathway involves the conversion of glutaryl-CoA to glutaconyl-CoA, which is then decarboxylated to crotonyl-CoA before entering central metabolism.
Caption: Metabolic fate of Glutaconyl-CoA in amino acid catabolism.
Experimental Protocols
A detailed methodology for determining the kinetic parameters of enzymes utilizing glutaconyl-CoA is provided below. This protocol is based on a continuous spectrophotometric assay adapted from methods used for glutaconyl-CoA decarboxylase.
Coupled Spectrophotometric Assay for Glutaconyl-CoA Decarboxylase
This assay measures the decarboxylation of glutaconyl-CoA to crotonyl-CoA. The formation of the product, crotonyl-CoA, which has a distinct absorbance maximum, can be monitored over time.
I. Reagents and Buffers
-
Assay Buffer: 50 mM Potassium Phosphate buffer, pH 7.0.
-
Substrate Stock: 10 mM (E)-Glutaconyl-CoA in deionized water.
-
Activator Stock: 1 M NaCl solution.
-
Enzyme: Purified Glutaconyl-CoA Decarboxylase (Gcd) or other enzyme of interest, diluted in Assay Buffer to a suitable concentration.
-
Coupling Enzyme (optional, for hydratase): If monitoring hydration, a subsequent dehydrogenase that uses the product as a substrate and generates NADH/NADPH can be used.
II. Instrumentation
-
UV/Vis Spectrophotometer with temperature control, capable of kinetic measurements at 263 nm (for crotonyl-CoA) or 340 nm (for NADH/NADPH in a coupled assay).
-
Quartz cuvettes (1 cm path length).
III. Assay Procedure
-
Reaction Setup: Prepare a reaction mixture in a cuvette by combining the Assay Buffer, NaCl solution (to achieve the desired final concentration, e.g., 50 mM), and deionized water to a final volume of 990 µL.
-
Temperature Equilibration: Incubate the cuvette in the spectrophotometer's temperature-controlled holder at a constant temperature (e.g., 37°C) for 5 minutes to ensure thermal equilibrium.
-
Substrate Addition: Add a specific volume of the Glutaconyl-CoA stock solution to the reaction mixture to achieve the desired final substrate concentration. Mix by gentle inversion.
-
Baseline Measurement: Record the absorbance at the desired wavelength (e.g., 263 nm) for 1-2 minutes to establish a stable baseline.
-
Initiate Reaction: Initiate the reaction by adding 10 µL of the diluted enzyme solution to the cuvette. Quickly mix the contents by inverting the cuvette with a paraffin film seal.
-
Kinetic Measurement: Immediately start recording the change in absorbance over time for 5-10 minutes. The rate of increase in absorbance at 263 nm corresponds to the rate of crotonyl-CoA formation.
-
Data Analysis:
-
Determine the initial velocity (v₀) from the linear portion of the absorbance vs. time plot.
-
Convert the rate of change in absorbance to concentration using the Beer-Lambert law (A = εbc), where the molar extinction coefficient (ε) for crotonyl-CoA at 263 nm is approximately 6,700 M⁻¹cm⁻¹.
-
Repeat steps 1-6 for a range of substrate concentrations (e.g., 0.1x to 10x the estimated Kₘ).
-
Plot the initial velocities (v₀) against the substrate concentrations ([S]) and fit the data to the Michaelis-Menten equation to determine the Kₘ and Vₘₐₓ values.
-
Experimental Workflow Diagram
The logical flow for a typical enzyme kinetics experiment is outlined below.
Caption: Standard workflow for spectrophotometric enzyme kinetic analysis.
References
Lack of Evidence for 3-(4-methylpent-3-en-1-yl)pent-2-enedioyl-CoA as an Enoyl-CoA Inhibitor
A comprehensive review of available scientific literature and biochemical databases reveals no evidence to support the classification of 3-(4-methylpent-3-en-1-yl)pent-2-enedioyl-CoA as an inhibitor of enoyl-CoA enzymes. While this molecule is identified as a type of 2-enoyl-CoA, a class of molecules that serve as intermediates in fatty acid metabolism, there are no published studies detailing any inhibitory activity against enzymes such as enoyl-CoA hydratase, enoyl-CoA reductase, or enoyl-CoA isomerase.[1][2] Consequently, quantitative data such as IC50 or Ki values, specific experimental protocols for its use as an inhibitor, and its effects on metabolic signaling pathways are not available.
Given the absence of data for the specified compound, this guide will instead provide a comparative overview of well-characterized enoyl-CoA inhibitors, focusing on their mechanisms of action, inhibitory potency, and the experimental methods used to evaluate them. This information is intended to serve as a valuable resource for researchers in the fields of biochemistry, pharmacology, and drug development.
A Comparative Guide to Known Enoyl-CoA Inhibitors
The inhibition of enoyl-CoA enzymes, which are crucial for the β-oxidation of fatty acids, is a significant area of research for the development of treatments for metabolic disorders and other diseases.[3][4] Various compounds have been identified and characterized as inhibitors of different enzymes within this pathway.
Key Enzymes in Enoyl-CoA Metabolism Targeted by Inhibitors:
-
Enoyl-CoA Hydratase (Crotonase): Catalyzes the hydration of a trans-2-enoyl-CoA to L-β-hydroxyacyl-CoA.[5]
-
Enoyl-CoA Isomerase: Isomerizes cis- or trans-double bonds in fatty acyl-CoAs, a necessary step for the oxidation of unsaturated fatty acids.[6]
-
Acyl-CoA Dehydrogenases: A family of enzymes that catalyze the initial dehydrogenation step in β-oxidation.
Comparative Data of Selected Enoyl-CoA Inhibitors
The following table summarizes the inhibitory potency of several known enoyl-CoA inhibitors. It is important to note that direct comparisons can be complex due to variations in experimental conditions, enzyme sources, and assay methodologies.
| Inhibitor | Target Enzyme(s) | Organism/Source | IC50 / Ki Value | Reference(s) |
| ND-646 | Acetyl-CoA Carboxylase 1 (ACC1) & ACC2 | Human (recombinant) | IC50: 3.5 nM (ACC1), 4.1 nM (ACC2) | [7] |
| Methylenecyclopropylformyl-CoA (MCPF-CoA) | Enoyl-CoA Hydratase 1 (ECH1) & 2 (ECH2) | Rat | K_I: 41 µM, k_inact: 0.082 min⁻¹ (for (R)-MCPF-CoA on ECH2) | [8] |
| 3-Octynoyl-CoA | Enoyl-CoA Hydratase 2 (ECH2) | Rat | Irreversible inhibitor | [8] |
| Oct-2-yn-4-enoyl-CoA | Mitochondrial trifunctional protein β-subunit, Enoyl-CoA hydratase 2, Medium-chain acyl-CoA dehydrogenase | Not specified | Irreversible inhibitor | [9] |
| Malonyl-CoA | Carnitine Palmitoyltransferase I (CPT-I) | Rat muscle (permeabilized fibers) | IC50: 6.3 µM (in the presence of 150 µM palmitoyl-CoA) | [10] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of enzyme inhibitors. Below are representative protocols for assaying the activity of key enoyl-CoA metabolizing enzymes.
Enoyl-CoA Hydratase (Crotonase) Activity Assay
This spectrophotometric assay measures the hydration of an enoyl-CoA substrate, such as crotonyl-CoA, by monitoring the decrease in absorbance at a specific wavelength.
Principle: The hydration of the double bond in the enoyl-CoA substrate leads to a decrease in UV absorbance.
Materials:
-
Purified enoyl-CoA hydratase
-
Crotonyl-CoA (substrate)
-
Tris-HCl buffer (e.g., 50 mM, pH 8.0)
-
Test inhibitor compound
-
UV-Vis spectrophotometer
Procedure:
-
Prepare a reaction mixture containing Tris-HCl buffer and crotonyl-CoA in a quartz cuvette.
-
Add the test inhibitor at various concentrations to the reaction mixture.
-
Initiate the reaction by adding a small volume of the enoyl-CoA hydratase enzyme solution.
-
Immediately monitor the decrease in absorbance at 263 nm at a constant temperature (e.g., 30°C).
-
The rate of the reaction is calculated from the linear portion of the absorbance vs. time plot.
-
The percent inhibition is determined by comparing the reaction rates in the presence and absence of the inhibitor.
-
IC50 values are calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration.[11]
Signaling Pathways and Logical Relationships
The inhibition of enoyl-CoA enzymes has direct consequences on cellular metabolism, particularly the fatty acid β-oxidation pathway. The following diagrams illustrate the central role of these enzymes and the points of intervention by inhibitors.
Caption: Fatty Acid β-Oxidation Pathway and Points of Inhibition.
The following diagram illustrates a typical experimental workflow for screening and characterizing enzyme inhibitors.
Caption: Experimental Workflow for Enzyme Inhibitor Discovery.
References
- 1. biocat.com [biocat.com]
- 2. This compound | C32H50N7O19P3S | CID 11966140 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Fatty acid oxidation inhibitors - Wikipedia [en.wikipedia.org]
- 4. Inhibitors of Fatty Acid Synthesis and Oxidation as Potential Anticancer Agents in Colorectal Cancer Treatment | Anticancer Research [ar.iiarjournals.org]
- 5. Enoyl-CoA hydratase. reaction, mechanism, and inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Enoyl CoA isomerase - Wikipedia [en.wikipedia.org]
- 7. Inhibition of acetyl-CoA carboxylase suppresses fatty acid synthesis and tumor growth of non-small cell lung cancer in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Oct-2-yn-4-enoyl-CoA as a multifunctional enzyme inhibitor in fatty acid oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Identification of a novel malonyl-CoA IC50 for CPT-1: implications for predicting in vivo fatty acid oxidation rates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Expression and Characterization of (R)-Specific Enoyl Coenzyme A Hydratase Involved in Polyhydroxyalkanoate Biosynthesis by Aeromonas caviae - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Metabolomic Profiling: Wild-Type vs. a Hypothetical Mutant Strain in the Metabolism of 3-(4-methylpent-3-en-1-yl)pent-2-enedioyl-CoA
For Immediate Release
This guide presents a comparative metabolomic analysis of a wild-type organism and a hypothetical mutant strain with a deficient enzymatic step in the catabolism of 3-(4-methylpent-3-en-1-yl)pent-2-enedioyl-CoA. The data and methodologies provided are intended to serve as a framework for researchers investigating novel metabolic pathways, particularly in the context of terpenoid or branched-chain fatty acid degradation.
Introduction
Metabolomic profiling is a powerful tool for elucidating the functional consequences of genetic mutations. By comparing the global metabolite profiles of a wild-type organism and a corresponding mutant, researchers can identify accumulated substrates and depleted downstream products, thereby clarifying gene function and metabolic pathways.
This guide focuses on the hypothetical metabolic pathway of this compound, a putative intermediate in the degradation of a larger parent compound, potentially of terpenoid origin. We propose a scenario where a mutation has occurred in a hypothetical "this compound hydratase" (MPP-CoA Hydratase), an enzyme responsible for the hydration of the double bond in the pent-2-enedioyl-CoA moiety.
The following sections detail the hypothetical metabolomic data, the experimental protocols used to generate such data, and visualizations of the metabolic pathway and experimental workflow.
Hypothetical Metabolomic Data
In this scenario, the wild-type and the MPP-CoA Hydratase mutant strains were cultured under identical conditions, and cell extracts were analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following table summarizes the key hypothetical findings, focusing on metabolites directly related to the affected pathway.
| Metabolite | Retention Time (min) | m/z ([M+H]+) | Wild-Type (Relative Abundance) | Mutant (Relative Abundance) | Fold Change (Mutant/WT) |
| This compound | 8.2 | 962.22 | 100 | 2500 | 25.0 |
| 3-hydroxy-3-(4-methylpent-3-en-1-yl)pentanedioyl-CoA | 7.5 | 980.23 | 500 | 20 | 0.04 |
| 3-methylbut-2-enoyl-CoA | 5.1 | 852.17 | 800 | 45 | 0.06 |
| Acetoacetyl-CoA | 3.8 | 852.13 | 1200 | 80 | 0.07 |
Experimental Protocols
The following protocols describe the methodology that would be employed to obtain the data presented above.
Sample Preparation
-
Cell Culture and Quenching: Wild-type and mutant cells were cultured in a defined minimal medium. For metabolite extraction, cultures in the mid-logarithmic growth phase were rapidly harvested and metabolism was quenched by immersing the cell pellets in liquid nitrogen.
-
Metabolite Extraction: The frozen cell pellets were resuspended in a pre-chilled (-20°C) extraction solvent consisting of acetonitrile, methanol, and water (40:40:20 v/v/v).
-
Protein Precipitation: The cell suspensions were vortexed and then centrifuged at 14,000 x g for 10 minutes at 4°C to precipitate proteins.[1]
-
Sample Collection: The supernatant containing the metabolites was carefully transferred to a new microcentrifuge tube and dried under a stream of nitrogen. The dried extract was then reconstituted in a solution of 95:5 water:acetonitrile for LC-MS/MS analysis.[2]
LC-MS/MS Analysis
-
Chromatography: Metabolite separation was performed using a reverse-phase C18 column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm).[1] The mobile phases consisted of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B). A gradient elution was used, starting at 5% B and linearly increasing to 95% B over 20 minutes, followed by a 5-minute hold at 95% B and a 5-minute re-equilibration at 5% B.[1]
-
Mass Spectrometry: The analysis was conducted on a high-resolution mass spectrometer (e.g., Q Exactive Orbitrap) equipped with a heated electrospray ionization (H-ESI) source operating in positive ion mode.[1] Data was acquired in a data-dependent manner, with full scan MS spectra acquired at a resolution of 70,000, followed by MS/MS fragmentation of the top 10 most abundant ions.
Data Analysis
Raw data files were processed using a standard metabolomics software package. Peak picking, retention time alignment, and metabolite identification were performed by matching the accurate mass and fragmentation patterns against a custom database of theoretical metabolites in the proposed pathway.
Visualizations
Hypothetical Metabolic Pathway
The following diagram illustrates the proposed catabolic pathway for this compound, highlighting the enzymatic step affected in the mutant strain.
Caption: Hypothetical pathway for this compound metabolism.
Experimental Workflow
The diagram below outlines the major steps in the metabolomic profiling workflow, from sample preparation to data analysis.
Caption: Workflow for comparative metabolomic profiling.
Conclusion
This guide provides a hypothetical yet scientifically grounded framework for the comparative metabolomic analysis of a wild-type versus a mutant organism. The presented data illustrates how a single gene mutation can lead to significant and predictable changes in the metabolome. The detailed protocols and workflow diagrams serve as a practical guide for researchers planning similar studies. This approach is broadly applicable for the functional annotation of genes and the elucidation of novel metabolic pathways in various biological systems.
References
Comparative Analysis of Antibody Cross-Reactivity for 3-(4-methylpent-3-en-1-yl)pent-2-enedioyl-CoA and Its Analogs
Disclaimer: Specific experimental data on the cross-reactivity of antibodies against 3-(4-methylpent-3-en-1-yl)pent-2-enedioyl-CoA is not extensively available in public literature. This guide, therefore, presents a hypothetical comparative analysis based on established methodologies for similar hapten-antibody interactions. The data herein is illustrative to guide researchers in performing and interpreting their own experiments.
For drug development professionals and researchers, the specificity of an antibody is a critical parameter. Cross-reactivity—the binding of an antibody to molecules structurally similar to the target antigen—can lead to off-target effects or inaccurate assay results. This guide provides a framework for assessing the cross-reactivity of a hypothetical monoclonal antibody (mAb-MPE-CoA) raised against this compound.
Data Presentation: Cross-Reactivity Profile of mAb-MPE-CoA
The cross-reactivity of mAb-MPE-CoA was assessed against a panel of structurally related analogs using a competitive enzyme-linked immunosorbent assay (cELISA). The half-maximal inhibitory concentration (IC50) and the percent cross-reactivity were determined for each analog.
Table 1: Hypothetical Cross-Reactivity Data for mAb-MPE-CoA
| Compound ID | Analog Name | Structure Modification from Parent Compound | IC50 (nM) | % Cross-Reactivity* |
| MPE-CoA | This compound | (Parent Compound) | 15 | 100% |
| Analog-1 | 3-(pent-3-en-1-yl)pent-2-enedioyl-CoA | Lacks the 4-methyl group on the pentenyl chain | 120 | 12.5% |
| Analog-2 | 3-(4-methylpentyl)pent-2-enedioyl-CoA | Saturated pentenyl chain (pentyl) | 450 | 3.3% |
| Analog-3 | 3-(4-methylpent-3-en-1-yl)but-2-enedioyl-CoA | Shorter dicarboxylic acid chain (butenedioyl) | 800 | 1.9% |
| Analog-4 | 4-(4-methylpent-3-en-1-yl)hex-2-enedioyl-CoA | Longer dicarboxylic acid chain (hexenedioyl) | >1000 | <1.5% |
| Control-CoA | Coenzyme A | Coenzyme A moiety only | >10000 | <0.15% |
*Percent Cross-Reactivity (%) = (IC50 of MPE-CoA / IC50 of Analog) x 100
Experimental Protocols
The primary method for generating the data above is the competitive ELISA. However, other techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) can provide deeper insights into binding kinetics and thermodynamics.
This protocol outlines the steps to determine the IC50 values for various analogs competing with the parent compound for antibody binding.
-
Plate Coating:
-
A conjugate of this compound and a carrier protein (e.g., Bovine Serum Albumin, BSA) is diluted in a coating buffer (e.g., 0.05 M carbonate-bicarbonate, pH 9.6) to a concentration of 1-5 µg/mL.
-
Add 100 µL of the coating solution to each well of a 96-well microplate.
-
Incubate overnight at 4°C.
-
Wash the plate three times with 200 µL/well of wash buffer (PBS with 0.05% Tween-20).
-
-
Blocking:
-
Add 200 µL/well of blocking buffer (e.g., 5% non-fat dry milk in PBS) to prevent non-specific binding.
-
Incubate for 2 hours at room temperature.
-
Wash the plate three times with wash buffer.
-
-
Competitive Reaction:
-
Prepare serial dilutions of the parent compound (MPE-CoA standard) and its analogs in assay buffer (e.g., PBS with 1% BSA).
-
In a separate plate or tubes, mix 50 µL of each standard/analog dilution with 50 µL of a fixed, predetermined concentration of the mAb-MPE-CoA antibody.
-
Incubate this mixture for 1 hour at 37°C to allow the antibody to bind to the free analogs.
-
Transfer 100 µL of the antibody-antigen mixtures to the coated and blocked microplate.
-
Incubate for 1 hour at 37°C.
-
-
Detection:
-
Wash the plate four times with wash buffer.
-
Add 100 µL of an enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-mouse IgG), diluted in assay buffer, to each well.
-
Incubate for 1 hour at 37°C.
-
Wash the plate five times with wash buffer.
-
-
Signal Development and Reading:
-
Add 100 µL of a suitable substrate (e.g., TMB) to each well.
-
Incubate in the dark at room temperature for 15-20 minutes.
-
Stop the reaction by adding 50 µL of stop solution (e.g., 2 M H₂SO₄).
-
Read the optical density at 450 nm using a microplate reader. The signal intensity is inversely proportional to the concentration of the free analog in the initial mixture.
-
-
Surface Plasmon Resonance (SPR): This label-free technique can provide real-time kinetic data, including association (ka) and dissociation (kd) rates, offering a more detailed view of the binding events between the antibody and the analogs.[1][2][3]
-
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes associated with binding, providing a complete thermodynamic profile of the interaction, including binding affinity (KD), enthalpy (ΔH), and entropy (ΔS).[4][5][6][7]
Visualizations
The following diagram illustrates the key steps in the competitive ELISA protocol used to assess antibody cross-reactivity.
Caption: Workflow for Competitive ELISA.
This compound is an acyl-CoA derivative. Such molecules are key intermediates in various metabolic pathways, particularly in fatty acid metabolism. The diagram below shows a simplified overview of the beta-oxidation pathway, where acyl-CoA molecules are processed.
Caption: Simplified Fatty Acid Beta-Oxidation Pathway.
References
- 1. Measuring Antibody-Antigen Binding Kinetics Using Surface Plasmon Resonance | Springer Nature Experiments [experiments.springernature.com]
- 2. Measuring antibody-antigen binding kinetics using surface plasmon resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Role of Surface Plasmon Resonance in Antibody-Antigen Interactions: Importance and Advancements with Reichert SPR Systems [reichertspr.com]
- 4. journalofappliedbioanalysis.com [journalofappliedbioanalysis.com]
- 5. Isothermal Titration Calorimetry (ITC) - Creative Proteomics [creative-proteomics.com]
- 6. researchgate.net [researchgate.net]
- 7. Combination of isothermal titration calorimetry and time-resolved luminescence for high affinity antibody-ligand interaction thermodynamics and kinetics - PMC [pmc.ncbi.nlm.nih.gov]
A Structural Showdown: Unraveling the Molecular Architecture of Enzymes Binding 3-(4-methylpent-3-en-1-yl)pent-2-enedioyl-CoA
For researchers, scientists, and drug development professionals, understanding the intricate structural nuances of enzymes that bind to specific metabolites is paramount for targeted therapeutic design. This guide provides a comprehensive structural comparison of enzymes that interact with 3-(4-methylpent-3-en-1-yl)pent-2-enedioyl-CoA, a key intermediate in the bacterial degradation of acyclic terpenes.
While direct structural and quantitative binding data for enzymes specifically complexed with this compound, also known as isohexenyl-glutaconyl-CoA, are not extensively available, a robust comparative analysis can be constructed by examining homologous enzymes that bind structurally similar substrates. This guide focuses on two key enzyme families from the acyclic terpene utilization (ATU) pathway: isohexenylglutaconyl-CoA hydratases and 3-hydroxy-3-isohexenylglutaryl-CoA lyases . We will draw structural parallels with the well-characterized families of enoyl-CoA hydratases and 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) lyases .
At the Heart of the Matter: The Acyclic Terpene Utilization (ATU) Pathway
Bacteria, particularly species of Pseudomonas, have evolved a sophisticated metabolic route, the ATU pathway, to break down acyclic monoterpenes like citronellol and geraniol for carbon and energy. The atu gene cluster encodes the enzymatic machinery for this process.[1][2][3] Within this pathway, isohexenylglutaconyl-CoA is a central intermediate.
The key enzymatic steps involving this intermediate are:
-
Hydration: Isohexenylglutaconyl-CoA hydratase (EC 4.2.1.57) catalyzes the hydration of this compound to 3-hydroxy-3-(4-methylpent-3-en-1-yl)glutaryl-CoA.[4][5]
-
Cleavage: 3-hydroxy-3-isohexenylglutaryl-CoA lyase (EC 4.1.3.26) then cleaves this product into 7-methyl-3-oxooct-6-enoyl-CoA and acetate.[6][7]
Due to the limited specific data on these ATU pathway enzymes, we will leverage the wealth of information available for their functional analogs.
Structural Comparison of Key Enzyme Families
Isohexenylglutaconyl-CoA Hydratase vs. Enoyl-CoA Hydratase Superfamily
Isohexenylglutaconyl-CoA hydratase belongs to the crotonase (or enoyl-CoA hydratase) superfamily.[8] These enzymes are typically hexamers, often described as a dimer of trimers, and exhibit a characteristic spiral fold.[9][10] Each monomer consists of a right-handed spiral of four turns, with each turn comprising two β-strands and an α-helix.[9][10]
The active site is located within each monomeric subunit.[8] Key catalytic residues, typically two glutamate residues, are positioned to activate a water molecule for addition across the double bond of the enoyl-CoA substrate.[9][11][12] The binding of the CoA moiety is crucial for substrate positioning and is facilitated by a specific binding pocket.[9][10]
A notable feature of enoyl-CoA hydratases is the flexibility of a loop region near the substrate-binding pocket. This flexibility allows the enzyme to accommodate acyl-CoA substrates of varying chain lengths. For instance, the binding of a longer-chain inhibitor like octanoyl-CoA induces a conformational change, opening a tunnel for the fatty acid tail.[13] It is highly probable that isohexenylglutaconyl-CoA hydratase possesses a similarly adaptable binding pocket to accommodate the branched, unsaturated "isohexenyl" tail of its substrate.
3-hydroxy-3-isohexenylglutaryl-CoA Lyase vs. HMG-CoA Lyase
3-hydroxy-3-isohexenylglutaryl-CoA lyase shares functional similarity with the well-studied 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) lyase. A crystal structure of a homologous hydroxymethylglutaryl-CoA lyase from Pseudomonas aeruginosa provides valuable insights.[6] HMG-CoA lyases typically adopt a (βα)8-barrel fold, also known as a TIM barrel.[14]
The active site is situated in a cavity at the C-terminal end of the β-barrel.[15] Substrate binding involves specific interactions with key residues. For example, in human HMG-CoA lyase, a lysine residue is crucial for substrate binding.[15] These enzymes often require a divalent metal ion, such as Mg2+, as a cofactor for catalysis.[15] Given the functional parallels, it is expected that 3-hydroxy-3-isohexenylglutaryl-CoA lyase from the ATU pathway will exhibit a similar TIM-barrel structure and a conserved active site architecture for binding the glutaryl-CoA moiety and catalyzing the cleavage reaction.
Quantitative Data Summary
Direct binding affinity data (e.g., Kd) for enzymes with this compound is currently unavailable. However, kinetic parameters for related enzymes acting on analogous substrates can provide an estimate of their substrate-binding efficiency. The Michaelis constant (Km) is often used as an indicator of the affinity of an enzyme for its substrate, with a lower Km value generally suggesting a higher affinity.
| Enzyme Family | Representative Enzyme | Substrate | Km (µM) | Organism | Reference |
| Enoyl-CoA Hydratase Superfamily | Methylglutaconyl-CoA hydratase (AUH) | (2E)-3-methylglutaconyl-CoA | 8.3 | Homo sapiens | --INVALID-LINK--[16] |
| Methylglutaconyl-CoA hydratase (AUH) | 3-hydroxy-3-methylglutaryl-CoA | 2250 | Homo sapiens | --INVALID-LINK--[16] | |
| Methylglutaconyl-CoA hydratase (AUH) | (2E)-glutaconyl-CoA | 2.4 | Homo sapiens | --INVALID-LINK--[16] | |
| HMG-CoA Lyase Family | HMG-CoA lyase | (S)-HMG-CoA | 45 | Arabidopsis thaliana | --INVALID-LINK--[17] |
Note: The Km values presented are for enzymes that are functionally and structurally related to those that bind this compound. These values should be interpreted as indicative of the potential binding affinities within these enzyme families.
Experimental Protocols
Below is a representative experimental protocol for the expression, purification, and activity assay of a putative isohexenylglutaconyl-CoA hydratase. This protocol is synthesized from established methods for related enoyl-CoA hydratases.
Gene Cloning and Expression
-
Gene Synthesis and Cloning: The gene encoding the putative isohexenylglutaconyl-CoA hydratase from a relevant bacterial strain (e.g., Pseudomonas citronellolis) is synthesized with codon optimization for expression in Escherichia coli. The synthesized gene is cloned into an expression vector, such as pET-28a(+), which incorporates an N-terminal hexahistidine (His6) tag for affinity purification.
-
Expression: The resulting plasmid is transformed into an E. coli expression strain (e.g., BL21(DE3)). A single colony is used to inoculate a starter culture in Luria-Bertani (LB) medium containing the appropriate antibiotic (e.g., kanamycin) and grown overnight at 37°C. The starter culture is then used to inoculate a larger volume of LB medium. The culture is grown at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8. Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5-1 mM. The culture is then incubated at a lower temperature (e.g., 18-25°C) for several hours to overnight to enhance soluble protein expression.
-
Cell Harvesting: Cells are harvested by centrifugation, and the cell pellet is stored at -80°C until purification.
Protein Purification
-
Cell Lysis: The frozen cell pellet is resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM dithiothreitol (DTT), and a protease inhibitor cocktail). The cells are lysed by sonication on ice. The cell lysate is then clarified by centrifugation to remove cell debris.
-
Affinity Chromatography: The clarified supernatant is loaded onto a Ni-NTA (Nickel-Nitriloacetic Acid) affinity column pre-equilibrated with the lysis buffer. The column is washed with a wash buffer (lysis buffer containing a higher concentration of imidazole, e.g., 20-40 mM) to remove non-specifically bound proteins. The His-tagged protein is eluted with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).
-
Size-Exclusion Chromatography: For further purification and to ensure the correct oligomeric state, the eluted protein is subjected to size-exclusion chromatography using a column (e.g., Superdex 200) equilibrated with a suitable buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT). Fractions containing the purified protein are pooled.
-
Purity Assessment: The purity of the protein is assessed by SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis). Protein concentration is determined using a standard method, such as the Bradford assay, with bovine serum albumin (BSA) as a standard.
Enzyme Activity Assay
-
Assay Principle: The activity of isohexenylglutaconyl-CoA hydratase is determined by monitoring the hydration of the double bond in this compound. This can be followed spectrophotometrically by measuring the decrease in absorbance at a wavelength corresponding to the conjugated system of the substrate.
-
Reaction Mixture: The standard assay mixture contains a suitable buffer (e.g., 100 mM Tris-HCl, pH 8.0), the substrate this compound (at various concentrations to determine kinetic parameters), and the purified enzyme.
-
Measurement: The reaction is initiated by the addition of the enzyme. The decrease in absorbance is monitored over time at the predetermined wavelength in a spectrophotometer with a temperature-controlled cuvette holder.
-
Kinetic Analysis: The initial reaction rates are calculated from the linear portion of the absorbance versus time plot. Kinetic parameters (Km and Vmax) are determined by fitting the initial rate data to the Michaelis-Menten equation using non-linear regression analysis software.
Visualizing the Metabolic Context
The following diagrams illustrate the key steps in the acyclic terpene utilization pathway and a conceptual workflow for the structural and functional characterization of the enzymes involved.
Caption: Acyclic Terpene Utilization (ATU) Pathway.
Caption: Experimental Workflow for Enzyme Characterization.
This guide provides a foundational understanding of the structural characteristics of enzymes that bind this compound by drawing parallels with well-studied enzyme superfamilies. Further research involving the expression, purification, and structural determination of the specific enzymes from the ATU pathway will be crucial to fully elucidate their unique features and provide a more direct basis for structure-based drug design.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Identification and characterization of the acyclic terpene utilization gene cluster of Pseudomonas citronellolis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Isohexenylglutaconyl-CoA hydratase [a.osmarks.net]
- 5. Isohexenylglutaconyl-CoA hydratase - Wikipedia [en.wikipedia.org]
- 6. EC 4.1.3.26 - 3-hydroxy-3-isohexenylglutaryl-CoA lyase. [ebi.ac.uk]
- 7. 3-hydroxy-3-isohexenylglutaryl-CoA lyase - Wikipedia [en.wikipedia.org]
- 8. Crystal structure of enoyl-CoA hydratase from Thermus thermophilus HB8 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Crystal structure of enoyl-coenzyme A (CoA) hydratase at 2.5 angstroms resolution: a spiral fold defines the CoA-binding pocket - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Crystal structure of enoyl-coenzyme A (CoA) hydratase at 2.5 angstroms resolution: a spiral fold defines the CoA-binding pocket - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Structural mechanism of enoyl-CoA hydratase: three atoms from a single water are added in either an E1cb stepwise or concerted fashion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Enoyl-CoA hydratase. reaction, mechanism, and inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The crystal structure of enoyl-CoA hydratase complexed with octanoyl-CoA reveals the structural adaptations required for binding of a long chain fatty acid-CoA molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The specific molecular architecture of plant 3-hydroxy-3-methylglutaryl-CoA lyase - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 3-Hydroxy-3-methylglutaryl-CoA lyase - Wikipedia [en.wikipedia.org]
- 16. uniprot.org [uniprot.org]
- 17. researchgate.net [researchgate.net]
A Comparative In Silico Analysis of 3-(4-methylpent-3-en-1-yl)pent-2-enedioyl-CoA and Alternative Substrates in the Isohexenylglutaconyl-CoA Hydratase Active Site
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in silico modeling of 3-(4-methylpent-3-en-1-yl)pent-2-enedioyl-CoA, also known as isohexenylglutaconyl-CoA, and its alternative substrates, dimethylacryloyl-CoA and farnesoyl-CoA, within the active site of isohexenylglutaconyl-CoA hydratase (EC 4.2.1.57). This enzyme belongs to the enoyl-CoA hydratase (crotonase) superfamily and plays a role in the metabolism of isoprenoids. Due to the absence of a publicly available crystal structure for isohexenylglutaconyl-CoA hydratase, this guide outlines a workflow beginning with homology modeling, followed by molecular docking and molecular dynamics simulations to generate comparative binding data.
Homology Modeling of Isohexenylglutaconyl-CoA Hydratase
The initial step in this in silico investigation is the generation of a reliable three-dimensional structure of the target enzyme, isohexenylglutaconyl-CoA hydratase. This is achieved through homology modeling, a computational technique that constructs a model of a protein from its amino acid sequence based on the experimentally determined structure of a related homologous protein.
Experimental Protocol: Homology Modeling
-
Template Selection: A BLAST (Basic Local Alignment Search Tool) search of the protein sequence of isohexenylglutaconyl-CoA hydratase against the Protein Data Bank (PDB) is performed to identify suitable templates. Crystal structures of enoyl-CoA hydratases from various organisms, such as Rattus norvegicus (PDB ID: 2DUB) or Aeromonas caviae (PDB ID: 1K39), which share significant sequence identity and conserved domain architecture, are ideal candidates.[1][2]
-
Sequence Alignment: The target sequence is aligned with the template sequence(s) using tools like ClustalW or T-Coffee to ensure accurate mapping of conserved residues, especially within the active site.
-
Model Building: A homology modeling program, such as MODELLER or SWISS-MODEL, is used to generate the 3D model of isohexenylglutaconyl-CoA hydratase based on the alignment and the template structure(s).
-
Model Refinement and Validation: The generated model undergoes energy minimization to relieve any steric clashes. The quality of the model is then assessed using tools like PROCHECK for Ramachandran plot analysis and Verify3D to evaluate the compatibility of the 3D structure with its own amino acid sequence.
Comparative Molecular Docking Analysis
With a validated homology model of isohexenylglutaconyl-CoA hydratase, molecular docking is employed to predict the binding modes and affinities of this compound and the alternative substrates, dimethylacryloyl-CoA and farnesoyl-CoA.
Experimental Protocol: Molecular Docking
-
Ligand Preparation: 3D structures of this compound, dimethylacryloyl-CoA, and farnesoyl-CoA are prepared. This involves generating 3D coordinates, assigning correct bond orders, and adding hydrogen atoms.
-
Receptor Preparation: The homology model of isohexenylglutaconyl-CoA hydratase is prepared for docking. This includes adding hydrogen atoms, assigning partial charges, and defining the binding site. The active site is typically defined based on the location of the conserved catalytic residues identified from the template structures, primarily two glutamate residues that are crucial for the hydration reaction.[3][4]
-
Docking Simulation: A docking program like AutoDock Vina or GOLD is used to dock the ligands into the defined active site of the enzyme. The program explores various conformations and orientations of the ligand within the binding pocket and scores them based on a scoring function that estimates the binding affinity.
-
Analysis of Results: The resulting docking poses are analyzed to identify the most favorable binding mode for each ligand. Key interactions, such as hydrogen bonds and hydrophobic interactions with active site residues, are examined.
Data Presentation: Comparative Docking Results
| Ligand | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) | Number of Hydrogen Bonds (Hypothetical) |
| This compound | -8.5 | Glu144, Glu164, Val122, Phe228 | 3 |
| Dimethylacryloyl-CoA | -6.2 | Glu144, Glu164, Ala101 | 2 |
| Farnesoyl-CoA | -9.1 | Glu144, Glu164, Trp189, Leu210 | 3 |
Note: The data presented in this table is hypothetical and for illustrative purposes. Actual values would be obtained from the execution of the described computational protocols.
Molecular Dynamics (MD) Simulations for Dynamic Stability
To assess the stability of the enzyme-ligand complexes predicted by molecular docking and to gain insights into their dynamic behavior, molecular dynamics simulations are performed.
Experimental Protocol: Molecular Dynamics Simulation
-
System Preparation: The docked complexes of the enzyme with each of the three ligands are placed in a simulation box filled with a chosen water model (e.g., TIP3P). Counter-ions are added to neutralize the system.
-
Equilibration: The system undergoes a series of energy minimization and equilibration steps. Initially, the protein and ligand are restrained while the water and ions are allowed to relax. These restraints are then gradually removed to allow the entire system to equilibrate at a constant temperature and pressure.
-
Production Run: A production MD simulation is run for an extended period (e.g., 100 nanoseconds) to generate a trajectory of the atomic motions.
-
Trajectory Analysis: The resulting trajectory is analyzed to assess the stability of the complex. This includes calculating the root-mean-square deviation (RMSD) of the protein and ligand, the root-mean-square fluctuation (RMSF) of individual residues, and analyzing the persistence of key intermolecular interactions over time. Binding free energy calculations (e.g., using MM/PBSA or MM/GBSA) can also be performed to provide a more accurate estimation of binding affinity.
Visualization of Workflow and Pathways
Diagrams of Key Processes
Conclusion
This guide outlines a comprehensive in silico workflow to compare the binding of this compound and its alternative substrates to the active site of isohexenylglutaconyl-CoA hydratase. By employing homology modeling, molecular docking, and molecular dynamics simulations, researchers can gain valuable insights into the structural basis of substrate recognition and specificity. The hypothetical data presented illustrates the expected differences in binding affinities, with the longer chain farnesoyl-CoA potentially exhibiting the strongest binding due to more extensive hydrophobic interactions, while the smaller dimethylacryloyl-CoA shows weaker binding. The native substrate, this compound, is expected to have a well-balanced combination of interactions. These computational approaches provide a powerful and cost-effective means to generate hypotheses and guide further experimental studies in drug discovery and enzyme engineering.
References
- 1. Crystal structure of the (R)-specific enoyl-CoA hydratase from Aeromonas caviae involved in polyhydroxyalkanoate biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rcsb.org [rcsb.org]
- 3. Enoyl-CoA hydratase and isomerase form a superfamily with a common active-site glutamate residue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structural mechanism of enoyl-CoA hydratase: three atoms from a single water are added in either an E1cb stepwise or concerted fashion - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 3-(4-methylpent-3-en-1-yl)pent-2-enedioyl-CoA: A Guide for Laboratory Professionals
Immediate Safety Notice: As a novel research chemical, 3-(4-methylpent-3-en-1-yl)pent-2-enedioyl-CoA lacks a specific Safety Data Sheet (SDS). Therefore, it must be handled as a potentially hazardous substance.[1] The disposal procedures outlined below are based on general best practices for uncharacterized chemical waste and are intended to ensure the safety of all laboratory personnel and minimize environmental impact. Consultation with your institution's Environmental Health and Safety (EHS) department is mandatory before proceeding with any disposal.
Preliminary Hazard Assessment
Before handling, a researcher must conduct a preliminary hazard assessment based on the compound's structure. This compound contains several functional groups that inform its potential hazards:
-
Thioester (specifically, a Coenzyme A derivative): Thioesters can hydrolyze to release thiols and carboxylic acids.[2][3] Thiols are known for their strong, unpleasant odors.[4]
-
Dicarboxylic Acid: This functional group imparts acidic properties.[5]
-
Alkene (pent-3-en-1-yl and pent-2-ene): While generally stable, alkenes can undergo various reactions.
Based on these groups, the compound should be treated as a potential skin and eye irritant.[6] All handling and disposal steps must be performed within a certified chemical fume hood.[1]
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is critical when handling this novel compound for disposal.[1]
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Goggles and Face Shield | Goggles must provide a complete seal around the eyes. A face shield offers an additional layer of protection.[1] |
| Hand Protection | Double Gloving with Chemically Resistant Gloves | Wear two pairs of gloves, with the outer glove being resistant to a broad range of chemicals (e.g., nitrile or neoprene).[1] |
| Body Protection | Chemical-Resistant Laboratory Coat or Apron | A lab coat made of a material resistant to chemical permeation should be worn and fully buttoned.[1] |
| Respiratory Protection | N95 Respirator or Higher | Required if handling the compound outside of a certified chemical fume hood to minimize inhalation exposure.[1] |
Step-by-Step Disposal Protocol
The primary principle for disposing of a novel research chemical is to never dispose of it down the drain or in regular solid waste.[1] It must be treated as hazardous waste.
-
Segregation: Isolate all waste containing this compound. This includes the pure compound, any solutions, and contaminated materials like gloves, pipette tips, and paper towels.[1] Do not mix this waste with other chemical waste streams to avoid potentially dangerous reactions.[1]
-
Containment: Place the waste in a designated, chemically resistant, and leak-proof container with a secure, tight-fitting lid.[1] The container should not be filled beyond 80% capacity to allow for expansion.[1]
-
Labeling: Clearly label the waste container with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The approximate quantity of the waste
-
The date of accumulation
-
The principal investigator's name and laboratory contact information
-
-
Storage: Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory. This area should be a secondary containment bin in a well-ventilated space, away from heat sources and incompatible chemicals.
-
EHS Notification: Contact your institution's Environmental Health and Safety (EHS) department for waste pickup. Provide them with all available information about the compound, including its chemical structure and any known or suspected hazards. EHS will determine the final and appropriate disposal method, which is typically high-temperature incineration for complex organic compounds.[6]
Spill Decontamination
In the event of a spill, immediate action is necessary to prevent exposure and contamination.[1]
-
Evacuate and Notify: Alert others in the immediate area and evacuate if necessary. Inform your laboratory supervisor and the EHS department.[1]
-
Secure the Area: Restrict access to the spill area.
-
Decontamination (if trained): If the spill is small and you are trained to handle it, wear the appropriate PPE.
-
For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to contain the spill.
-
For solid spills, carefully sweep the material into a designated waste container. Avoid creating dust.
-
-
Final Cleaning: Decontaminate the spill area with a suitable laboratory detergent and water.[6]
-
Waste Disposal: All cleaning materials, including absorbent pads and contaminated PPE, must be disposed of as hazardous waste in the same container as the primary chemical waste.[1]
Below is a workflow diagram illustrating the decision-making process for the proper disposal of a novel research chemical like this compound.
References
Essential Safety and Operational Guide for Handling 3-(4-methylpent-3-en-1-yl)pent-2-enedioyl-CoA
Disclaimer: No specific Safety Data Sheet (SDS) is currently available for 3-(4-methylpent-3-en-1-yl)pent-2-enedioyl-CoA. The following safety and handling information is based on the general properties of Coenzyme A (CoA) derivatives and related biochemical reagents. Researchers should handle this compound with caution and adhere to standard laboratory safety protocols.
I. Hazard Identification and Personal Protective Equipment (PPE)
Given the absence of specific toxicity data, it is prudent to treat this compound as potentially hazardous. The primary risks associated with similar biochemicals involve inhalation, skin contact, and eye contact.
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specification | Rationale |
| Eye Protection | Safety glasses with side shields or goggles. | Protects against splashes and aerosols. |
| Hand Protection | Nitrile or latex gloves. | Prevents direct skin contact. |
| Body Protection | Laboratory coat. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area. A fume hood may be necessary for procedures that could generate aerosols. | Minimizes inhalation exposure. |
II. Operational Plan: Step-by-Step Handling Procedures
This section provides a general protocol for handling this compound in a laboratory setting.
1. Preparation and Precautionary Measures:
-
Ensure all necessary PPE is worn correctly before handling the compound.[1]
-
Work in a designated and clean area, preferably in a chemical fume hood, especially when handling the substance in powdered form or creating solutions.
-
Have an emergency eyewash station and safety shower readily accessible.
-
Verify that all glassware and equipment are clean and dry to prevent contamination.
2. Handling and Use:
-
Allow the container to reach room temperature before opening to avoid condensation.
-
Carefully weigh the required amount of the substance. Avoid creating dust.
-
When preparing solutions, add the solvent to the solid slowly to prevent splashing.
-
Keep the container tightly sealed when not in use to prevent degradation.
3. Storage:
-
Store in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition.
-
Follow any specific storage temperature recommendations provided by the supplier. Coenzyme A derivatives are often stored at -20°C or below.
4. Spill and Emergency Procedures:
-
Small Spills: Absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal. Clean the spill area with a suitable detergent and water.
-
Large Spills: Evacuate the area and prevent entry. Contact your institution's environmental health and safety department.
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.
-
Inhalation: Move to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
III. Disposal Plan
All waste containing this compound must be disposed of as chemical waste in accordance with local, state, and federal regulations.
-
Solid Waste: Collect in a designated, labeled, and sealed container.
-
Liquid Waste: Collect in a designated, labeled, and sealed container. Do not pour down the drain.[1]
-
Contaminated Materials: Any materials used to handle the compound (e.g., pipette tips, gloves, absorbent paper) should be disposed of as chemical waste.
Experimental Protocols and Signaling Pathways
Representative Experimental Protocol: In Vitro Enzymatic Assay
This protocol is a generalized procedure for studying the interaction of this compound with a putative enzyme.
Objective: To determine the kinetic parameters of a hypothetical enzyme that utilizes this compound as a substrate.
Materials:
-
This compound
-
Purified enzyme of interest
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Spectrophotometer or other appropriate detection instrument
-
Microplate reader and microplates (if applicable)
Procedure:
-
Prepare a stock solution of this compound in the assay buffer.
-
Prepare serial dilutions of the substrate stock solution to create a range of concentrations for the assay.
-
In a reaction vessel (e.g., microplate well or cuvette), add the assay buffer and the enzyme solution.
-
Initiate the reaction by adding a specific volume of the substrate solution.
-
Monitor the reaction progress by measuring the change in absorbance, fluorescence, or another detectable signal over time.
-
Calculate the initial reaction velocity for each substrate concentration.
-
Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine the kinetic parameters (Km and Vmax).
Experimental Workflow Diagram
Caption: Workflow for an in vitro enzymatic assay.
Metabolic Pathway: Terpenoid Biosynthesis
This compound is likely an intermediate in the biosynthesis of terpenes, a large and diverse class of natural products.[2][3] Terpenes are synthesized from the five-carbon precursors isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).[3] The biosynthesis of these precursors can occur through two main pathways: the mevalonate (MVA) pathway and the methylerythritol phosphate (MEP) pathway.[3][4] Coenzyme A derivatives, such as acetyl-CoA, are fundamental starting materials for the MVA pathway.[5]
Mevalonate Pathway Diagram
Caption: Overview of the Mevalonate pathway for terpene biosynthesis.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
